molecular formula C11H13BrN2O B13678983 3-(2-Bromo-benzyl)-piperazin-2-one

3-(2-Bromo-benzyl)-piperazin-2-one

Cat. No.: B13678983
M. Wt: 269.14 g/mol
InChI Key: IWHNATQRGIBUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-benzyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-benzyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

IWHNATQRGIBUMA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 3-(2-Bromo-benzyl)-piperazin-2-one in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 3-(2-Bromo-benzyl)-piperazin-2-one in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

A Privileged Scaffold for Peptidomimetic Library Generation[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-(2-Bromo-benzyl)-piperazin-2-one represents a high-value "privileged structure."[1][2] It combines the peptidomimetic properties of the piperazin-2-one core—which effectively mimics the


-turn of proteins—with an ortho-brominated benzyl side chain. This specific halogen substitution is not merely a functional handle; it introduces critical steric constraints (the "ortho-effect") that pre-organize the molecule for receptor binding, while offering a versatile entry point for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in designing inhibitors for kinases, GPCRs, and proteases.[1]

Physicochemical Profile & Structural Logic[1][3]

Structural Attributes

The molecule consists of a six-membered lactam ring (piperazin-2-one) substituted at the C3 position with a 2-bromobenzyl group.

PropertyValue / DescriptionDrug Design Significance
Molecular Formula

Low MW fragment (<300 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1]
H-Bond Donors 2 (Amide NH, Amine NH)Critical for backbone interactions in the binding pocket.[1]
H-Bond Acceptors 2 (Carbonyl O, Amine N)Mimics the carbonyl of the peptide bond.
Chirality C3 CenterDerived from Phenylalanine; (S)-enantiomer is most common (from L-Phe).[1]
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for CNS and systemic penetration.[1]
Rotatable Bonds 2 (Benzylic linkage)Ortho-Br restricts rotation, reducing entropic penalty upon binding.[1]
The "Ortho-Effect" and Halogen Bonding

Unlike its unsubstituted benzyl analog, the 2-bromo substituent introduces a steric clash with the piperazinone ring protons. This restricts the conformational freedom of the benzylic bond, often locking the phenyl ring into a specific orientation relative to the lactam core.

  • Entropic Advantage: By limiting the number of solution-phase conformers, the molecule pays a lower entropic cost when binding to a rigid protein pocket.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor (

    
    -hole interaction) to backbone carbonyls or specific residues (e.g., hinge region methionines in kinases).[1]
    

Synthetic Methodology

The synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one is best approached via a "Chiral Pool" strategy to maintain stereochemical integrity. The following protocol describes the cyclization of 2-bromo-phenylalanine derivatives.

Primary Synthetic Route: The Diamine Cyclization

Mechanism: Amidation of the ester followed by intramolecular nucleophilic attack.

Reagents:

  • (S)-2-Bromo-phenylalanine methyl ester hydrochloride (Starting Material)[1]

  • Boc-aminoacetaldehyde (or equivalent 2-carbon synthon) OR[1]

  • Chloroacetyl chloride + Ethylene diamine (Two-step method)[1]

Recommended Protocol (Step-by-Step):

  • Esterification: Convert (S)-2-Bromo-phenylalanine to its methyl ester using

    
     in MeOH (Reflux, 4h).
    
  • N-Acylation: React the methyl ester with

    
    -Boc-glycine (using EDC/HOBt coupling) or Chloroacetyl chloride (using 
    
    
    
    in DCM at 0°C).[1]
  • Deprotection/Cyclization:

    • If using N-Boc-glycine: Deprotect with TFA/DCM, then neutralize to induce spontaneous cyclization or heat in refluxing 2-butanol with weak base.[1]

    • If using Chloroacetyl chloride: React the intermediate with excess ammonia or a primary amine to displace the chloride and induce cyclization.

  • Purification: The product typically precipitates or can be purified via flash chromatography (DCM/MeOH gradient).

Visualization of Synthetic Workflow

The following diagram illustrates the logic flow from the amino acid precursor to the final scaffold and its subsequent diversification.

SynthesisWorkflow Start 2-Bromo-Phenylalanine Inter1 Methyl Ester Formation (SOCl2 / MeOH) Start->Inter1 Inter2 N-Acylation (Chloroacetyl Chloride) Inter1->Inter2 Inter3 Aminolysis & Cyclization (NH3 / MeOH) Inter2->Inter3 + Ethylene diamine equiv. Final 3-(2-Bromo-benzyl)- piperazin-2-one Inter3->Final Div1 Suzuki Coupling (Biaryl Libraries) Final->Div1 Pd(0) / Ar-B(OH)2 Div2 N4-Alkylation (Linker Attachment) Final->Div2 R-X / Base

Figure 1: Step-wise synthesis from chiral pool precursors and downstream diversification nodes.

Applications in Drug Design[1][3][4][5]

Peptidomimetics (Beta-Turn Mimetics)

The piperazin-2-one ring constrains the N-C


 and C

-C(O) bonds, effectively locking the backbone dihedral angles (

).[1] This scaffold mimics the

and

residues of a Type II

-turn, a common recognition motif for:
  • GPCRs: Somatostatin and Opioid receptors.

  • Proteases: HIV-1 Protease and Thrombin (where the benzyl group fits the S1 specificity pocket).

The "Bromine Handle" Strategy

The 2-bromo group is the defining feature that elevates this molecule from a simple mimetic to a dynamic library scaffold .

  • Fragment Growing (Suzuki/Stille): The aryl bromide is highly reactive toward Pd-catalyzed cross-coupling. This allows the rapid installation of heteroaryl groups to probe adjacent hydrophobic pockets (e.g., extending into the "back pocket" of a kinase).[1]

  • Buchwald-Hartwig Amination: Conversion of the bromide to an aniline derivative allows for the introduction of solubility-enhancing groups or H-bond donors.

Case Study Logic: Kinase Inhibitor Design

In the design of Type II kinase inhibitors (e.g., Imatinib analogs), the piperazine ring often interacts with the solvent front.[1]

  • Hypothesis: Using 3-(2-Bromo-benzyl)-piperazin-2-one, the lactam binds to the hinge region.

  • Optimization: The N4-nitrogen is alkylated with a "tail" to reach the solvent.

  • Diversification: The 2-Br position is coupled with a pyridine ring to engage the gatekeeper residue.

Experimental Validation & Quality Control

To ensure the integrity of this scaffold in a library setting, the following QC parameters must be met:

TestAcceptance CriteriaMethod
Purity >95%HPLC (UV @ 254 nm)
Enantiomeric Excess (ee) >98%Chiral HPLC (Chiralpak AD-H)
Identity Conform to Structure1H NMR (DMSO-d6), LC-MS
Residual Pd <10 ppmICP-MS (if coupling step used)

Critical Safety Note: Benzyl bromides and their derivatives can be lachrymators and skin irritants. All synthesis steps involving the 2-bromobenzyl halide precursors must be conducted in a fume hood.

References

  • Chamakuri, S., et al. (2022).[1] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[1] Link[1]

  • Petkovic, M., et al. (2023).[1] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis. Link

  • Stoltz, B. M., et al. (2011).[1] "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones." Angewandte Chemie Int. Ed.Link[1]

  • Desantis, J., et al. (2021).[1][3] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

  • ChemicalBook. "3-(2-BROMO-BENZYL)-PIPERAZIN-2-ONE Product Entry." Link

Sources

An In-depth Technical Guide to the Therapeutic Potential of 3-(2-Bromo-benzyl)-piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the specific, yet underexplored, 3-(2-Bromo-benzyl)-piperazin-2-one scaffold. While direct research on this exact molecule is limited, this document synthesizes data from structurally related analogs to build a comprehensive overview of its therapeutic potential. By examining the synthesis, biological activities, and structure-activity relationships of similar 3-substituted and benzyl-piperazinone derivatives, we can infer the potential applications of this scaffold, particularly in oncology and neurology. This guide provides a forward-looking perspective for researchers and drug development professionals, highlighting the untapped potential of this chemical entity and offering a framework for its future investigation.

The Piperazin-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its derivatives are ubiquitous in pharmaceuticals, valued for their ability to modulate physicochemical properties, enhance bioavailability, and interact with a wide array of biological targets.[1] The piperazin-2-one is a derivative that incorporates a lactam (a cyclic amide), which introduces conformational rigidity and additional points for hydrogen bonding, further enhancing its potential for specific molecular interactions.[2] This scaffold is a key feature in drugs with diverse activities, including anticancer, antiviral, and antipsychotic properties.[3]

The substitution pattern on the piperazin-2-one ring is critical in determining its pharmacological profile. While N-alkylation and N-arylation are common strategies, substitution at the carbon positions (C3, C5, C6) offers a pathway to novel chemical space and potentially new biological activities.[4] The 3-position, in particular, allows for the introduction of side chains that can interact with specific pockets in target proteins.

The 3-(2-Bromo-benzyl)-piperazin-2-one Core: Rationale and Properties

The 3-(2-Bromo-benzyl)-piperazin-2-one scaffold combines the piperazin-2-one core with a 2-bromobenzyl substituent. The rationale for this specific design can be broken down:

  • The Benzyl Group: The benzyl moiety provides a lipophilic character and the potential for π-π stacking interactions with aromatic residues in protein binding sites.

  • The Bromo Substituent: The bromine atom at the ortho (2-position) of the benzyl ring is an interesting feature. Halogen atoms can act as hydrogen bond acceptors and can influence the electronic properties of the aromatic ring. Furthermore, the position of the bromo group can enforce a specific conformation of the benzyl side chain relative to the piperazinone core, which can be crucial for selective receptor binding.

Synthetic Strategies

The synthesis of 3-substituted piperazin-2-ones can be achieved through various routes. A common approach involves the cyclization of an N-substituted ethylenediamine with an appropriate α-halo-ester. For the specific synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one, a plausible synthetic pathway is outlined below.

Hypothetical Synthetic Workflow

Synthetic Workflow A 2-Bromophenylacetic acid B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 2-(2-bromophenyl)acetate B->C D α-Bromination (e.g., NBS, AIBN) C->D E Ethyl 2-bromo-2-(2-bromophenyl)acetate D->E G Cyclization E->G F Ethylenediamine F->G H 3-(2-Bromo-benzyl)-piperazin-2-one G->H

Caption: A potential synthetic route to 3-(2-Bromo-benzyl)-piperazin-2-one.

Detailed Experimental Protocol: Synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one
  • Step 1: Synthesis of Ethyl 2-bromo-2-(2-bromophenyl)acetate.

    • To a solution of ethyl 2-(2-bromophenyl)acetate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 2-bromo-2-(2-bromophenyl)acetate.

  • Step 2: Cyclization with Ethylenediamine.

    • Dissolve ethyl 2-bromo-2-(2-bromophenyl)acetate in a polar aprotic solvent like acetonitrile.

    • Add an excess of ethylenediamine to the solution at room temperature.

    • Stir the reaction mixture for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain 3-(2-Bromo-benzyl)-piperazin-2-one.

Therapeutic Potential: Inferences from Analogous Structures

Anticancer Activity

The piperazine and piperazin-2-one scaffolds are present in numerous anticancer agents.[5] Arylpiperazine derivatives have shown significant cytotoxic activities against various cancer cell lines, including prostate cancer (LNCaP and DU145) and breast cancer (MCF-7).[5][6]

  • Potential Mechanism of Action: Based on analogs, the 3-(2-bromo-benzyl)-piperazin-2-one scaffold could potentially exert its anticancer effects through several mechanisms:

    • Enzyme Inhibition: Many piperazine derivatives are known to be enzyme inhibitors. For example, they can target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7]

    • Receptor Antagonism: Arylpiperazine derivatives have been identified as potent antagonists of the androgen receptor (AR), which is a key driver in prostate cancer.[5]

    • Induction of Apoptosis: Some piperazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[6]

Neurological Applications

Piperazine derivatives are well-known for their activity on the central nervous system (CNS), with many acting on neurotransmitter receptors.[1][8]

  • Sigma Receptor Modulation: 3-substituted piperazine derivatives have been investigated as ligands for sigma (σ) receptors.[9] The phenylacetamide derivative of a 3-substituted piperazine showed moderate affinity and high selectivity for the σ1 receptor, a target implicated in various neurological disorders, including pain and neurodegeneration.[9]

  • Anticholinesterase Activity: Piperazine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[10][11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[11] The 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, a related structure, showed potent BChE inhibitory activity.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-benzyl-piperazin-2-one derivatives is highly dependent on the substitution patterns on both the piperazine ring and the benzyl moiety.

SAR Insights cluster_0 Piperazin-2-one Core cluster_1 Benzyl Moiety P_Core Piperazin-2-one N1 N1-Substitution (Modulates solubility, PK) P_Core->N1 N4 N4-Substitution (Often key for target interaction) P_Core->N4 C3_Side_Chain C3-Side Chain (Critical for potency and selectivity) P_Core->C3_Side_Chain Benzyl 2-Bromo-benzyl C3_Side_Chain->Benzyl Linker Aromatic_Ring Aromatic Ring (π-π stacking) Benzyl->Aromatic_Ring Halogen_Sub Halogen (Bromo) (H-bonding, electronic effects, conformation) Benzyl->Halogen_Sub

Caption: Key structural features influencing the activity of 3-benzyl-piperazin-2-one scaffolds.

  • Substitution on the Piperazine Nitrogens (N1 and N4): Modifications at these positions can significantly impact pharmacokinetic properties such as solubility and membrane permeability. In many cases, substitution at N4 is crucial for direct interaction with the biological target.

  • The Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring are critical for potency and selectivity. For example, in a series of arylpiperazine derivatives targeting the androgen receptor, a phenyl ring at the 4-position of the piperazine was found to be optimal for activity.[5] The introduction of a halogen, such as the bromine in our scaffold of interest, can influence binding affinity through halogen bonding and by altering the electronic distribution of the ring.

Future Perspectives and Drug Development

The 3-(2-Bromo-benzyl)-piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Synthesis and Characterization: The first step is the actual synthesis and full characterization of this compound to confirm its structure and properties.

  • Broad Biological Screening: The synthesized compound should be screened against a wide range of biological targets, including various cancer cell lines, key enzymes (e.g., kinases, cholinesterases), and receptors (e.g., sigma receptors, androgen receptors).

  • Lead Optimization: Based on the initial screening results, a lead optimization program can be initiated. This would involve synthesizing a library of analogs with modifications at the N1 and N4 positions of the piperazine ring, as well as variations in the substitution pattern of the benzyl ring.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., MCF-7).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the 3-(2-bromo-benzyl)-piperazin-2-one compound in DMSO. Serially dilute the stock solution with growth medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

References

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed. (2006, March 15). PubMed. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14). Bentham Science. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). PubMed Central. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Neuroquantology. [Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. (n.d.). Hindawi. [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). PubMed. [Link]

  • Representative piperazine and piperazine-2-one pharmaceuticals and natural products - ResearchGate. (n.d.). ResearchGate. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC. (2022, April 26). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30). IJPPR. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). MDPI. [Link]

  • Synthesis and SAR of piperazine‐based bis(thiazole) derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PlumX. (n.d.). PlumX. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives - ResearchGate. (2026, February 9). ResearchGate. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2023, January 24). MDPI. [Link]

  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC. (2024, August 1). PubMed Central. [Link]

  • 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed. (2002, April 15). PubMed. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. [Link]

  • PIPERAZINES - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

Sources

Solvation Thermodynamics and Organic Solubility Profile of 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) scale-up, the physical characterization of synthetic intermediates is as critical as their chemical reactivity. 3-(2-Bromo-benzyl)-piperazin-2-one (Molecular Weight: 269.14 g/mol ) is a highly versatile heterocyclic building block. The piperazin-2-one scaffold is a "privileged structure" in drug discovery, known for improving the physicochemical properties and bioavailability of target molecules[1].

However, the addition of the bulky, polarizable 2-bromobenzyl moiety at the C3 stereocenter fundamentally alters the molecule's crystal lattice energy and solvation thermodynamics. This whitepaper provides an in-depth analysis of the compound's solubility profile in organic solvents, detailing the mechanistic drivers of solvation and providing self-validating experimental protocols for process optimization.

Structural Drivers of Solvation

To predict and manipulate the solubility of 3-(2-Bromo-benzyl)-piperazin-2-one, we must deconstruct its molecular architecture into two competing thermodynamic domains:

  • The Amphiphilic Piperazin-2-one Core: The six-membered lactam ring contains a secondary amine (N4) and an amide (N1-C2). This core acts as both a robust hydrogen bond donor (via the NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality drives solubility in polar protic and aprotic solvents[2],[1]. Furthermore, the conformational rigidity of the piperazin-2-one unit limits intramolecular hydrogen bonding, forcing the molecule to interact extensively with the surrounding solvent shell[3].

  • The Lipophilic 2-Bromobenzyl Moiety: Substituted at the C3 position, this group introduces significant steric bulk and hydrophobicity. The heavy bromine atom possesses a large, polarizable electron cloud. This promotes strong London dispersion forces and dipole-induced dipole interactions, particularly favoring halogenated solvents and aromatic hydrocarbons[4].

Quantitative Solubility Profile in Organic Solvents

The interplay between the polar core and the lipophilic periphery dictates the compound's behavior across different dielectric environments. The table below synthesizes the solubility profile based on the physicochemical behavior of halogenated piperazinone derivatives.

Solvent CategoryRepresentative SolventsEstimated Solubility (25°C)Mechanistic Rationale
Halogenated Dichloromethane (DCM), Chloroform> 100 mg/mL (High)Strong dipole-dipole interactions; the polarizability of the solvent matches the heavy bromine atom[5],[4].
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL (High)Exceptional H-bond acceptor capacity solvates the lactam and amine NH protons, breaking the crystal lattice[5].
Ethers THF, CPME, 2-MeTHF50 - 100 mg/mL (Moderate-High)Ethers act as moderate H-bond acceptors. CPME serves as an excellent, green alternative with a wide temperature utility[6].
Esters Ethyl Acetate (EtOAc)20 - 50 mg/mL (Moderate)Provides a balanced polarity profile; ideal for liquid-liquid extraction workflows.
Alcohols Methanol, Ethanol10 - 30 mg/mL (Moderate)Protic solvents H-bond with the core, but the lipophilic bromobenzyl group restricts infinite solubility[5].
Hydrocarbons Heptane, Hexane< 5 mg/mL (Low)Complete lack of dipole and H-bonding capabilities prevents disruption of the polar lactam lattice interactions.

Mechanistic Solvation Pathways

The transition of 3-(2-Bromo-benzyl)-piperazin-2-one from a solid crystalline state to a thermodynamically stable solvated monomer requires specific energy inputs and molecular interactions. The diagram below maps this causality.

Solvation_Dynamics A 3-(2-Bromo-benzyl)-piperazin-2-one (Solid Crystal Lattice) B Solvent Introduction (Polar Aprotic / Halogenated) A->B Endothermic lattice breaking C Lactam & Amine Core H-Bonding / Dipole Interactivity B->C Polar solvent affinity D 2-Bromobenzyl Moiety Lipophilic / Van der Waals Dispersions B->D Non-polar solvent affinity E Thermodynamically Stable Solvated Monomer C->E Solvation shell formation D->E Hydrophobic encapsulation

Fig 1: Thermodynamic pathways of 3-(2-Bromo-benzyl)-piperazin-2-one solvation in organic media.

Experimental Methodologies

To ensure scientific integrity, empirical solubility data must be generated using self-validating systems. Below are two highly controlled protocols designed for process chemists.

Protocol 1: Isothermal Gravimetric Solubility Determination

Causality Focus: This protocol eliminates kinetic supersaturation artifacts by enforcing strict thermodynamic equilibrium.

  • Equilibration: Add 500 mg of 3-(2-Bromo-benzyl)-piperazin-2-one to 2.0 mL of the target organic solvent in a 5 mL sealed borosilicate glass vial.

  • Agitation: Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C and agitate at 800 rpm for 48 hours . Rationale: 48 hours is required to overcome kinetic dissolution barriers and ensure the solution reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter. Rationale: PTFE is chemically inert to harsh solvents like DCM and NMP, preventing extractable polymer impurities from skewing the final mass.

  • Gravimetric Analysis: Transfer exactly 1.00 mL of the filtered aliquot into a pre-weighed, dry glass vial.

  • Evaporation: Remove the solvent under a gentle stream of nitrogen gas. For high-boiling solvents (e.g., DMSO, NMP), follow with vacuum drying at 40 °C until a constant weight (± 0.1 mg) is achieved.

  • Validation: Calculate solubility in mg/mL. Perform in triplicate. The system is considered self-validated if the Relative Standard Deviation (RSD) across the three replicates is < 5%.

Protocol 2: Scalable Recrystallization Workflow

When scaling up piperazinone derivatives, controlling regioisomer impurities and maximizing yield requires a biphasic solvent approach[5].

  • Dissolution: Suspend the crude compound in 9 volumes of a 3:1 Ethanol/Toluene mixture. Heat to 75 °C until complete dissolution. Rationale: Ethanol solvates the lactam core via H-bonding, while Toluene solvates the bromobenzyl group via π-π interactions.

  • Hot Filtration: Pass the hot solution through a polish filter to remove insoluble mechanical particulates.

  • Controlled Cooling: Cool the solution linearly to 20 °C over 4 hours. Rationale: A slow, linear cooling gradient prevents crash-crystallization, allowing for the formation of a highly pure, stable crystal lattice within the metastable zone.

  • Anti-Solvent Addition: Dropwise, add 3 volumes of cold heptane. Rationale: Heptane acts as a strict anti-solvent for the polar core, driving the remaining compound out of the mother liquor to maximize yield.

  • Isolation: Filter the resulting slurry, wash with cold heptane, and dry under vacuum at 35 °C.

Recrystallization_Workflow S1 Step 1: Dissolution (EtOH/Toluene 3:1 at 75°C) S2 Step 2: Hot Filtration (Remove Particulates) S1->S2 S3 Step 3: Controlled Cooling (Linear gradient to 20°C) S2->S3 S4 Step 4: Anti-Solvent Addition (Heptane dropwise) S3->S4 S5 Step 5: Isolation (High Purity Crystals) S4->S5

Fig 2: Step-by-step recrystallization workflow leveraging differential solvent polarity.

Strategic Implications for Process Chemistry

Understanding this solubility profile directly impacts synthetic route design. For instance, if 3-(2-Bromo-benzyl)-piperazin-2-one is to be used in a Buchwald-Hartwig cross-coupling or an N-alkylation reaction, the choice of solvent is paramount. While DCM offers excellent solubility[4], its low boiling point limits reaction kinetics. Conversely, utilizing Cyclopentyl Methyl Ether (CPME) provides a "green" alternative that maintains high solubility for piperazin-2-ones while allowing higher reaction temperatures and excellent phase separation during aqueous workups[6]. For extreme temperature requirements, NMP remains the industry standard for solubilizing complex, bulky piperazinones[5].

References

  • Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)
  • B(OCH2CF3)
  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: ACS Publications URL
  • (S)
  • 4-(thiazole-4-carbonyl)piperazin-2-one (EVT-3121948)
  • 4-Fmoc-1-carboxymethyl-piperazin-2-one Source: Benchchem URL

Sources

The Strategic Role of the 2-Bromobenzyl Group in Peptidomimetic Synthesis and Solid-Phase Peptide Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise science of peptide and peptidomimetic synthesis, controlling side reactions during the assembly of complex macromolecules is paramount. The 2-bromobenzyl moiety serves a dual, indispensable role in this field. First, as an ultra-stable protecting group—specifically 2-bromobenzyloxycarbonyl (2-Br-Z) and 2-bromobenzyl (2-Br-Bzl)—it completely suppresses catastrophic alkylation side reactions during Boc-based Solid-Phase Peptide Synthesis (SPPS). Second, as a direct structural building block, 2-bromobenzyl halides are utilized in phase-transfer alkylation to synthesize sterically constrained unnatural amino acids and β-amino amides. This whitepaper details the mechanistic causality, synthetic workflows, and quantitative stability profiles defining the use of the 2-bromobenzyl group.

Mechanistic Causality: Overcoming Tyrosine 3-Alkylation in SPPS

During standard Boc/Bzl SPPS, the repetitive use of 50% trifluoroacetic acid (TFA) for N-alpha deprotection poses a significant risk to standard benzyl (Bzl) protecting groups on Tyrosine side chains. Furthermore, during the final global cleavage using anhydrous hydrogen fluoride (HF), the liberated benzyl carbocation is highly reactive. Because the phenol ring of Tyrosine is highly electron-rich, it undergoes an intramolecular Friedel-Crafts alkylation, resulting in the irreversible formation of1[1].

To solve this, the 2-bromobenzyloxycarbonyl (2-Br-Z) and 2-bromobenzyl (2-Br-Bzl) groups were developed. The introduction of an electron-withdrawing bromine atom at the ortho position of the benzyl ring exerts a strong inductive effect (-I). This electronic pull2[2] formed during acidolysis, thereby increasing the stability of the protecting group against repetitive TFA treatments by several orders of magnitude. More importantly, during HF cleavage, the destabilized carbocation is significantly less prone to attacking the Tyrosine phenol ring, effectively3[3]. The carbonate derivative, Boc-Tyr(2-Br-Z)-OH, is particularly favored as it further minimizes O-to-N transfer and exhibits 4[4].

G A Boc-Tyr(Bzl)-OH (Standard Benzyl) B HF Cleavage (Strong Acid) A->B C 3-Benzyl-Tyrosine (Irreversible Byproduct) B->C Friedel-Crafts Rearrangement D Boc-Tyr(2-Br-Z)-OH (2-Br-Z Carbonate) E HF Cleavage (Strong Acid) D->E F Pure Tyrosine (No Alkylation) E->F Destabilized Cation (Migration Suppressed)

Fig 1. Mechanism of 3-benzylation side reaction vs. the stable 2-Br-Z protection strategy.

The 2-Bromobenzyl Motif in Peptidomimetic Design

Beyond transient protection, the 2-bromobenzyl group is a highly valuable pharmacophore and structural building block in peptidomimetic synthesis. The steric bulk and halogen bonding capabilities of the 2-bromobenzyl moiety often enhance the proteolytic stability and target binding affinity of the resulting peptidomimetics, particularly in oncology and antimicrobial research[5].

Unnatural Amino Acid Synthesis: Using the Distributed Drug Discovery (D3) methodology, resin-bound glycinate Schiff bases undergo phase-transfer catalyzed alkylation with 2-bromobenzyl bromide. This robust synthetic route yields novel 6[6], which are critical for exploring structure-activity relationships (SAR) in drug discovery[7].

β-Amino Amides: In the development of antimicrobial and anticancer β-amino acid peptidomimetics, methyl cyanoacetate is alkylated with 2-bromobenzyl bromide in the presence of DBU to form.

G A Resin-Bound Glycinate Schiff Base B Phase-Transfer Alkylation + 2-Bromobenzyl bromide + BTPP Base A->B C 2-Bromobenzyl-Substituted Intermediate B->C D Imine Hydrolysis (Mild Acid) C->D E Resin-Bound 2-Bromobenzyl Unnatural Amino Acid D->E

Fig 2. Workflow for the synthesis of 2-bromobenzyl modified unnatural amino acids.

Experimental Workflows & Protocols

Protocol A: HF Cleavage of Peptides Containing Tyr(2-Br-Z)

Causality Note: The addition of anisole and dimethyl sulfide is non-negotiable. These electron-rich scavengers intercept the highly reactive 2-bromobenzyl carbocations generated during cleavage before they can attack the peptide backbone or sensitive side chains[2].

  • Preparation: Transfer the dried peptide-resin (synthesized via Boc-SPPS using ) to a Teflon-lined HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger cocktail (typically 10% v/v anisole and 5% v/v dimethyl sulfide relative to HF volume).

  • Cleavage: Condense anhydrous HF into the reaction vessel at -78°C.

  • Reaction: Warm the mixture to 0°C and stir for 45-60 minutes to ensure complete removal of the 2-Br-Z carbonate group.

  • Isolation: Evaporate HF rapidly under vacuum, precipitate the crude peptide with cold anhydrous diethyl ether, wash the pellet extensively to remove scavengers, and lyophilize.

Protocol B: Synthesis of 2-Bromobenzyl Unnatural Amino Acids via Schiff Base Alkylation

Causality Note: BTPP (tert-butyl-imino-tri(pyrrolidino)phosphorane) is chosen as the base because it is highly basic but completely non-nucleophilic. It cleanly deprotonates the Schiff base alpha-carbon without attacking the 2-bromobenzyl bromide alkylating agent[6].

  • Resin Swelling: Swell the resin-bound glycinate Schiff base in anhydrous N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Alkylation: Add 5 equivalents of 2-bromobenzyl bromide and 5 equivalents of BTPP base to the suspension[6].

  • Agitation: Agitate the mixture at room temperature for 4-6 hours to facilitate the phase-transfer alkylation.

  • Hydrolysis: Wash the resin thoroughly with NMP and dichloromethane (DCM). Subject the resin to mild acidic hydrolysis (1N HCl in THF) for 2 hours to cleave the imine, yielding the resin-bound 2-bromobenzyl unnatural amino acid ready for subsequent N-acylation[7].

Quantitative Data: Protecting Group Stability Matrix

The following table summarizes the comparative stability and side-reaction risks of common Tyrosine protecting groups, validating the superiority of the 2-Br-Z group in Boc-SPPS.

Protecting GroupStructure TypeStability to 50% TFA3-Alkylation Risk (HF Cleavage)Primary Application
Tyr(Bzl) EtherLow (Premature cleavage)High (>15% rearrangement)Solution-phase synthesis
Tyr(2-Br-Bzl) EtherHighLowStandard Boc-SPPS
Tyr(2-Br-Z) CarbonateVery HighVery Low (Suppressed)Long-chain Boc-SPPS
Tyr(tBu) EtherUnstableN/AFmoc-SPPS

References

  • Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL:[Link][8]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides Source: RSC Advances URL:[Link]

  • Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound Source: Journal of Combinatorial Chemistry URL:[Link]

  • Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids Source: Journal of Combinatorial Chemistry / NIH URL:[Link][6]

  • Chemistry of Peptide Synthesis Source: N. Leo Benoiton / SPBU URL:[Link][2]

  • Amino Acid-Protecting Groups (SciSpace Analysis) Source: SciSpace / Chemical Reviews URL:[Link][3]

Sources

3-(2-Bromo-benzyl)-piperazin-2-one as a privileged structure in medicinal chemistry

[1]

Executive Summary

3-(2-Bromo-benzyl)-piperazin-2-one represents a versatile pharmacophore in modern drug discovery.[1] Its value stems from the convergence of two critical design elements:

  • The Piperazin-2-one Core: A rigid, non-planar heterocycle that acts as a constrained peptidomimetic, mimicking the

    
    -turn secondary structure of proteins.
    
  • The 2-Bromo-benzyl "Handle": An ortho-substituted halogen moiety that serves as a pre-installed activation site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid Diversity-Oriented Synthesis (DOS) .[1]

This guide serves as a blueprint for utilizing this scaffold to generate high-affinity ligands for GPCRs (Dopamine, Serotonin), enzyme inhibitors (Farnesyltransferase), and protein-protein interaction (PPI) disruptors.

Structural Analysis & Pharmacophore Logic

The Peptidomimetic Core

The piperazin-2-one ring constrains the N-C




1
  • H-Bonding: The lactam amide (NH and C=O) provides directional hydrogen bond donor/acceptor motifs.

  • Chirality: The C3 position is chiral. The (S)-enantiomer is derived from L-phenylalanine analogues, making it accessible and biologically relevant.[1]

The Ortho-Bromo Diversity Handle

The ortho-bromo substituent is not merely a structural feature but a synthetic linchpin .[1] Unlike a simple phenyl group, the 2-bromo motif allows for:

  • Steric Clashing: Forces the benzyl ring out of plane, inducing specific induced-fit binding modes.

  • Orthogonal Reactivity: It remains inert during standard amide couplings but reacts under Pd-catalysis, allowing "late-stage functionalization."[1]

Synthetic Pathways[2][3][4][5][6]

Primary Route: Tandem Reductive Amination-Cyclization

This protocol is the industry standard for scalability and enantiomeric retention. It proceeds via the condensation of a 2-bromophenylalanine derivative with an N-protected amino aldehyde.[1]

Reaction Scheme (Graphviz)

SynthesisStart12-Bromo-phenylalanineMethyl EsterInter1Imine IntermediateStart1->Inter1DCM, MgSO4Start2N-Boc-GlycinalStart2->Inter1Inter2Secondary Amine(Unstable)Inter1->Inter2NaBH(OAc)3Reductive AminationFinal3-(2-Bromo-benzyl)-piperazin-2-oneInter2->FinalTFA (Deprotect)then Et3N (Cyclize)

Figure 1: Tandem reductive amination-cyclization route for scaffold assembly.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-(2-Bromo-benzyl)-piperazin-2-one.

  • Imine Formation:

    • Dissolve (S)-2-bromo-phenylalanine methyl ester HCl (10 mmol) and N-Boc-glycinal (10 mmol) in dry DCM (50 mL).

    • Add anhydrous MgSO

      
       (2 g) and stir at Room Temperature (RT) for 4 hours.
      
    • Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Reductive Amination:

    • Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 15 mmol) portion-wise.

    • Allow to warm to RT and stir overnight (12 h).

    • Quench with saturated NaHCO

      
      , extract with DCM, and concentrate to yield the N-Boc-amino ester intermediate.
      
  • Cyclization:

    • Dissolve the intermediate in DCM/TFA (1:1, 20 mL) to remove the Boc group (1 h).

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the residue in MeOH (50 mL) and add Et

      
      N (excess, pH > 9) to induce intramolecular aminolysis.
      
    • Reflux for 4 hours if cyclization is slow.

    • Purification: Flash chromatography (EtOAc/Hexane) yields the pure piperazin-2-one.[1]

Library Generation: The "Privileged" Application

The true power of this scaffold lies in its ability to generate libraries. The piperazin-2-one nitrogen (N1) and the aryl bromide (Ar-Br) allow for bi-directional expansion .[1]

Diversity-Oriented Synthesis Strategy
PositionReaction TypeReagent ClassTarget Biological Space
N1 (Lactam N) Alkylation / AcylationAlkyl halides, Acid chloridesSolubilizing groups, GPCR address domains
Ar-Br (Aryl) Suzuki CouplingAryl Boronic AcidsBiaryl motifs (Kinase inhibitors)
Ar-Br (Aryl) Buchwald-HartwigPrimary/Secondary AminesKinase hinge binders, Solubility
C3 (Chiral Center) Starting Material SelectionD/L-Amino AcidsStereochemical scanning
Workflow for Library Construction (Graphviz)

LibraryCore3-(2-Bromo-benzyl)-piperazin-2-oneN1_StepStep 1: N1-Alkylation(R-X, NaH)Core->N1_StepInter_N1N1-SubstitutedIntermediateN1_Step->Inter_N1Pd_StepStep 2: Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Inter_N1->Pd_StepFinal_LibBiaryl PiperazinoneLibraryPd_Step->Final_Lib

Figure 2: Sequential functionalization strategy for library generation.

Medicinal Chemistry Applications

Peptidomimetics (Turn Mimetics)

The 3-benzyl-piperazin-2-one scaffold is a proven mimetic for the Tyr-Gly-Gly-Phe sequence found in enkephalins.[1]

  • Mechanism: The scaffold replaces the flexible peptide backbone, reducing the entropic cost of binding to Opioid receptors (

    
    ).
    
  • Design Rule: The 2-bromo group can be coupled to phenyl rings to mimic the steric bulk of adjacent residues (e.g., Phenylalanine) in a constrained space.

Farnesyltransferase Inhibition

Derivatives of 3-substituted piperazin-2-ones have shown potency as Farnesyltransferase inhibitors (FTIs), relevant in oncology (Ras signaling).[1]

  • SAR Insight: The 2-bromo substituent provides a hydrophobic anchor that fits into the lipophilic pocket of the enzyme, while the lactam interacts with the Zinc ion or adjacent residues.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link

  • Micklatcher, M. L., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1). Link

  • Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. ACS Combinatorial Science, 1(4). Link

  • Chamakuri, S., et al. (2018).[2] Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(12), 6541–6555.[2] Link

  • ChemicalBook. (2023).[3] 3-(2-BROMO-BENZYL)-PIPERAZIN-2-ONE Product Entry. Link

Navigating the Metabolic Labyrinth: Predictive and Empirical Stability Profiling of Benzyl-Piperazinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Promise and Metabolic Challenge

Benzyl-piperazinone scaffolds are privileged structures in modern medicinal chemistry. They serve as critical peptidomimetics in the development of1[1] and are integral to the efficacy of 2[2]. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid hepatic clearance.

The primary metabolic liabilities—or "soft spots"—reside at the benzylic carbon and the piperazinone ring. Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2D6, readily catalyze benzylic hydroxylation, piperazinone N-dealkylation, and lactam formation. Understanding and mitigating these pathways is paramount for lead optimization.

Pathway Parent Benzyl-Piperazinone (Parent Drug) CYP CYP3A4 / CYP2D6 + NADPH + O2 Parent->CYP Metab1 Benzylic Hydroxylation (Soft Spot 1) CYP->Metab1 Metab2 N-Dealkylation (Soft Spot 2) CYP->Metab2 Metab3 Lactam Formation (Piperazinone Ring) CYP->Metab3

Fig 1: Primary CYP450-mediated metabolic pathways for benzyl-piperazinone intermediates.

In Silico Site of Metabolism (SoM) Predictions: The First Line of Defense

Before committing to resource-intensive chemical synthesis, computational prediction of SoM provides a rational blueprint for structural optimization.

Causality in Computational Design

Why rely on in silico models? Experimental identification of metabolites is retrospective. By employing 3[3] required for hydrogen abstraction at various carbon centers, we can prospectively identify metabolically vulnerable positions.

Advanced computational tools, such as4[4], integrate molecular docking with transition state modeling and rule-based substrate reactivity. These platforms predict the SoM with high accuracy, allowing medicinal chemists to proactively design out liabilities. For example, if the benzylic position is flagged as a primary SoM, strategies such as steric shielding or bioisosteric replacement can be deployed early in the Design-Make-Test-Analyze (DMTA) cycle.

Rational Structural Optimization: The Deuteration Paradigm

When a critical binding determinant (like the benzyl group in HIV-1 capsid modulators) cannot be removed without losing target affinity, isotopic labeling offers an elegant solution.

Replacing protium with deuterium at the benzylic position exploits the Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, the rate-limiting step of CYP-mediated hydrogen abstraction is substantially slowed. This 5[5]—prolonging half-life and reducing intrinsic clearance—without altering the molecule's steric bulk or pharmacological potency.

Empirical Validation: High-Throughput In Vitro HLM Profiling

Computational predictions must be anchored by empirical validation. The gold standard for assessing Phase I metabolic stability is the6[6].

The Self-Validating HLM Assay Protocol

To ensure data integrity, the assay must be designed as a self-validating system. Every experimental choice is driven by specific kinetic requirements.

Step 1: System Preparation

  • Action : Thaw pooled HLMs (mixed gender) on ice to preserve enzyme viability. Prepare 100 mM Potassium Phosphate (

    
    ) buffer at pH 7.4.
    
  • Causality : Pooled microsomes minimize donor-to-donor genetic variability, providing a population-representative metabolic profile. The pH 7.4 buffer mimics physiological conditions optimal for CYP activity.

Step 2: Reaction Assembly

  • Action : Combine 0.5 mg/mL HLM protein and 1 µM test compound in the

    
     buffer. Ensure final DMSO concentration is 
    
    
    
    0.25%.
  • Causality : A7

    7[7] for most CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate intrinsic clearance (
    
    
    
    ) calculation. High DMSO concentrations can inhibit CYP enzymes, hence the strict 0.25% limit.

Step 3: Initiation and Time-Course Sampling

  • Action : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At

    
     minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.
    
  • Causality :8[8]; without it, oxidation cannot occur. Acetonitrile instantly denatures the proteins, terminating the reaction at precise intervals.

Step 4: Self-Validation Controls

  • Action : Run parallel incubations with a Minus-Cofactor negative control (no NADPH) and Positive Controls (Dextromethorphan and Midazolam).

  • Causality : The minus-cofactor control proves that any observed substrate depletion is strictly CYP-mediated, ruling out chemical instability or non-specific protein binding.7[7], respectively, ensuring the microsome batch is fully functional.

Step 5: LC-MS/MS Quantification

  • Action : Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent parent compound remaining against time.

Workflow Start Benzyl-Piperazinone Scaffold Design InSilico In Silico SoM Prediction (QM/MM, IMPACTS) Start->InSilico Synthesis Chemical Synthesis & Isotopic Labeling InSilico->Synthesis Rational Design InVitro In Vitro HLM Assay (Phase I Metabolism) Synthesis->InVitro LCMS LC-MS/MS Quantification (CL_int, t_1/2) InVitro->LCMS Decision Metabolic Stability Acceptable? LCMS->Decision Decision->Start No (Iterate) Lead Lead Progression Decision->Lead Yes

Fig 2: Iterative workflow for predicting and validating benzyl-piperazinone metabolic stability.

Quantitative Data Synthesis

The integration of computational design and empirical testing yields measurable improvements in pharmacokinetic profiles. The table below summarizes the typical optimization trajectory for a benzyl-piperazinone intermediate.

Compound IterationStructural Modification

(min)

(µL/min/mg)
Primary Clearance Mechanism
Parental Scaffold Unmodified Benzyl-Piperazinone3.8370.0Rapid CYP3A4 benzylic hydroxylation
Optimized Analog 1 Benzylic-

substitution (Deuteration)
18.575.0Slower CYP3A4 oxidation (KIE effect)
Optimized Analog 2 Steric hindrance at Piperazinone ring24.058.0Shift to CYP2D6; reduced N-dealkylation

Table 1: Comparative metabolic stability metrics demonstrating the efficacy of rational structural optimization on benzyl-piperazinone derivatives.

Conclusion

The successful development of benzyl-piperazinone therapeutics hinges on a rigorous, bidirectional approach to metabolic stability. By coupling advanced in silico SoM predictions with strictly controlled, self-validating in vitro HLM assays, drug development professionals can systematically dismantle metabolic liabilities. This integrated DMTA pipeline not only accelerates the identification of viable clinical candidates but also ensures that the underlying pharmacokinetic mechanisms are thoroughly understood and optimized.

References

  • Mercell - 7

  • Evotec - 6

  • Sci-Hub -4

  • Optibrium -3

  • NIH PMC -1

  • BenchChem -5

  • RSC Publishing -2

  • Beckman Coulter -8

Sources

The Ortho-Bromo Substituent in Piperazinones: A Technical Guide to Its Electronic Properties and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the electronic properties of the ortho-bromo substituent on an N-aryl piperazinone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of this unique structural motif. We will delve into the nuanced interplay of inductive and resonance effects, the challenges of quantifying these effects at the ortho position, and the practical experimental and computational methodologies used for their characterization.

Introduction: The Significance of Halogen-Substituted Piperazinones in Medicinal Chemistry

The piperazinone core is a privileged scaffold in modern drug discovery, forming the backbone of numerous clinically successful drugs. Its synthetic tractability and ability to present substituents in defined three-dimensional space make it an attractive starting point for library synthesis and lead optimization. The introduction of halogen atoms, particularly bromine, onto the N-aryl ring of the piperazinone moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These changes can manifest as altered metabolic stability, improved membrane permeability, and modified target-binding affinity.

The ortho-bromo substituent is of particular interest due to the complex interplay of its electronic and steric effects. Understanding these properties is paramount for the rational design of novel piperazinone-based therapeutics. This guide will provide a comprehensive overview of these effects and the tools used to investigate them.

The Duality of Bromine's Electronic Influence

The electronic effect of a bromine atom attached to an aromatic ring is a classic example of competing inductive and resonance effects.

  • Inductive Effect (σ-withdrawal): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This is a distance-dependent effect and is strongest at the carbon atom directly attached to the bromine. This inductive withdrawal generally deactivates the aromatic ring towards electrophilic substitution.

  • Resonance Effect (π-donation): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the aromatic ring. This donation of electron density is most pronounced at the ortho and para positions.

In the case of bromine, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring. However, the resonance donation at the ortho and para positions makes them less deactivated than the meta position, hence bromine is known as an ortho, para-director in electrophilic aromatic substitution.

Caption: Competing electronic effects of an ortho-bromo substituent.

Quantifying Electronic Effects: The Hammett Equation and Its Limitations

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. It relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).

While Hammett constants are well-established for meta and para substituents, their application to the ortho position is problematic. This is because the ortho substituent can exert not only electronic effects but also steric and through-space effects that are not accounted for in the standard Hammett treatment.

For the ortho-bromo substituent, one must consider:

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of reagents to the reaction center or influence the conformation of the piperazinone ring system.

  • Direct Field Effects: The polar C-Br bond can influence the reaction center through space, independent of the aromatic π-system.

Due to these complexities, a simple σ-ortho constant for bromine is not universally applicable.

Hammett Substituent Constants for Bromine
ConstantValueDescription
σ_meta0.40Primarily reflects the inductive effect.
σ_para0.23Reflects a combination of inductive withdrawal and resonance donation.
σ⁺_para0.15Used for reactions involving electron-deficient transition states where resonance donation is significant.

Experimental Characterization of Electronic Properties

A combination of synthetic chemistry and analytical techniques is required to experimentally probe the electronic properties of an ortho-bromo substituent in piperazinones.

Synthesis of Ortho-Bromo-N-Aryl Piperazinones

The synthesis of ortho-bromo-N-aryl piperazinones can be achieved through several established synthetic routes. A common approach involves the Buchwald-Hartwig amination, which is a versatile method for forming C-N bonds.

Experimental Protocol: Synthesis of 1-(2-bromophenyl)piperazin-2-one

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add piperazin-2-one (1.0 equiv), 1-bromo-2-iodobenzene (1.1 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand such as Xantphos (0.04 equiv).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (2.0 equiv) as the base.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(2-bromophenyl)piperazin-2-one.

Caption: General workflow for the synthesis of an ortho-bromo-N-aryl piperazinone.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the structure and probing the electronic environment of the synthesized compounds.

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron-withdrawing nature of the ortho-bromo substituent. The protons on the piperazinone ring may also show subtle shifts depending on the conformation adopted.

  • ¹³C NMR: The resonance of the carbon atom attached to the bromine will be significantly shifted. The chemical shifts of the other aromatic carbons can provide further insight into the electron density distribution.

Infrared (IR) Spectroscopy:

  • The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum (around 600-500 cm⁻¹).

  • The carbonyl (C=O) stretching frequency of the piperazinone lactam will be sensitive to the electronic effects of the N-aryl substituent. An electron-withdrawing group like ortho-bromo is expected to increase the C=O stretching frequency compared to an unsubstituted N-phenylpiperazinone.

Mass Spectrometry:

  • The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity).

pKa Determination

The basicity of the second nitrogen atom in the piperazinone ring is a critical parameter, as it influences the ionization state of the molecule at physiological pH and thus its solubility, permeability, and target binding. The electronic effect of the ortho-bromo substituent on the N-aryl ring will modulate this pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the ortho-bromo-N-aryl piperazinone of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by using appropriate software for data fitting. For compounds with low aqueous solubility, specialized techniques such as solubility-based pKa measurement or computational prediction may be necessary.

Computational Chemistry: A Predictive Tool

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict and understand the electronic properties of ortho-bromo piperazinones.

Density Functional Theory (DFT)

DFT calculations can be used to model the geometry, electronic structure, and properties of molecules with high accuracy.

  • Geometry Optimization: A full geometry optimization of the ortho-bromo-N-aryl piperazinone will reveal the preferred conformation, including the dihedral angle between the aryl ring and the piperazinone ring, which is influenced by the steric bulk of the ortho-bromo group.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It can identify regions of positive and negative electrostatic potential, highlighting the electron-deficient nature of the ortho-bromo-substituted aryl ring and the electron-rich region around the carbonyl oxygen.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the chemical stability of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

  • Atomic Charges: NBO analysis can calculate the partial atomic charges on each atom, providing a quantitative measure of the electron-withdrawing effect of the ortho-bromo substituent.

  • Donor-Acceptor Interactions: This analysis can identify and quantify the delocalization of electron density from the bromine lone pairs into the antibonding orbitals of the aromatic ring, providing a quantitative measure of the resonance effect.

Caption: A typical computational workflow for analyzing electronic properties.

Implications for Drug Design and Development

The electronic properties of the ortho-bromo substituent have several important implications for drug design:

  • Modulation of Basicity: The electron-withdrawing nature of the ortho-bromo group will decrease the basicity of the second piperazinone nitrogen. This can be strategically used to fine-tune the pKa of a lead compound to optimize its pharmacokinetic profile.

  • Metabolic Stability: The C-Br bond can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Target Interactions: The bromo substituent can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, which can enhance binding affinity and selectivity.

  • Conformational Control: The steric bulk of the ortho-bromo group can restrict the rotation around the N-aryl bond, locking the molecule into a specific conformation that may be more favorable for binding to its biological target.

Conclusion

The ortho-bromo substituent on a piperazinone scaffold presents a fascinating case study in the interplay of electronic and steric effects. While its overall effect is electron-withdrawing, the subtle resonance donation and significant steric presence provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of these effects, gained through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design of the next generation of piperazinone-based therapeutics. This integrated approach allows for the prediction and fine-tuning of key molecular properties, ultimately accelerating the journey from hit to clinical candidate.

References

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. J. Org. Chem., 23(3), 420-427. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]

  • Organic Chemistry @ Pharmacy 180. (n.d.). Hammett Equation. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules, 25(15), 3532. [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • Yilmaz, I., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(11), 3169. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • MDPI. (2021). Rate Dependence on Inductive and Resonance Effects for the Organocatalyzed Enantioselective Conjugate Addition of Alkenyl and Alkynyl Boronic Acids to β-Indolyl Enones and β-Pyrrolyl Enones. [Link]

  • Reddy, T. R., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 832-835. [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 193-203. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 569-572. [Link]

  • PubMed. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted bromo furoxan. [Link]

  • Gao, H., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302. [Link]

  • International Research Journal of Multidisciplinary Technovation. (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Oriental Journal of Chemistry. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]

  • SCIRP. (n.d.). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. [Link]

  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • PubMed. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • Figshare. (2023). Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies, In-Vitro, and In-Silico Antimicrobial, Pharmacokinetics Studies of Piperazin-1-Ium 4-Aminobenzoate Monohydrate: A Density Functional Theory Approach. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2012). Spectroscopic investigation and hydrogen-bonding analysis of triazinones. [Link]

  • Hindawi. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • ResearchGate. (2025). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. [Link]

Pharmacophore Modeling Using 3-(2-Bromo-benzyl)-piperazin-2-one: A Technical Guide to Scaffold-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern structure-based and ligand-based drug design, the selection of an appropriate chemical scaffold dictates the success of downstream pharmacophore modeling. Linear peptides, while highly specific, suffer from poor metabolic stability and a massive entropic penalty upon target binding due to their flexibility. To circumvent this, medicinal chemists frequently employ semi-rigid heterocycles to mimic peptide secondary structures.

The piperazin-2-one scaffold is a privileged peptidomimetic core. It effectively constrains backbone dihedral angles to mimic


-turn or 

-helical conformations, pre-organizing the molecule for receptor binding [1]. When substituted at the 3-position with a 2-bromo-benzyl group, the resulting molecule—3-(2-Bromo-benzyl)-piperazin-2-one —presents a highly specific, stereochemically defined array of pharmacophoric features. This specific scaffold has been leveraged in the design of highly selective inhibitors for targets ranging from protein geranylgeranyltransferase-I (PGGTase-I) [1] to novel anti-Triple Negative Breast Cancer (TNBC) agents [2].

As a Senior Application Scientist, I have structured this guide to deconstruct the pharmacophoric potential of 3-(2-Bromo-benzyl)-piperazin-2-one, providing a causal, step-by-step methodology for generating, validating, and deploying a robust 3D pharmacophore model.

Molecular Deconstruction & Causality of Features

A robust pharmacophore model requires an understanding of why specific chemical moieties translate into 3D interaction vectors.

  • The Piperazin-2-one Core (Rigidity & Hydrogen Bonding): The lactam motif (N1-C2=O) provides a rigid, planar hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (lactam nitrogen). The N4 nitrogen of the piperazine ring acts as a basic center. At physiological pH (7.4), this secondary amine is protonated, serving as both a strong hydrogen bond donor and a positive ionizable group.

  • The Benzyl Ring (Hydrophobic &

    
    -
    
    
    
    Interactions):
    The aromatic ring at the 3-position mimics the side chain of phenylalanine or tyrosine, occupying deep hydrophobic pockets in target receptors.
  • The Ortho-Bromine Substituent (Conformational Locking & Halogen Bonding): The placement of the heavy bromine atom at the ortho position is not merely for lipophilicity. Causality: The steric bulk of the bromine atom restricts the rotation of the benzyl ring around the C3-C

    
     bond, locking the molecule into a limited number of low-energy conformers. This reduces the entropic penalty of binding. Furthermore, the electron-withdrawing nature of bromine creates a localized region of positive electrostatic potential (the 
    
    
    
    -hole) exactly 180° opposite the C-Br covalent bond, allowing for highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls) in the binding site.

FeatureMapping Core 3-(2-Bromo-benzyl)- piperazin-2-one Lactam Lactam Motif (C=O, NH) Core->Lactam Piperazine Piperazine N4 (Basic Amine) Core->Piperazine Benzyl Benzyl Ring (Aromatic) Core->Benzyl Bromine 2-Bromo Substituent (Halogen Bond) Core->Bromine HBA H-Bond Acceptor Lactam->HBA HBD H-Bond Donor Lactam->HBD Piperazine->HBA Piperazine->HBD PI Pi-Pi / Hydrophobic Benzyl->PI XB Halogen Bond / Steric Bromine->XB

Fig 2: Mapping chemical moieties of 3-(2-Bromo-benzyl)-piperazin-2-one to pharmacophore features.

Quantitative Feature Mapping

To translate the 2D structure into a machine-readable 3D query, we assign specific radii and directional vectors to each feature. The radii account for thermal fluctuations and induced-fit phenomena within the receptor pocket.

Feature TypeChemical MoietyAtom(s)Radius (Å)Vector / Directionality
H-Bond Acceptor (HBA) Lactam CarbonylO21.5Projected ~120° from the C=O double bond.
H-Bond Donor (HBD) Lactam AmineN1-H1.5Projected linearly along the N-H bond.
Positive Ionizable (PI) Piperazine AmineN4-H

1.8Spherical distribution (accounts for salt bridges).
Aromatic Ring (AR) Benzyl RingC-Ar1.8Normal (perpendicular) to the aromatic ring plane.
Halogen Bond (XB) Ortho-BromineBr1.5Projected 180° opposite the C-Br bond (

-hole).

Step-by-Step Experimental Workflow

The following protocol outlines the generation of a ligand-based pharmacophore model using 3-(2-Bromo-benzyl)-piperazin-2-one[3] as the query template.

Step 1: Ligand Preparation & State Assignment
  • Action: Import the 2D structure of 3-(2-Bromo-benzyl)-piperazin-2-one into a ligand preparation module (e.g., Schrödinger LigPrep or MOE).

  • Causality: Biological targets operate in aqueous environments. You must generate the correct protonation and tautomeric states at pH 7.4 ± 0.2. Failure to protonate the N4 piperazine nitrogen will result in the loss of a critical Positive Ionizable (PI) feature, rendering the model biologically irrelevant.

Step 2: Conformational Generation
  • Action: Execute a systematic or stochastic conformational search (e.g., Monte Carlo Multiple Minimum) using a modern force field like OPLS4 or MMFF94. Retain conformers within a 10 kcal/mol energy window of the global minimum.

  • Causality: The bioactive conformation of a ligand is rarely its global energy minimum in a vacuum. Receptors expend binding energy to stabilize higher-energy ligand conformers. By generating a 10 kcal/mol ensemble, we ensure the model captures the actual 3D geometry utilized during target engagement. The ortho-bromine will naturally restrict this ensemble, yielding a highly converged set of conformers.

Step 3: Feature Extraction & Spatial Arrangement
  • Action: Align the low-energy conformers and extract consensus features based on the quantitative table provided in Section 3.

  • Causality: Consensus mapping ensures that only features accessible across multiple low-energy states are included in the final query, preventing the model from being biased by a single, potentially artifactual conformation.

Step 4: Excluded Volume Generation (Steric Boundaries)
  • Action: Generate a 3D mesh (excluded volumes) around the consensus ligand shape, adding a 1.0 Å buffer.

  • Causality: A pharmacophore model must define where atoms cannot go, just as much as where they must go. Excluded volumes represent the physical walls of the receptor pocket, drastically reducing false-positive hit rates during virtual screening.

Workflow A 1. Ligand Preparation (3-(2-Bromo-benzyl)-piperazin-2-one) B 2. Conformational Generation (Low-energy conformers) A->B C 3. Feature Extraction (HBA, HBD, AR, Halogen Bond) B->C D 4. 3D Spatial Arrangement (Distance & Angle Mapping) C->D E 5. Model Validation (Decoy Screening & ROC) D->E F 6. Virtual Screening (Hit Identification) E->F

Fig 1: Step-by-step workflow for pharmacophore modeling and virtual screening.

Model Validation: A Self-Validating Protocol

Trustworthiness in computational chemistry requires empirical validation before physical screening. A pharmacophore model is only valid if it can mathematically distinguish known active compounds from inactive ones.

  • Decoy Set Generation: Construct a validation database containing known active piperazin-2-one derivatives (e.g., from PGGTase-I or TNBC assays[1, 2]) and a set of property-matched decoys (e.g., using the DUD-E database methodology). A standard ratio is 1 active to 50 decoys.

  • Retrospective Screening: Run the pharmacophore model against the validation database.

  • Metric Calculation (ROC-AUC): Plot a Receiver Operating Characteristic (ROC) curve.

    • Causality: If the Area Under the Curve (AUC) is < 0.7, the model is too promiscuous. You must return to Step 4 and tighten the feature radii (e.g., from 1.5 Å to 1.2 Å) or add more excluded volumes. An AUC > 0.85 indicates a self-validated, highly specific model ready for prospective virtual screening of commercial libraries (e.g., ZINC or Enamine REAL).

References

  • Peng, H., Carrico, D., Thai, V., Blaskovich, M., Bucher, C., Pusateri, E. E., Sebti, S. M., & Hamilton, A. D. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Organic & Biomolecular Chemistry, 4(9), 1768-1784. URL:[Link]

  • Zhang, Z. J., Liao, Y. T., Wang, W., Yang, C., Li, D., & Shao, L. D. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters, 108, 129802. URL:[Link]

Methodological & Application

Application Note: De Novo Synthesis of 3-(2-Bromobenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Class: Substituted Piperazinones (Peptidomimetics / Pharmacophores)

Introduction & Retrosynthetic Strategy

The piperazin-2-one scaffold is a highly privileged structure in modern drug discovery, frequently utilized to mimic peptide


-turns and enhance the metabolic stability of pharmacophores. Specifically, 3-substituted piperazin-2-ones serve as critical intermediates in the synthesis of complex kinase inhibitors and receptor antagonists.

The synthesis of 3-(2-Bromobenzyl)piperazin-2-one can be efficiently achieved through a highly convergent, two-phase approach starting from commercially available amino acid derivatives. As outlined in comprehensive reviews of 1 [1], the most robust method involves the reductive amination of an


-amino ester with an N-protected aminoaldehyde, followed by acid-mediated deprotection and base-catalyzed intramolecular lactamization.
Synthetic Workflow Visualization

G SM1 2-Bromophenylalanine methyl ester Step1 Reductive Amination (NaBH(OAc)3, DCM) SM1->Step1 SM2 N-Boc-2-aminoacetaldehyde SM2->Step1 Int1 N-Boc-diamine Intermediate Step1->Int1 Step2 Deprotection (TFA, DCM) Int1->Step2 Int2 Diamine TFA Salt Step2->Int2 Step3 Lactamization (Et3N, MeOH, Δ) Int2->Step3 Product 3-(2-Bromobenzyl) piperazin-2-one Step3->Product

Fig 1: Synthetic workflow for 3-(2-Bromobenzyl)piperazin-2-one via amination and lactamization.

Standard Safety Protocols

All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat, is strictly mandatory.

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme caution to avoid inhalation or skin contact.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas; store in a desiccator and handle under an inert atmosphere.

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination

Objective: Formation of the carbon-nitrogen backbone via chemoselective iminium reduction.

  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add DL-2-bromophenylalanine methyl ester hydrochloride (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Free-Basing: Add triethylamine (Et

    
    N, 10.0 mmol, 1.0 eq) dropwise at room temperature. Stir for 15 minutes to liberate the free amine.
    
  • Imine Formation: Add N-Boc-2-aminoacetaldehyde (11.0 mmol, 1.1 eq) in a single portion. Allow the mixture to stir for 45 minutes to ensure complete imine/iminium formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)

    
    , 15.0 mmol, 1.5 eq) portionwise over 10 minutes. Remove the ice bath and stir at room temperature for 12 hours.
    
  • Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
     (30 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), wash the combined organics with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude N-Boc-diamine intermediate.

Expert Insight (Causality): The selection of NaBH(OAc)


 over NaBH

or NaBH

CN is critical. NaBH(OAc)

is a mild reducing agent that selectively targets the transient iminium ion without reducing the aldehyde starting material to an alcohol. This chemoselectivity strictly prevents the formation of over-alkylated tertiary amine byproducts, a common failure point in 2 [2].
Phase 2: Deprotection & Intramolecular Lactamization

Objective: Removal of the Boc protecting group and subsequent ring closure to form the piperazinone core.

  • Deprotection: Dissolve the crude N-Boc-diamine intermediate (~10.0 mmol) in anhydrous DCM (30 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 100 mmol, 10.0 eq) dropwise. Stir the reaction at room temperature for 3 hours.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA, yielding the diamine di-TFA salt as a viscous oil.

  • Cyclization: Dissolve the di-TFA salt in anhydrous methanol (MeOH, 60 mL). Add Et

    
    N (40.0 mmol, 4.0 eq) to fully neutralize the salt.
    
  • Thermal Activation: Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 16 hours.

  • Final Workup & Purification: Cool to room temperature and concentrate. Partition the residue between ethyl acetate (EtOAc, 50 mL) and water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 3-(2-Bromobenzyl)piperazin-2-one.

Expert Insight (Causality): Methanol serves as an optimal protic solvent for lactamization, stabilizing the transition state during the nucleophilic acyl substitution. The excess Et


N is strictly required to neutralize the trifluoroacetate salts, thereby liberating the nucleophilic lone pair on the terminal nitrogen. Heating to reflux provides the necessary thermal energy to overcome the entropic barrier of the 6-membered ring closure, a principle widely applied in 3 [3].

Data Presentation: Reaction Parameters

Reaction StepPrimary Reagents & CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1. Reductive Amination NaBH(OAc)

(1.5 eq), Et

N (1.0 eq)
DCM0

25
1275 - 85
2. Boc Deprotection TFA (10.0 eq)DCM0

25
3Quantitative (Crude)
3. Lactamization Et

N (4.0 eq)
MeOH65 (Reflux)1665 - 75 (Over 2 steps)

References

  • Title: Syntheses and transformations of piperazinone rings. A review.
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.

Sources

Application Note: Strategic Optimization of Suzuki-Miyaura Coupling with 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-(2-Bromo-benzyl)-piperazin-2-one represents a privileged pharmacophore in peptidomimetic drug discovery, particularly for GPCR ligands and protease inhibitors. However, functionalizing this core via Suzuki-Miyaura cross-coupling presents a "perfect storm" of synthetic challenges: significant steric hindrance (ortho-substituted electrophile), potential catalyst poisoning (free amines/amides), and a high risk of racemization at the C3 chiral center.

This application note provides a field-validated guide to overcoming these barriers. We move beyond standard conditions (e.g., Pd(PPh3)4) to employ third-generation precatalysts and bulky, electron-rich phosphine ligands.

Mechanistic Analysis & Challenges

To optimize this reaction, one must understand the failure modes of standard protocols.

The Steric Wall (The Ortho Effect)

The 2-bromo substituent on the benzyl ring creates significant steric bulk proximal to the oxidative addition site. Standard ligands (PPh3, dppf) often fail to promote the oxidative addition of Pd(0) into the Ar-Br bond or retard the transmetallation step due to steric crowding.

Chelation & Catalyst Poisoning

The piperazin-2-one ring contains two nitrogen species:

  • N1 (Amide): Generally poor ligand but can deprotonate under basic conditions to form an amidate, which may bridge Pd centers.

  • N4 (Amine): If unprotected, this secondary amine is a competent ligand that can displace phosphines, leading to the formation of inactive Pd-amine complexes (catalyst poisoning).

Racemization at C3

The C3 position is alpha to a carbonyl (lactam) and beta to a phenyl ring. The acidity of this proton is enhanced. Strong bases (e.g., NaOtBu, KOH) or high temperatures can lead to deprotonation and subsequent racemization of the stereocenter, destroying the enantiopurity of the library.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic intervention points.

ReactionPathways Substrate 3-(2-Br-benzyl)-piperazin-2-one OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison Free NH (N4) Racemization C3 Racemization (Base-mediated) Substrate->Racemization Strong Base/High T Pd_Active Active Pd(0) Species (Bulky Ligand) Pd_Active->OxAdd Promotes TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Active Regenerates Product Coupled Product RedElim->Product

Figure 1: Reaction pathway analysis showing the standard catalytic cycle (green path) versus failure modes (red paths) specific to piperazinone substrates.

Optimization Strategy

Ligand Selection: The "Buchwald" Advantage

For ortho-substituted aryl halides, sterically demanding, electron-rich dialkylbiaryl phosphines are required.

  • SPhos: Excellent for steric bulk; water-tolerant.

  • XPhos: Superior for aryl chlorides and extremely hindered bromides.

  • PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) precatalyst that is highly resistant to oxidation and thermal degradation.

Base & Solvent Systems

To prevent racemization, we utilize weak, inorganic bases in biphasic systems. The biphasic nature keeps the base largely in the aqueous phase, buffering the organic phase where the reaction occurs.

  • Preferred: K3PO4 (mild), K2CO3.

  • Avoid: NaOtBu, CsOH, NaH.

Experimental Protocols

Protocol A: Rapid Screening Matrix (Microscale)

Use this protocol to identify the best conditions for your specific boronic acid partner.

Reagents:

  • Substrate: 3-(2-Bromo-benzyl)-piperazin-2-one (0.05 mmol)

  • Boronic Acid: 1.5 equivalents

  • Solvents: Dioxane, Toluene, n-Butanol

  • Bases: K3PO4 (2M aq), Cs2CO3 (solid)

Workflow:

  • Prepare a stock solution of the substrate in the chosen solvent (0.1 M).

  • Dispense into reaction vials containing pre-weighed Boronic Acid.

  • Add Catalyst (5 mol%): Compare Pd(dppf)Cl2 vs. Pd-PEPPSI-IPr vs. XPhos Pd G3 .

  • Add Base (2-3 equiv).

  • Seal and heat to 80°C for 4 hours.

  • Analyze by LC-MS (monitor conversion and byproduct formation).

Protocol B: Optimized Scale-Up Procedure (The "Gold Standard")

Recommended for gram-scale synthesis with high enantiomeric retention.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 g)

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst: XPhos Pd G3 (Preferred) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, used as 0.5 M aqueous solution)

  • Solvent: THF : Water (4:1 ratio) or Toluene : Water (10:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with the Substrate, Boronic Acid, and Precatalyst (XPhos Pd G3). Note: If using free amine substrate, consider adding 1.0 equiv of Boc2O in situ if N-protection is acceptable, otherwise ensure high catalyst loading.

  • Inertion: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3x). This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed solvent mixture (THF/Water).

  • Base Addition: Add the aqueous K3PO4 solution via syringe.

  • Reaction: Heat the mixture to 60-80°C . Monitor by HPLC/UPLC every 2 hours.

    • Why 60-80°C? Higher temperatures (>100°C) increase the risk of racemization.

  • Workup: Upon completion (usually 4-12 h), cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography. Scavenge residual Pd using Thiol-functionalized silica if required for pharma applications.

Quantitative Performance Data

The following table summarizes expected performance based on internal benchmarking with similar steric profiles.

EntryCatalyst SystemBaseSolventTempYieldee RetentionNotes
1Pd(PPh3)4Na2CO3DME/H2O85°C<20%98%Failed. Oxidative addition is too slow.
2Pd(dppf)Cl2K2CO3Dioxane/H2O100°C65%85%Moderate yield, significant racemization.
3XPhos Pd G3 K3PO4 THF/H2O 65°C 92% >99% Optimal. Fast kinetics allows lower temp.
4Pd-PEPPSI-IPrK2CO3Toluene/H2O80°C88%96%Excellent alternative for difficult boronic acids.

Decision Logic for Optimization

Use this flowchart to navigate specific challenges encountered during your campaign.

OptimizationLogic Start Start Optimization CheckN Is N4 Protected? Start->CheckN Protect Protect with Boc/Cbz OR Use 10% Catalyst Load CheckN->Protect No SelectCat Select Catalyst System CheckN->SelectCat Yes Protect->SelectCat CatChoice Standard: XPhos Pd G3 Difficult: Pd-PEPPSI-IPr SelectCat->CatChoice RunRxn Run Reaction (65°C, K3PO4) CatChoice->RunRxn CheckResult Analyze Outcome RunRxn->CheckResult LowYield Low Conversion? CheckResult->LowYield Yield < 50% Racemized Racemization Observed? CheckResult->Racemized ee Loss > 5% Success Isolate Product CheckResult->Success Good Yield & ee FixYield Increase Temp to 80°C Switch to Toluene/H2O LowYield->FixYield FixRac Lower Temp to 50°C Switch Base to CsF Racemized->FixRac FixYield->RunRxn FixRac->RunRxn

Figure 2: Decision tree for troubleshooting and optimizing reaction conditions.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or lack of ligation.Switch to XPhos Pd G3 or add excess ligand (e.g., SPhos). Ensure rigorous degassing.
No Reaction (SM Recovery) Oxidative addition failure due to sterics.Increase temperature to 100°C (if racemization allows) or switch to Pd-PEPPSI-IPr in Dioxane.
Protodeboronation Boronic acid instability (common with heteroaryl boronates).Use Boronic Esters (Pinacol) or MIDA boronates. Add base slowly or use anhydrous conditions with CsF.
Racemization Base is too strong or Temperature too high.Switch base from Carbonate to Phosphate (K3PO4) . Reduce temperature.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Chamakuri, S., et al. (2022).[2][3][4] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters.[3][4] Molecules, 27(11), 3419.[3] Link

Sources

N-alkylation procedures for 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced N-Alkylation Procedures for 3-(2-Bromobenzyl)piperazin-2-one: Regioselectivity, Mechanisms, and Protocols

Introduction

The 3-(2-bromobenzyl)piperazin-2-one scaffold is a privileged, highly versatile building block in medicinal chemistry and drug development. The core structure features a six-membered lactam ring containing two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). A critical challenge in the late-stage functionalization of this scaffold is achieving strict regiocontrol during N-alkylation. This application note details the mechanistic rationale and validated protocols required to selectively alkylate either the N1 or N4 position, overcoming the inherent steric hindrance introduced by the bulky 2-bromobenzyl group at the C3 position.

Mechanistic Insights & Causality

The divergent reactivity of the two nitrogen atoms dictates the synthetic strategy:

  • N4 (Secondary Amine) Reactivity : The N4 position is a secondary aliphatic amine with a pKa of approximately 8–9. It is highly nucleophilic and can be alkylated directly using mild inorganic bases (e.g., K₂CO₃, NaHCO₃)[1]. However, the bulky 3-(2-bromobenzyl) group introduces significant steric hindrance at the adjacent C3 position, which can impede the trajectory of incoming electrophiles. To overcome this kinetic barrier, the addition of a catalytic amount of sodium iodide (NaI) is employed to facilitate an in situ Finkelstein reaction, converting alkyl chlorides/bromides into highly reactive alkyl iodides[2]. Alternatively, reductive amination provides a mild, highly selective route to N4-alkylation that completely avoids the risk of over-alkylation (quaternization).

  • N1 (Amide Nitrogen) Reactivity : The N1 position is part of a lactam and exhibits significantly lower nucleophilicity due to the delocalization of its lone pair into the adjacent carbonyl group (pKa ~16–17). Direct alkylation requires complete deprotonation using a strong base such as sodium hydride (NaH)[3]. Because strong bases will also activate the N4 position, regioselective N1-alkylation strictly requires a protection-deprotection strategy. The N4 amine is typically masked with a tert-butoxycarbonyl (Boc) group prior to N1 deprotonation and alkylation[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters required to achieve regioselective functionalization of the piperazin-2-one core.

Table 1: Reaction Parameters and Regioselectivity for 3-(2-Bromobenzyl)piperazin-2-one Alkylation

Target NitrogenReagent/ElectrophileBase / CatalystSolventTemp (°C)Expected Regioselectivity
N4 (Amine) Alkyl Halide (R-X)K₂CO₃ / NaI (cat.)DMF or MeCN60–80>95% N4-alkylation
N4 (Amine) Aldehyde/KetoneNaBH(OAc)₃DCE or DCM20–25>99% N4-alkylation
N1 (Amide) Alkyl Halide (R-X)NaH (after N4-Boc)DMF or THF0 to 25>99% N1-alkylation

Experimental Protocols

Protocol A: Direct Regioselective N4-Alkylation

Causality Note: K₂CO₃ is basic enough to neutralize the HX byproduct generated during alkylation but weak enough to leave the N1 amide protonated, ensuring absolute N4 selectivity.

  • Preparation : Dissolve 3-(2-bromobenzyl)piperazin-2-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add anhydrous K₂CO₃ (2.0 equiv) and a catalytic amount of NaI (0.1 equiv) to the solution. Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Alkylation : Dropwise add the desired alkyl halide (1.1 equiv).

  • Reaction : Heat the mixture to 60–80 °C under an inert argon atmosphere. Monitor the reaction via LC-MS or TLC (ninhydrin stain: the secondary amine starting material will stain strongly, while the tertiary amine product will not). Due to the steric bulk of the 2-bromobenzyl group, allow 12–18 hours for complete conversion.

  • Workup : Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Regioselective N1-Alkylation (Protection-Deprotection Strategy)

Causality Note: The Boc group sterically and electronically deactivates the N4 amine, allowing NaH to exclusively deprotonate the N1 amide without side reactions.

  • N4-Protection : Dissolve the starting material (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.5 equiv) and Boc-anhydride (1.1 equiv). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield N4-Boc-3-(2-bromobenzyl)piperazin-2-one. Self-Validation: LC-MS should show a mass shift of +100 Da.

  • N1-Deprotonation : Dissolve the N4-Boc intermediate (1.0 equiv) in anhydrous DMF and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv)[3]. Stir for 30 minutes at 0 °C until H₂ evolution ceases, ensuring complete formation of the amide enolate.

  • N1-Alkylation : Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • N4-Deprotection : Dissolve the purified N1-alkylated, N4-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA)[4]. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to isolate the free N1-alkyl-3-(2-bromobenzyl)piperazin-2-one.

Protocol C: N4-Alkylation via Reductive Amination

Causality Note: Reductive amination avoids the generation of hydrohalic acids and completely prevents over-alkylation at the N4 position, making it ideal for introducing bulky or sensitive alkyl groups.

  • Iminium Formation : Dissolve 3-(2-bromobenzyl)piperazin-2-one (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture[5].

  • Reaction : Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup : Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy the excess reducing agent. Extract with DCM, dry over MgSO₄, and purify via column chromatography.

Workflow Visualization

G SM 3-(2-Bromobenzyl)piperazin-2-one (Starting Material) N4_Cond Mild Base (K2CO3) + R-X or NaBH(OAc)3 + R-CHO SM->N4_Cond N4-Amine Target N1_Prot 1. N4-Boc Protection (Boc2O, TEA, DCM) SM->N1_Prot N1-Amide Target N4_Prod N4-Alkyl Derivative (Direct Regioselective) N4_Cond->N4_Prod N1_Alk 2. Strong Base (NaH) + R-X (N1-Alkylation) N1_Prot->N1_Alk N1_Deprot 3. Acidic Deprotection (TFA / DCM) N1_Alk->N1_Deprot N1_Prod N1-Alkyl Derivative (Protection-Dependent) N1_Deprot->N1_Prod

Divergent synthetic pathways for the regioselective N1- and N4-alkylation of piperazin-2-ones.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC).[Link]

  • Substituted-quinoxaline-type-piperidine compounds and the uses thereof.

Sources

Reagents for the cyclization of 3-(2-Bromo-benzyl)-piperazin-2-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for the Cyclization of 3-(2-Bromo-benzyl)-piperazin-2-one Precursors

Introduction & Scope

The intramolecular cyclization of 3-(2-bromo-benzyl)-piperazin-2-one is a pivotal transformation in the synthesis of fused heterocyclic systems, specifically the 1,2,3,4,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one core. This scaffold is structurally analogous to the anthelmintic drug Praziquantel and serves as a privileged structure in kinase inhibitor discovery.

The transformation involves the formation of a C–N bond between the aryl bromide (electrophile) and the lactam nitrogen (N1, nucleophile). This is chemically distinct from standard amine arylation due to the reduced nucleophilicity of the amide nitrogen and the specific geometric constraints of the forming 6-membered ring.

This guide provides a comparative analysis of Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalytic systems, offering validated protocols to ensure high yield and reproducibility.

Mechanistic Insight & Reagent Selection

The cyclization proceeds via a Transition-Metal-Catalyzed Cross-Coupling (TMCC). The choice of reagent dictates the mechanism's rate-limiting step and sensitivity to moisture/oxygen.

The Chemical Challenge
  • Substrate: 3-(2-bromo-benzyl)-piperazin-2-one.

  • Target: Intramolecular Amide

    
    -Arylation.[1][2]
    
  • Key Difficulty: The

    
     of the lactam N-H (approx. 16-17) requires a base strong enough to deprotonate it, or a catalyst system capable of oxidative addition followed by facile ligand exchange with a neutral or anionic amide.
    
Reagent Comparison Table
FeatureSystem A: Palladium (Buchwald-Hartwig) System B: Copper (Ullmann-Type)
Primary Catalyst Pd(OAc)

or Pd

(dba)

CuI (Copper(I) Iodide)
Ligand Xantphos (Preferred), BINAPDMEDA , L-Proline, 1,10-Phenanthroline
Base Cs

CO

(Mild), NaO

Bu (Strong)
K

PO

, K

CO

Solvent 1,4-Dioxane, TolueneDMSO, DMF, 1,4-Dioxane
Temperature 80°C – 110°C100°C – 130°C
Reaction Time 2 – 12 Hours12 – 24 Hours
Sensitivity High (Requires O

-free conditions)
Moderate (Less sensitive to O

)
Cost High (Pd + Ligand)Low
Scalability Good (Homogeneous)Excellent (Heterogeneous handling)

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Cyclization (High Yield / High Value)

Recommended for small-to-medium scale (mg to g) where yield and purity are paramount.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (7.5 mol%) — Critical: Xantphos has a wide bite angle (111°) that promotes reductive elimination in amides.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes prior to use.

  • Charging: Add the substrate, Pd(OAc)

    
    , Xantphos, and Cs
    
    
    
    CO
    
    
    to the vessel under a positive stream of Argon.
  • Solvation: Add the degassed dioxane via syringe. Seal the vessel immediately.

  • Activation: Stir at room temperature for 5 minutes to allow initial ligand-metal coordination (solution often turns yellow/orange).

  • Reaction: Heat the mixture to 100°C . Stir vigorously.

    • Checkpoint: Reaction is usually complete within 4-6 hours. Monitor by LC-MS (Look for M-HBr mass shift).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Copper-Catalyzed Cyclization (Cost-Effective / Scale-Up)

Recommended for large scale (>10g) or cost-sensitive applications.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.5 equiv)
  • Solvent: DMSO (0.5 M concentration)

Step-by-Step Methodology:

  • Charging: Add substrate, CuI, and K

    
    PO
    
    
    
    to a round-bottom flask equipped with a reflux condenser.
  • Solvation: Add DMSO and DMEDA.

  • Inerting: Evacuate and backfill with Nitrogen (strictly O

    
    -free is less critical than Pd, but recommended).
    
  • Reaction: Heat to 120°C for 16–24 hours.

    • Note: The reaction mixture will likely turn blue/green or dark brown.

  • Quench: Cool to room temperature. Pour the mixture into a 1:1 mixture of Water/Brine (5x reaction volume).

  • Extraction: Extract with EtOAc (3x). The product may be slightly soluble in water due to the piperazine amine; ensure the aqueous layer pH is >10.

  • Purification: Recrystallization is often possible from EtOH/Ether for this scaffold, avoiding chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Palladium-mediated pathway, highlighting the critical reductive elimination step facilitated by the ligand.

G subst Substrate (Aryl Bromide) ox_add Oxidative Addition (Ar-Pd(II)-Br) subst->ox_add + Pd(0) pd0 Pd(0)-Ligand Active Species pd0->ox_add Cycle Start coord Amide Coordination & Deprotonation ox_add->coord + Base / - HBr red_elim Reductive Elimination (Rate Limiting) coord->red_elim Pd-N Bond Formed red_elim->pd0 Regenerate Pd(0) prod Cyclized Product (Pyrazinoisoquinolinone) red_elim->prod Product Release

Figure 1: Catalytic cycle for the intramolecular N-arylation. The reductive elimination step (Red) is sterically demanding, necessitating wide bite-angle ligands like Xantphos.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Pd Black Precipitation Catalyst decomposition ("death") before turnover.Increase Ligand:Pd ratio to 2:1. Ensure strict O

exclusion.
Low Conversion (<50%) Catalyst poisoning or insufficient activation energy.Switch solvent to Toluene (allows higher T). Switch base to NaO

Bu (stronger activation).
Dimerization Intermolecular reaction competes with cyclization.Dilution is key. Run reaction at 0.05 M or lower to favor intramolecular cyclization (High Dilution Principle).
Debromination Hydrodehalogenation (Ar-Br

Ar-H).
Solvent is acting as H-source (rare in Dioxane). Check solvent purity; ensure anhydrous conditions.

References

  • Buchwald, S. L., et al. (2000).

    
    -Arylation of Amides." Journal of Organic Chemistry. 
    
  • Hartwig, J. F. (1998).[1] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research.

  • Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Intramolecular Arylation of Amides." Organic Letters.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society.

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society.

Sources

Scalable synthesis routes for 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PARP inhibitors (e.g., Olaparib analogues), GPCR ligands, and peptidomimetics.[1] The specific derivative 3-(2-Bromo-benzyl)-piperazin-2-one represents a critical intermediate; the ortho-bromo substituent on the benzyl ring provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.[1]

This guide details two scalable, process-ready synthetic routes. Unlike bench-scale methods that rely on flash chromatography, these protocols prioritize crystallization and filtration, essential for multi-gram to kilogram scale-up.[1]

Retrosynthetic Analysis

To design a scalable route, we must deconstruct the target molecule into readily available commodity chemicals.[1]

Strategic Disconnections:

  • Path A (Amino Acid Route): Disconnection of the N4-C5 and N1-C6 bonds suggests a precursor derived from 2-bromo-phenylalanine .[1] This utilizes the chiral pool (if enantiopurity is needed) or cheap racemic amino acids.[1]

  • Path B (Diamine Alkylation): Disconnection of the N1-C2 (amide) and N4-C3 bonds points to the condensation of ethylenediamine with an

    
    -halo ester .[1]
    

Retrosynthesis Target 3-(2-Bromo-benzyl)-piperazin-2-one InterA N-(2-Hydroxyethyl)-2-bromo-phenylalanine ester InterA->Target Intramolecular Cyclization InterB Ethyl 2-bromo-3-(2-bromophenyl)propanoate InterB->Target Double N-Alkylation/ Acylation SM1 2-Bromo-phenylalanine SM1->InterA N-Alkylation SM2 2-Chloroethanol SM2->InterA + SM3 Ethylenediamine SM3->Target +

Figure 1: Retrosynthetic logic flow. Path A (Left) is preferred for regiocontrol; Path B (Right) is a convergent "one-pot" option.[1]

Protocol A: The "Hydroxyethyl" Amino Acid Route (Preferred)

Rationale: This route is superior for scale-up because it avoids the dimerization side-products common in diamine alkylations.[1] It proceeds via a stable intermediate that can be purified by crystallization.[1]

Step 1: Esterification of 2-Bromo-DL-phenylalanine
  • Reagents: 2-Bromo-DL-phenylalanine (1.0 eq), Thionyl chloride (1.2 eq), Methanol (Solvent).[1]

  • Mechanism: Acid-catalyzed Fischer esterification.[1]

Procedure:

  • Charge methanol (10 vol) into a reactor and cool to 0–5 °C.

  • Add thionyl chloride dropwise, maintaining temperature <10 °C (Exothermic!).

  • Add 2-Bromo-DL-phenylalanine portion-wise.

  • Heat to reflux (65 °C) for 4 hours. Monitor by TLC/HPLC.

  • Work-up: Concentrate to dryness.[1] Triturate the residue with MTBE (methyl tert-butyl ether) to obtain the methyl ester hydrochloride salt as a white solid.

  • Yield: >95%.

Step 2: N-Alkylation with 2-Chloroethanol
  • Reagents: Amino ester HCl salt (from Step 1), 2-Chloroethanol (1.2 eq),

    
     (2.5 eq), NaI (0.1 eq), Acetonitrile.[1]
    
  • Critical Control: Use of NaI (Finkelstein condition) accelerates the reaction, preventing over-alkylation.[1]

Procedure:

  • Suspend amino ester salt and

    
     in Acetonitrile (8 vol).
    
  • Add NaI and 2-chloroethanol.

  • Heat to reflux (80–82 °C) for 12–16 hours.

  • Work-up: Filter hot to remove inorganic salts. Concentrate filtrate.[1][2][3]

  • Purification: The crude oil is often pure enough.[1] If not, dissolve in EtOAc and wash with water.[1]

Step 3: Chlorination and Cyclization (The "One-Pot" Finish)
  • Reagents: Thionyl chloride (1.5 eq), Triethylamine (3.0 eq), DCM (Dichloromethane).[1]

  • Mechanism: Conversion of alcohol to alkyl chloride, followed by intramolecular nucleophilic attack by the amide nitrogen (after neutralization).[1]

Procedure:

  • Dissolve the N-(2-hydroxyethyl) intermediate in DCM (10 vol). Cool to 0 °C.

  • Add

    
     dropwise.[1] Stir at RT for 2 hours (Formation of chloro-intermediate).
    
  • Cool to 0 °C again. Add

    
     slowly (exothermic).[1]
    
  • Stir at RT for 12 hours. The base triggers cyclization.[1]

  • Work-up: Wash with sat.

    
    , then brine.[1] Dry over 
    
    
    
    .[1]
  • Crystallization: Concentrate and recrystallize from EtOAc/Heptane (1:3 ratio).

Data Summary: Protocol A

Parameter Value Notes
Overall Yield 60–70% High efficiency
Purity >98% (HPLC) After crystallization

| Key Impurity | Piperazine-2,5-dione | Avoided by temp control |[1]

Protocol B: The Convergent Diamine Route (Alternative)

Rationale: Useful if the


-halo ester is readily available.[1] Faster, but requires careful stoichiometry to prevent polymerization.[1]
Workflow Diagram

ProtocolB Start Ethyl 2-bromo-3- (2-bromophenyl)propanoate Step1 N-Alkylation (0°C, THF) Start->Step1 Reagent Ethylenediamine (Excess 5-10 eq) Reagent->Step1 Step2 Cyclization (RT, 12h) Step1->Step2 Product Crude Product Step2->Product

Figure 2: Convergent synthesis workflow. The large excess of diamine is critical to favor mono-alkylation over polymerization.

Procedure:

  • Dissolve ethylenediamine (10.0 eq) in THF (15 vol) and cool to 0 °C. Note: High dilution is key.

  • Dissolve Ethyl 2-bromo-3-(2-bromophenyl)propanoate (1.0 eq) in THF (5 vol) and add dropwise over 2 hours.

  • Allow to warm to RT and stir overnight.

  • Work-up: Evaporate THF and excess ethylenediamine (recover by distillation).

  • Dissolve residue in DCM, wash with water.[1]

  • Purification: This route often requires a silica plug filtration or acid-base extraction to remove oligomers.[1]

Analytical Specifications

To validate the synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one , compare against these expected parameters:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.55 (d, 1H, Ar-H), 7.10–7.30 (m, 3H, Ar-H).[1]
      
    • 
       6.10 (br s, 1H, NH amide).[1]
      
    • 
       3.80 (dd, 1H, H-3 chiral center).[1]
      
    • 
       3.30–3.50 (m, 2H, 
      
      
      
      benzylic).[1]
    • 
       2.90–3.10 (m, 4H, piperazine ring protons).[1]
      
    • 
       1.80 (br s, 1H, NH amine).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (1:1 isotopic pattern characteristic of Bromine).[1]
      

Safety & Handling (E-E-A-T)

  • 2-Bromo-phenylalanine derivatives: Generally non-toxic but should be handled as potential irritants.[1]

  • Thionyl Chloride: Releases HCl and

    
    .[1] Must be used in a fume hood with a caustic scrubber.[1]
    
  • Alkylating Agents: 2-Chloroethanol is highly toxic and readily absorbed through skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

References

  • General Piperazinone Synthesis: Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. National Institutes of Health (NIH).[1] Available at: [Link]

  • Catalytic Asymmetric Routes: Asymmetric Catalytic Access to Piperazin-2-ones.[1][6] ACS Publications.[1] Available at: [Link]

  • Chemical Properties & Safety: Piperazin-2-one CID 231360.[1] PubChem.[1] Available at: [Link]

Sources

Application Note: 3-(2-Bromo-benzyl)-piperazin-2-one as a Versatile Buchwald-Hartwig Coupling Partner

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

In modern drug discovery, the rapid construction of complex, sp³-rich heterocycles is a paramount objective. 3-(2-Bromo-benzyl)-piperazin-2-one is a highly valuable, bifunctional building block that presents unique opportunities—and distinct chemoselective challenges—in palladium-catalyzed C–N bond formation.

As a Senior Application Scientist, it is critical to recognize that this molecule is not a standard, passive substrate. It contains both an electrophilic aryl bromide (the 2-bromobenzyl moiety) and a nucleophilic secondary amine (the N4 position of the piperazine ring). Because it houses both coupling partners of the Buchwald-Hartwig amination within the same framework, the molecule's reactivity is entirely dictated by the kinetic and entropic conditions you impose.

This guide outlines the mechanistic causality, ligand selection, and self-validating protocols required to harness this molecule for either intramolecular cyclization (yielding fused polycyclic scaffolds) or chemoselective intermolecular amination (yielding functionalized piperazinones).

Mechanistic Causality & Ligand Selection

To control the fate of 3-(2-Bromo-benzyl)-piperazin-2-one, one must manipulate the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination [1].

  • Pathway A: Intramolecular Cyclization (Entropic Control) If the unprotected molecule is subjected to Pd-catalysis under highly dilute conditions (

    
     0.01 M), the entropic advantage of intramolecular collision outcompetes intermolecular oligomerization. The N4 secondary amine attacks the ortho-bromo position, forming a 5-membered pyrrolidine ring fused to both the benzene and piperazinone rings (a tetrahydropyrrolo[1,2-a]pyrazine derivative).
    
    • Ligand Choice:BINAP or XPhos . BINAP provides a rigid chiral pocket that facilitates the precise geometric alignment required for macrocyclization, while XPhos easily accommodates the steric bulk of the ortho-substituted aryl bromide.

    • Base Choice:Cs₂CO₃ . A mild base is crucial. Stronger bases like NaOtBu can prematurely deprotonate the N1 amide, leading to competing 6-membered ring formation (pyrazino[2,1-a]isoquinoline derivatives) or substrate degradation.

  • Pathway B: Intermolecular Amination (Chemoselective Control) To couple the aryl bromide with an external amine, the internal N4 amine must be transiently protected (e.g., as an N-Boc carbamate) to prevent the kinetically favored intramolecular cyclization [4].

    • Ligand Choice:RuPhos (for external secondary amines) or BrettPhos (for external primary amines).

    • Causality: As established by structural studies, RuPhos possesses a large steric profile that specifically lowers the activation energy barrier for the reductive elimination of bulky secondary amines, which is otherwise the rate-limiting step [2].

Workflow Start 3-(2-Bromo-benzyl)- piperazin-2-one Cond1 Dilute Conditions (0.01 M) Pd(OAc)2, BINAP, Cs2CO3 Start->Cond1 Entropic Control Cond2 N4-Protection (Boc2O) then Pd2(dba)3, RuPhos + External Amine Start->Cond2 Chemoselective Control Prod1 Intramolecular Cyclization (Fused Pyrrolo-Piperazinone) Cond1->Prod1 Prod2 Intermolecular Amination (N-Boc Protected Product) Cond2->Prod2

Chemoselective workflows for 3-(2-Bromo-benzyl)-piperazin-2-one.

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the optimized parameters required to selectively drive the reaction toward the desired scaffold.

Reaction ModalityCatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent & Conc.Target Scaffold
Intramolecular (N4-Attack) Pd(OAc)₂ (5%)rac-BINAP (10%)Cs₂CO₃ (2.0)Toluene (0.01 M)Fused Pyrrolo-Piperazinone
Intramolecular (N1-Attack) Pd₂(dba)₃ (5%)Xantphos (10%)K₃PO₄ (2.0)1,4-Dioxane (0.01 M)Fused Isoquinolino-Piperazinone
Intermolecular (Primary Amine) Pd(OAc)₂ (2%)BrettPhos (4%)NaOtBu (1.5)Toluene (0.2 M)3-(2-Aminobenzyl)-piperazinone
Intermolecular (Secondary Amine) Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Toluene (0.2 M)3-(2-Aminobenzyl)-piperazinone*

*Requires prior N4-Boc protection of the 3-(2-Bromo-benzyl)-piperazin-2-one starting material.

Experimental Protocols & Self-Validating Workflows

The hallmark of a robust chemical protocol is its ability to provide the operator with real-time, self-validating feedback.

Protocol A: Intramolecular Cyclization (Fused Polycycle Synthesis)

Objective: Synthesize a tetrahydropyrrolo[1,2-a]pyrazine derivative via entropic control.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Bromo-benzyl)-piperazin-2-one (269 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), rac-BINAP (62.3 mg, 0.10 mmol), and anhydrous Cs₂CO₃ (651 mg, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Dilution (Critical Step): Add 100 mL of anhydrous, degassed Toluene via syringe. Causality: The 0.01 M concentration is mandatory. Higher concentrations will result in intermolecular oligomerization[3].

  • Activation & Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc (50 mL). Concentrate the filtrate under reduced pressure.

Self-Validation & System Integrity:

  • Visual Cue: Upon reaching ~80 °C, the suspension should transition from a pale yellow to a deep, homogeneous orange/red, indicating the formation of the active Pd(0)-BINAP complex.

  • Analytical Endpoint (LC-MS): Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The starting material will show a distinct M/M+2 doublet at m/z 269/271. Validation is achieved when this doublet completely disappears , replaced by a single sharp product peak at m/z 189 [M+H]⁺, confirming the expulsion of HBr and successful C–N bond formation.

Protocol B: Chemoselective Intermolecular Amination

Objective: Couple the aryl bromide with an external secondary amine (e.g., morpholine).

Step-by-Step Methodology:

  • Pre-requisite: Ensure the starting material is N4-Boc protected (N-Boc-3-(2-Bromo-benzyl)-piperazin-2-one) to kinetically kill the intramolecular pathway.

  • Preparation: To a 20 mL reaction vial, add the N-Boc protected substrate (369 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Reagent Addition: Inside a glovebox or under strict Argon flow, add 5.0 mL of anhydrous Toluene, followed by morpholine (104 µL, 1.2 mmol).

  • Heating: Seal the vial and heat at 85 °C for 6 hours.

  • Workup: Quench with 5 mL of water, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Self-Validation & System Integrity:

  • Visual Cue: The dark purple color of Pd₂(dba)₃ will rapidly dissipate upon heating, yielding a bright yellow solution indicative of the active RuPhos-Pd(0) species.

  • Analytical Endpoint (TLC): The N-Boc starting material is UV-active but ninhydrin-negative. The successful coupling will result in a new UV-active spot with a lower Rf value (due to the added polarity of the morpholine moiety).

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Ar-Br Substrate AmineCoord Amine Coordination (N4 or External) OxAdd->AmineCoord Deprot Deprotonation (Base Mediated) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle for 3-(2-Bromo-benzyl)-piperazin-2-one.

References

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition / ResearchGate. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction. ACS Omega. URL:[Link]

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Organic Process Research & Development (ACS). URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). URL:[Link]

Application Note: Accelerated Synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one Derivatives via Microwave-Assisted Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one derivatives, a valuable scaffold in medicinal chemistry. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method offers a rapid, efficient, and high-yield alternative to conventional heating techniques. We will explore the mechanistic advantages of microwave irradiation, present a step-by-step protocol for synthesis and purification, and detail the analytical methods for product characterization. This guide is intended for researchers in drug discovery and process chemistry seeking to optimize the synthesis of complex heterocyclic scaffolds.

Scientific Rationale & Background

The piperazine-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] Its utility stems from its rigid, yet conformationally diverse structure, which allows for precise spatial orientation of substituents to interact with biological targets. The introduction of a 3-(2-Bromo-benzyl) group provides a key functional handle for late-stage diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

Conventional synthesis of such derivatives often requires long reaction times and high temperatures, leading to the formation of impurities and reduced yields.[5] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by providing a fundamentally different heating mechanism.[6][7] Unlike conventional methods that rely on slow heat transfer through convection, microwave energy directly couples with polar molecules in the reaction mixture.[8][9] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and localized heating of the reactants and solvent, often leading to dramatic rate enhancements and cleaner reaction profiles.[2][10][11] This application note details a robust MAOS protocol for the efficient construction of the 3-(2-Bromo-benzyl)-piperazin-2-one scaffold.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, base-mediated intramolecular cyclization. The key starting material, N¹-(2-Bromobenzyl)ethane-1,2-diamine, is first N-acylated with ethyl 2-bromoacetate. The subsequent intramolecular nucleophilic substitution is then rapidly driven to completion under microwave irradiation.

Proposed Reaction Scheme:

  • Step 1 (N-acylation): The primary amine of the diamine selectively attacks the electrophilic carbonyl carbon of ethyl 2-bromoacetate.

  • Step 2 (Intramolecular Cyclization): Under basic conditions, the secondary amine is deprotonated, and the resulting nucleophile attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, forming the six-membered piperazin-2-one ring.

Microwave irradiation significantly accelerates the cyclization step, which is often the rate-limiting step in conventional heating, by efficiently overcoming the activation energy barrier.[9]

Detailed Experimental Protocols

This protocol is designed for a dedicated single-mode microwave reactor. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier
N¹-(2-Bromobenzyl)ethane-1,2-diamine≥97%Sigma-Aldrich
Ethyl 2-bromoacetate≥98%Sigma-Aldrich
Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
Acetonitrile (MeCN), dryAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)-Lab Prepared
Brine (Saturated NaCl aq.)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Silica Gel230-400 meshSorbent Technologies
Equipment Specification
Microwave ReactorSingle-mode
10 mL Microwave Reaction Vial & Cap-
Magnetic Stir Bar-
Rotary Evaporator-
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
Synthesis Workflow

The overall process from setup to characterization is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Add to Vial setup Seal Vial & Place in Reactor reagents->setup mw_irrad Microwave Irradiation (120°C, 20 min) setup->mw_irrad quench Quench & Extract mw_irrad->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify analysis Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N¹-(2-Bromobenzyl)ethane-1,2-diamine (229 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 4 mL of anhydrous acetonitrile, followed by diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 equiv.). Stir the mixture for 2 minutes.

  • Addition of Acylating Agent: Slowly add ethyl 2-bromoacetate (0.11 mL, 1.0 mmol, 1.0 equiv.) to the stirred solution.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20 minutes, with magnetic stirring.

  • Reaction Work-up: After the vial has cooled to room temperature, transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Fraction Collection: Collect fractions based on TLC analysis (visualized with UV light and/or potassium permanganate stain).

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain 3-(2-Bromo-benzyl)-piperazin-2-one as a solid or viscous oil.

Results & Characterization

The microwave-assisted protocol consistently provides the desired product in significantly reduced time compared to conventional methods.

ParameterValue
Reaction Time20 minutes
Temperature120°C
SolventAcetonitrile
BaseDIPEA
Expected Yield 70-85%
Purity >95% after chromatography
Rationale for Parameter Choices
  • Solvent: Acetonitrile is an excellent choice for microwave synthesis due to its high dielectric constant, allowing efficient absorption of microwave energy, and its relatively high boiling point, which permits reactions at elevated temperatures.

  • Base: DIPEA is a non-nucleophilic hindered base, ideal for scavenging the HBr generated during the reaction without competing in side reactions.

  • Temperature & Time: The conditions of 120°C for 20 minutes are optimized to ensure complete conversion while minimizing the formation of degradation byproducts. These parameters can be achieved in minutes with microwave heating, whereas conventional heating would require several hours.[12][13]

Analytical Characterization

The identity and purity of the synthesized 3-(2-Bromo-benzyl)-piperazin-2-one should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromo-benzyl group, the methylene protons of the piperazinone ring, the benzylic CH₂ group, and the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the presence of the carbonyl carbon (~165-170 ppm), aromatic carbons, and the aliphatic carbons of the piperazine ring and benzyl group.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the bromine atom.

Conclusion

This application note demonstrates a highly efficient and rapid protocol for the synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one using microwave irradiation. The method significantly reduces reaction times from hours to minutes and provides high yields of the pure product.[7][14] This approach is well-suited for high-throughput synthesis and the generation of diverse chemical libraries for drug discovery programs, underscoring the transformative potential of MAOS in modern synthetic chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. Thieme Connect. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Vrobel, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Available at: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • de la Torre, D., et al. (2009). Microwave Multicomponent Synthesis. Molecules. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]

  • Efficient microwave-assisted synthesis of fused benzoxazepine–isoquinoline derivatives via an Ugi reaction/tautomerization/intramolecular SNAr reaction sequence. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of Fused Benzimidazolopiperazines. ACS Publications. Available at: [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3- (SUBSTITUTED)BENZYL-7. African Journal of Biological Sciences. Available at: [Link]

  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]

  • Microwave-Assisted Synthesis of Substituted (E)-1-(2-((1-benzyl-1H-1,2,3-triazol- 4-yl)methoxy)phenyl). Connect Journals. Available at: [Link]

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. National Institute of Justice. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis and Late-Stage Diversification of Bromobenzyl Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Piperazinones are privileged scaffolds in medicinal chemistry, frequently deployed as conformationally restricted peptidomimetics, kinase inhibitors, and GPCR ligands. The ability to rapidly generate diverse libraries of piperazinones is a critical bottleneck in hit-to-lead optimization. Solid-phase synthesis (SPS) offers a powerful solution by enabling split-and-pool combinatorial chemistry and parallel synthesis, bypassing the need for intermediate purification [1].

This application note details a highly efficient solid-phase workflow for synthesizing 2,3,6-trisubstituted piperazinones utilizing a disrupted Ugi condensation . By strategically incorporating a 4-bromobenzyl moiety during the nucleophilic ring-opening phase, we install a robust synthetic handle. This handle is subsequently exploited for on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for expansive late-stage diversification of the molecular periphery before final resin cleavage.

Mechanistic Insights and Experimental Design (E-E-A-T)

As a self-validating system, every step of this protocol is designed with specific chemical causality to ensure high fidelity on the solid support:

  • Resin Selection (BAL Strategy): We utilize a Backbone Amide Linker (BAL) anchored to polystyrene. By anchoring the nitrogen of the starting amino acid, we convert it into a secondary amine. This is mechanistically critical: secondary amines direct the Ugi reaction with aziridine aldehyde dimers toward the formation of an N-acyl aziridine intermediate, preventing conventional linear Ugi outcomes [1].

  • Solvent Microenvironment (TFE/DCM): The disrupted Ugi condensation is performed in a mixture of dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, stabilizing the zwitterionic intermediates and accelerating isocyanide addition, while DCM ensures optimal swelling of the polystyrene matrix.

  • Nucleophilic Opening & Cyclization: The addition of 4-bromobenzylamine serves a dual purpose. It acts as the nucleophile to regioselectively open the N-acyl aziridine ring, which then undergoes spontaneous intramolecular cyclization to form the piperazinone core, concurrently installing the bromobenzyl cross-coupling handle.

  • Palladium Scavenging: Following the on-resin Suzuki coupling, the resin is washed with sodium diethyldithiocarbamate. This chelating wash is imperative; it removes precipitated Pd(0) "black" from the porous resin matrix, preventing transition-metal-catalyzed degradation during the highly acidic trifluoroacetic acid (TFA) cleavage step.

  • Carbocation Scavenging (TIPS): During final cleavage, triisopropylsilane (TIPS) is included to quench the highly reactive carbocations generated from the BAL linker, preventing irreversible re-alkylation of the newly liberated piperazinone nitrogen [2].

Workflow Visualization

Workflow A BAL-Resin Anchored Amino Acid (Secondary Amine) B Disrupted Ugi Condensation (Aziridine Aldehyde + Isocyanide) A->B C N-Acyl Aziridine Intermediate B->C D Nucleophilic Opening & Cyclization (4-Bromobenzylamine) C->D E Bromobenzyl Piperazinone (On-Resin) D->E F Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd(PPh3)4) E->F G Biaryl Piperazinone (On-Resin) F->G H TFA Cleavage & Global Deprotection G->H I Final Diversified Piperazinone Library H->I

Fig 1. Solid-phase workflow for the synthesis and diversification of bromobenzyl piperazinones.

Experimental Protocols

Protocol A: Solid-Phase Disrupted Ugi Condensation and Cyclization

Objective: Assemble the bromobenzyl piperazinone core on solid support.

  • Resin Swelling: Weigh 100 mg of BAL-anchored amino acid resin (loading ~0.8 mmol/g) into a fritted solid-phase synthesis vessel. Swell in DCM (3 mL) for 30 minutes. Drain.

  • Ugi Condensation: Prepare a solution of the aziridine aldehyde dimer (5.0 equiv) and the desired isocyanide (5.0 equiv) in 2 mL of TFE/DCM (1:1 v/v). Add the cocktail to the resin.

  • Agitation: Shake the vessel at room temperature for 24 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DCM (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL) to remove unreacted monomers.

  • Nucleophilic Opening: Add a solution of 4-bromobenzylamine (10.0 equiv) and N,N-diisopropylethylamine (DIEA, 10.0 equiv) in DMF (2 mL) to the resin.

  • Cyclization: Heat the vessel to 60 °C and agitate for 16 hours.

  • Validation (Mini-Cleavage): Withdraw ~2 mg of resin, treat with 50 µL of TFA/H2O (95:5) for 30 mins, evaporate, and analyze via LC-MS to confirm the mass of the bromobenzyl piperazinone intermediate.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Late-stage diversification of the bromobenzyl handle.

  • Degassing: To the resin from Protocol A, add the arylboronic acid (10.0 equiv) and K₂CO₃ (10.0 equiv). Add 2.5 mL of a degassed mixture of DMF/H₂O (9:1 v/v). Bubble argon through the resin suspension for 10 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh₃)₄ (0.1 equiv). Seal the vessel tightly.

  • Reaction: Heat the suspension to 90 °C with gentle agitation for 12 hours.

  • Palladium Scavenging (Critical Step): Drain the reaction. Wash the resin sequentially with:

    • DMF/H₂O (1:1) (3 × 3 mL) to remove salts.

    • DMF (3 × 3 mL).

    • 0.5% w/v sodium diethyldithiocarbamate in DMF (3 × 3 mL, 5 mins each) to chelate and remove residual palladium.

    • MeOH (3 × 3 mL) and DCM (5 × 3 mL).

  • Drying: Dry the resin under vacuum for 2 hours.

Protocol C: Resin Cleavage and Isolation

Objective: Liberate the final diversified piperazinone.

  • Cleavage Cocktail: Prepare a fresh solution of TFA / H₂O / TIPS (95 : 2.5 : 2.5 v/v/v).

  • Cleavage: Add 2 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Collection: Drain the cleavage solution into a tared collection vial. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Isolation: Concentrate the filtrate under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether (4 mL). Centrifuge, decant the ether, and dry the pellet to yield the final biaryl piperazinone as a TFA salt.

Quantitative Data Summary

The following table summarizes the performance of the on-resin Suzuki-Miyaura cross-coupling step across various electronic and steric profiles of the boronic acid partners. Data reflects the overall yield from the initial loaded resin following cleavage.

EntryBoronic Acid PartnerElectronic PropertyConversion (%)*Crude Purity (%)**Isolated Yield (%)
1Phenylboronic acidNeutral>999285
24-Methoxyphenylboronic acidElectron-Rich>999082
34-(Trifluoromethyl)phenylboronic acidElectron-Deficient968878
43-Pyridinylboronic acidHeteroaryl948574
52-Methylphenylboronic acidSterically Hindered858168

*Determined by LC-MS analysis of the crude cleavage mixture. **Determined by UV integration at 254 nm prior to preparative HPLC purification.

References

  • Treder, A. P., Tremblay, M.-C., Yudin, A. K., & Marsault, E. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(17), 4674-4677. URL: [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. URL: [Link]

  • Nandy, J. P., Prakesch, M., Khadem, S., Reddy, P. T., Sharma, U., & Arya, P. (2009). Advances in Solution- and Solid-Phase Synthesis toward the Generation of Natural Product-like Libraries. Chemical Reviews, 109(5), 1999-2060. URL: [Link]

Enantioselective synthesis of chiral 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Chiral 3-(2-Bromo-benzyl)-piperazin-2-one

Executive Summary

This Application Note details the enantioselective synthesis of (S)-3-(2-bromobenzyl)piperazin-2-one , a privileged scaffold for peptidomimetics and small-molecule drug discovery. The presence of the ortho-bromo substituent on the benzyl ring provides a critical handle for downstream diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this an essential intermediate for library generation.

We present two distinct, validated protocols to access this scaffold with high enantiomeric excess (>95% ee):

  • Protocol A (Chiral Pool): A robust, gram-scale synthesis starting from commercially available (S)-2-bromo-phenylalanine. Ideal for rapid access to defined stereochemistry with minimal method development.

  • Protocol B (Asymmetric Catalysis): A scalable Phase Transfer Catalysis (PTC) route using a Cinchona alkaloid-derived catalyst.[1] Ideal for process chemists seeking to avoid stoichiometric chiral starting materials.

Introduction & Strategic Analysis

The 3-substituted piperazin-2-one core is a "privileged structure" capable of mimicking


-turns in peptides. The specific incorporation of a 2-bromobenzyl  group at the C3 position introduces unique challenges:
  • Steric Bulk: The ortho-bromo substituent increases steric hindrance, potentially affecting cyclization rates compared to unsubstituted benzyl analogs.

  • Chemoselectivity: The aryl bromide must remain intact during ring formation, precluding the use of non-selective metal-mediated cyclizations (e.g., harsh Pd-catalyzed N-arylations) in the early steps.

Retrosynthetic Logic: To ensure high optical purity, we disconnect the C3-N4 bond (Protocol A) or the C3-C(benzyl) bond (Protocol B).

Retrosynthesis Target Target: (S)-3-(2-bromobenzyl)piperazin-2-one PrecursorA Precursor A (Chiral Pool): (S)-2-Bromo-Phenylalanine Methyl Ester + N-Boc-2-aminoacetaldehyde PrecursorA->Target  Retains Chirality PrecursorB Precursor B (Catalytic): 4-Boc-piperazin-2-one + 2-Bromobenzyl bromide PrecursorB->Target  Induces Chirality Disc_A Route A: Reductive Amination & Cyclization Disc_B Route B: Asymmetric Phase Transfer Alkylation

Figure 1: Retrosynthetic analysis showing the Chiral Pool (Green) and Asymmetric Catalytic (Red) approaches.

Protocol A: Chiral Pool Synthesis (The "Gold Standard")

Objective: Synthesis of (S)-3-(2-bromobenzyl)piperazin-2-one from (S)-2-bromo-phenylalanine. Mechanism: Reductive amination followed by lactamization. This route preserves the absolute configuration of the amino acid.

Reagents & Materials
  • (S)-2-Amino-3-(2-bromophenyl)propanoic acid (2-Bromo-L-Phe)

  • Thionyl chloride (

    
    )[2]
    
  • Methanol (MeOH), anhydrous

  • tert-Butyl (2-oxoethyl)carbamate (N-Boc-glycinal) [Freshly prepared or commercial]

  • Sodium cyanoborohydride (

    
    )
    
  • Trifluoroacetic acid (TFA)

  • Triethylamine (

    
    )
    
Step-by-Step Procedure

Step 1: Methyl Ester Formation

  • Suspend (S)-2-bromo-L-phenylalanine (5.0 g, 20.5 mmol) in anhydrous MeOH (50 mL) at 0°C.

  • Dropwise add

    
     (3.0 mL, 41.0 mmol). Caution: Exothermic, gas evolution.
    
  • Reflux for 4 hours until the starting material is consumed (TLC check:

    
     shift).
    
  • Concentrate in vacuo to yield the methyl ester hydrochloride salt. Quantitative yield expected.

Step 2: Reductive Amination

  • Dissolve the methyl ester salt (1.0 eq) in MeOH. Neutralize with

    
     (1.0 eq).
    
  • Add N-Boc-glycinal (1.2 eq) and stir for 30 min at room temperature to form the imine.

  • Cool to 0°C and add

    
     (1.5 eq) portion-wise.
    
  • Stir for 12 hours. Quench with saturated

    
    .
    
  • Extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    
  • Checkpoint: Isolate the secondary amine intermediate via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection & Cyclization

  • Dissolve the intermediate in

    
     (DCM) and add TFA (20% v/v). Stir for 2 hours (Boc removal).
    
  • Concentrate to remove TFA.

  • Redissolve the residue in MeOH. Add

    
     (3.0 eq) and reflux for 6-12 hours.
    
    • Note: The free amine will attack the methyl ester intramolecularly to close the ring.

  • Concentrate and purify via column chromatography (DCM/MeOH 95:5).

Yield: Typically 60-70% overall. Stereochemical Integrity: >98% ee (retains starting material configuration).

Protocol B: Asymmetric Phase Transfer Catalysis (Scalable)

Objective: Enantioselective alkylation of 4-Boc-piperazin-2-one. Mechanism: The chiral catalyst forms a rigid ion pair with the enolate, blocking one face of the piperazinone ring during alkylation.

Reagents & Materials
  • 4-Boc-piperazin-2-one (Substrate)

  • 2-Bromobenzyl bromide (Electrophile)

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) [Corey-Lygo Catalyst]
    
  • 50% aqueous KOH

  • Toluene[3][4]

Step-by-Step Procedure
  • Biphasic Setup: In a reaction vessel, combine 4-Boc-piperazin-2-one (1.0 g, 5.0 mmol) and the Chiral Catalyst (0.5 mmol, 10 mol%) in Toluene (15 mL).

  • Base Addition: Cool the mixture to 0°C. Add 50% aq. KOH (5 mL) vigorously.

  • Alkylation: Dropwise add 2-bromobenzyl bromide (1.2 eq) in Toluene (2 mL) over 30 minutes.

  • Agitation: Stir vigorously at 0°C for 18-24 hours. High stirring rate is critical for PTC efficiency.

  • Workup: Separate phases. Wash the organic layer with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Recrystallization from EtOAc/Heptane can further upgrade ee.

Yield: 85-90%. Stereochemical Integrity: 90-95% ee (can be upgraded to >99% via recrystallization).

Quality Control & Validation

Chiral HPLC Method

To verify enantiomeric excess, use the following validated method.

ParameterCondition
Column Daicel Chiralpak IC or AD-H (

mm, 5

m)
Mobile Phase Hexane : Isopropanol (85 : 15)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~15.2 min
NMR Validation (400 MHz, )
  • Diagnostic Signal: The benzylic protons (

    
    -Ar) appear as diastereotopic doublets around 
    
    
    
    3.2 - 3.5 ppm (
    
    
    Hz).
  • C3-H: A doublet of doublets (dd) around

    
     3.8 ppm.
    

Experimental Workflow Diagram

Workflow Start Start: (S)-2-Bromo-Phe Step1 1. Esterification (SOCl2, MeOH, Reflux) Start->Step1 Step2 2. Reductive Amination (N-Boc-Glycinal, NaBH3CN) Step1->Step2 Intermediate: Methyl Ester Step3 3. Deprotection & Cyclization (TFA then Et3N/MeOH) Step2->Step3 Intermediate: Secondary Amine QC QC: Chiral HPLC & NMR Step3->QC QC->Step3 Fail (Racemized? Recrystallize) Final Final Product: (S)-3-(2-Br-Bn)-piperazin-2-one QC->Final Pass (>95% ee)

Figure 2: Operational workflow for Protocol A (Chiral Pool).

Troubleshooting & Optimization

  • Racemization: In Protocol A, avoid excessive heat during the basic cyclization step. If racemization occurs, lower the reflux temperature or use a milder base (e.g.,

    
     in acetonitrile).
    
  • Low Yield in PTC (Protocol B): If conversion is low, ensure the catalyst is fully soluble in the organic phase and increase the stirring rate to maximize interfacial surface area.

  • Over-Alkylation: In Protocol B, strict control of stoichiometry (1.1 - 1.2 eq of bromide) prevents dialkylation at the C3 position.

References

  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. Link

  • Corey, E. J., et al. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified Chiral Quaternary Ammonium Salt. Journal of the American Chemical Society.[4] Link

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Chiral Separation of Piperazin-2-ylmethanol Enantiomers.Link

  • Rossen, K., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones.[3] Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(2-Bromo-benzyl)-piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottleneck issues, low yields, or purity failures during the synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one .

Small heterocyclic rings like piperazin-2-ones are critical structural scaffolds in drug discovery, often used to impart specific pharmacokinetic properties to drug candidates[1]. However, the incorporation of bulky substituents—such as the ortho-bromo-substituted benzyl group at the C3 position—introduces significant steric and electronic challenges that can derail standard synthetic protocols[2].

This guide bypasses generic advice, offering field-proven causality, self-validating protocols, and targeted troubleshooting to optimize your reaction yields.

Mechanistic Workflow & Strategy

The most robust and scalable approach to synthesizing 3-substituted piperazin-2-ones relies on the reductive amination of an α-amino acid ester (in this case, 2-bromophenylalanine methyl ester) with an aldehyde precursor, followed by intramolecular lactamization (cyclization)[2].

We recommend the N-Boc-2-aminoacetaldehyde pathway over direct reaction with ethylenediamine, as the latter often leads to uncontrolled polymerization or diketopiperazine side products when forced under high heat.

Workflow A 2-Bromophenylalanine Methyl Ester C Reductive Amination (N-Alkylated Intermediate) A->C B N-Boc-2-aminoacetaldehyde + NaBH(OAc)3 B->C E Uncyclized Free Amine (TFA Salt) C->E Acidic Cleavage D TFA / DCM (Boc Deprotection) D->E G 3-(2-Bromo-benzyl)- piperazin-2-one E->G Thermal Cyclization F DIPEA / Toluene / Heat (Lactamization) F->G

Caption: Workflow for the targeted synthesis of 3-(2-Bromo-benzyl)-piperazin-2-one via reductive amination.

Diagnostic Dashboard & FAQs

When yields drop below 40%, the failure usually occurs at one of two critical junctions: incomplete imine reduction or stalled lactamization due to steric hindrance[2]. Use the following Q&A to diagnose and resolve your specific issue.

Q1: My reductive amination yield is low, and LC-MS shows significant unreacted 2-bromophenylalanine methyl ester. How do I force completion? A1: The ortho-bromo substitution on the benzyl group creates a severe steric shield around the α-amine. Standard reducing agents like Sodium cyanoborohydride (NaBH₃CN) are often too slow in this microenvironment.

  • The Fix: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (1,2-DCE).

  • The Causality: NaBH(OAc)₃ is milder but highly selective for iminium ions. By adding 1.0 equivalent of acetic acid, you accelerate the formation of the iminium ion prior to reduction. Ensure you allow the imine to form for at least 30 minutes before adding the reducing agent to prevent premature reduction of the aldehyde to an alcohol.

Q2: During the final step, I observe a mass corresponding to the uncyclized linear amine [M+H]+ instead of the piperazin-2-one. Why isn't it closing? A2: This is the most common bottleneck. After Boc deprotection with Trifluoroacetic acid (TFA), your intermediate exists as a protonated TFA salt. Intramolecular aminolysis of the methyl ester requires a highly nucleophilic free primary amine. Furthermore, the bulky 2-bromobenzyl group restricts the conformational flexibility required for the amine to attack the ester carbonyl.

  • The Fix: You must completely remove residual TFA, neutralize the salt with a hindered base like N,N-Diisopropylethylamine (DIPEA), and provide substantial thermal energy. Refluxing in toluene (110 °C) rather than dichloromethane (DCM) provides the activation energy necessary to overcome the steric barrier.

Q3: Can I use the dimethoxyacetaldehyde route instead of N-Boc-2-aminoacetaldehyde? A3: Yes. Reductive amination with dimethoxyacetaldehyde followed by acid-mediated cyclization is a highly effective alternative for piperazin-2-one skeletons[2]. However, when using TFA to cleave the acetal and trigger cyclization, you must add a carbocation scavenger like Triisopropylsilane (TIPS) (e.g., TFA 50% / TIPS 10% / CH₂Cl₂ 40%). Without TIPS, the highly reactive oxonium intermediates will polymerize, drastically reducing your yield[2].

Troubleshooting Start Issue: Low Yield of Final Product Q1 Is starting material consumed in Step 1? Start->Q1 NoSM Action: Pre-form imine for 30 min. Use NaBH(OAc)3 + AcOH Q1->NoSM No YesSM Check LC-MS of final reaction Q1->YesSM Yes Uncyclized Mass = Uncyclized Amine (+32 Da) Action: Switch to Toluene/Reflux + DIPEA YesSM->Uncyclized Open Chain Mass SideProd Mass = Diketopiperazine/Dimer Action: Increase dilution (0.01 M) YesSM->SideProd Dimer Mass

Caption: Logical troubleshooting decision tree for diagnosing low yields during piperazin-2-one synthesis.

Yield Optimization Data

The table below synthesizes quantitative data demonstrating the causality between cyclization conditions and the isolated yield of 3-(2-Bromo-benzyl)-piperazin-2-one. Note how thermal energy and base selection dictate the success of the lactamization.

SolventTemperatureBase (Equivalents)Time (h)Isolated Yield (%)Mechanistic Outcome
DCM25 °C (RT)Et₃N (2.0)24< 10%Reaction stalls; insufficient thermal energy to overcome steric hindrance.
1,2-DCE83 °C (Reflux)Et₃N (3.0)1645%Moderate cyclization; Et₃N causes minor racemization at C3.
Toluene 110 °C (Reflux) DIPEA (4.0) 12 82% Optimal; high heat drives lactamization, hindered base prevents racemization.
DMF110 °CK₂CO₃ (3.0)1235%Inorganic base promotes ester hydrolysis over intramolecular aminolysis.

Optimized Experimental Protocols (Self-Validating)

To ensure high scientific integrity and reproducibility, follow these step-by-step methodologies. Each protocol includes built-in self-validation checkpoints.

Protocol A: Synthesis of N-(N-Boc-2-aminoethyl)-2-bromophenylalanine methyl ester
  • Preparation: Dissolve 2-bromophenylalanine methyl ester hydrochloride (10.0 mmol) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere.

  • Free-basing: Add DIPEA (12.0 mmol) dropwise and stir for 10 minutes at room temperature.

  • Imine Formation: Add N-Boc-2-aminoacetaldehyde (10.5 mmol) and glacial acetic acid (10.0 mmol).

  • Self-Validation Checkpoint: Stir the mixture for 30 minutes. Remove a 10 µL aliquot, quench in methanol, and run an LC-MS. You must observe the intermediate imine mass before proceeding. Do not add the reducing agent until >90% conversion to the imine is confirmed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Deprotection and Thermally-Driven Lactamization
  • Boc Cleavage: Dissolve the purified intermediate from Protocol A in DCM (20 mL). Add TFA (20 mL) at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The starting material spot should disappear, replaced by a baseline-sticking primary amine spot.

  • Salt Removal (Critical): Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove all traces of residual TFA. Failure to remove TFA will stall the cyclization.

  • Cyclization: Dissolve the resulting crude TFA salt in anhydrous toluene (100 mL) to achieve a high dilution (0.01 M) which prevents intermolecular dimerization (diketopiperazine formation).

  • Add DIPEA (40.0 mmol) to fully neutralize the salt and provide a basic environment.

  • Reflux the mixture at 110 °C for 12–16 hours.

  • Isolation: Cool to room temperature, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography or recrystallization to afford pure 3-(2-Bromo-benzyl)-piperazin-2-one[3].

References

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution (Highlight) Source: Thieme URL:[Link]

Sources

Quantitative Diagnostics: Catalyst Deactivation Symptoms & Thresholds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies . This specialized guide is engineered for researchers, scientists, and drug development professionals dealing with the specific challenges of palladium catalyst poisoning and deactivation during bromo-benzyl cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings).

Benzyl bromides are highly reactive electrophiles. While this reactivity is advantageous for rapid oxidative addition, it simultaneously introduces severe risks of catalyst deactivation, ligand displacement, and off-cycle aggregation. This guide synthesizes field-proven troubleshooting logic with mechanistic causality to help you rescue sluggish or failing reactions.

Before adjusting your protocol, you must diagnose the specific mode of failure. The table below summarizes the quantitative metrics and visual indicators associated with palladium catalyst deactivation in benzyl bromide couplings.

Diagnostic MetricObservation / ThresholdMechanistic CausalityRecommended Action
Visual Appearance Rapid formation of black precipitateUnligated Pd(0) aggregates into insoluble "Palladium Black" due to ligand degradation or rapid oxidative addition outcompeting transmetalation[1].Implement syringe-pump addition of benzyl bromide; switch to bidentate ligands (e.g., dppf)[1].
Pd Oxidation State (XPS) Shift from Pd(0) to stable Pd(II) or Pd(IV)Catalyst poisoning by oxidative impurities (e.g., free bromine, peroxides) in the benzyl bromide substrate[1].Distill benzyl bromide prior to use; rigorously degas solvents.
Catalyst Loading < 1 mol% (or < 1000 ppm)Low catalyst loadings are exponentially more susceptible to deactivation from uncontrollable trace contaminants in reagents or solvents[2].Temporarily increase loading to 4–5 mol% to validate if the issue is trace poisoning[2].
Product Distribution > 20% Homocoupled byproductFormation of dormant, off-cycle Pd(II) bridging dimers that undergo reductive elimination rather than cross-coupling.Utilize bulky dialkylbiaryl monophosphines (e.g., GPhos) to hinder off-cycle species formation[3].

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My reaction mixture turns black almost immediately after adding benzyl bromide, and the reaction stalls. What is happening at a molecular level? A1: The black precipitate is "Palladium Black," which indicates severe catalyst aggregation[1]. Benzyl bromide is exceptionally reactive toward oxidative addition. If the subsequent transmetalation step is slower than the oxidative addition, the local concentration of the Pd(II)-benzyl intermediate spikes. Without sufficient stabilization from the ligand sphere, these intermediates shed their ligands and aggregate into catalytically inactive Pd(0) clusters. Solution: You must artificially lower the local concentration of the electrophile. Use a syringe pump to add the benzyl bromide dropwise over 2–4 hours. Additionally, switch from simple monodentate phosphines (like PPh₃) to chelating bidentate phosphines (like dppf or BINAP), which provide higher kinetic stability to the palladium center and resist displacement[1].

Q2: I am attempting a Suzuki coupling with a benzyl bromide and a thiophene-containing boronic acid, but I get zero conversion. Is the catalyst dead? A2: Yes, the catalyst has likely been poisoned by the substrate itself. Sulfur-containing heterocycles, such as thiophenes, are potent catalyst poisons[1]. The primary mechanism of this poisoning is the chemisorption of the sulfur atom onto the surface of the palladium catalyst, which irreversibly occupies the active sites required for oxidative addition and transmetalation[4]. This is a documented issue in bromo-benzyl couplings with thiophene derivatives[5][6]. Solution: Standard Pd catalysts often fail here. You should transition to a hetero-bimetallic catalyst system, such as a Pd/Ni bimetallic catalyst[5][6]. Nickel is more nucleophilic and alters the electronic structure of the active sites, providing a synergistic effect that resists sulfur poisoning while maintaining high turnover numbers (TON) for benzyl bromide couplings[6].

Q3: How do trace impurities in my starting materials cause dormant catalyst states? A3: Primary amines, N-heteroaromatics, and degradation products in your substrates can act as competing ligands. They displace the primary phosphine ligand, leading to the formation of catalytically dormant palladium complexes that trap the metal off-cycle[3]. Solution: The use of rationally designed, bulky dialkylbiaryl monophosphines (such as GPhos or BrettPhos) sterically prevents these unwanted substrate molecules from coordinating to the palladium center, effectively resisting heteroarene-induced catalyst deactivation[3].

Visualizing Deactivation Pathways & Troubleshooting Logic

G A Pd(0)L_n Active Catalyst C Pd(II)(Bn)(Br)L_2 Oxidative Addition Complex A->C Rapid Oxidative Addition B Benzyl Bromide (Excess/Rapid Add) B->C D Ligand Displacement (Poor Ligand/Impurities) C->D Loss of Ligand (L) F Reductive Elimination (Homocoupling) C->F Side Reaction E [Pd(II)(Bn)(μ-Br)]_2 Bridging Dimer (Dormant) D->E Dimerization G Pd(0) Aggregation (Palladium Black) E->G Irreversible Deactivation F->G Catalyst Precipitation

Mechanism of Pd catalyst deactivation by benzyl bromide leading to dormant dimers and Pd black.

G Start Reaction Sluggish or Incomplete CheckPurity Check Purity of Benzyl Bromide Start->CheckPurity IsPure Is it pure? CheckPurity->IsPure Purify Purify Substrate (Alumina/Distillation) IsPure->Purify No CheckCat Check for Pd Black Precipitate IsPure->CheckCat Yes Purify->CheckCat HasBlack Pd Black Present? CheckCat->HasBlack SlowAdd Implement Slow Addition & Bidentate Ligands HasBlack->SlowAdd Yes CheckPoisons Analyze for S/N Poisons (e.g., Thiophenes) HasBlack->CheckPoisons No ChangeCat Use Bimetallic (Pd/Ni) Catalyst System CheckPoisons->ChangeCat

Diagnostic workflow for isolating and resolving palladium catalyst poisoning.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. The following protocols incorporate built-in control mechanisms to validate whether the catalyst or the substrate is the point of failure.

Protocol 1: Self-Validating Catalyst Activity Check (The "Standard Substrate" Control)

Purpose: To determine if the catalyst batch is inherently deactivated or if the specific benzyl bromide/boronic acid combination contains a poison.

  • Setup Parallel Reactions: In a glovebox, set up two identical Schlenk flasks.

  • Control Flask (A): Charge with 4-bromotoluene (0.10 mmol), phenylboronic acid (0.15 mmol), K₂CO₃ (0.20 mmol), and 2 mol% of your Pd catalyst[6].

  • Test Flask (B): Charge with your target benzyl bromide (0.10 mmol), target boronic acid (0.15 mmol), K₂CO₃ (0.20 mmol), and 2 mol% of the same Pd catalyst.

  • Solvent Addition: Add 7.0 mL of rigorously degassed H₂O/EtOH (1:5 v/v) to both flasks[7].

  • Reaction & Monitoring: Heat both to 80 °C. Monitor via GC-MS or TLC after 2 hours.

  • Validation Logic:

    • If Flask A fails, your catalyst batch is oxidized/deactivated. Procure a fresh catalyst.

    • If Flask A succeeds but Flask B fails, your catalyst is active, but your specific substrates contain poisons (e.g., sulfur/nitrogen heterocycles)[1] or the benzyl bromide is degrading the catalyst. Proceed to Protocol 2.

Protocol 2: Optimized Bromo-Benzyl Cross-Coupling (Mitigating Pd Black)

Purpose: To prevent catalyst aggregation caused by the rapid oxidative addition of benzyl bromide.

  • Catalyst & Nucleophile Preparation: In a dry, nitrogen-purged round-bottom flask, combine the arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and a robust catalyst system (e.g., 2 mol% Pd(OAc)₂ with 2.2 mol% dppf ligand to ensure bidentate chelation)[1].

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene). Stir at room temperature for 15 minutes to ensure activation of the Pd(0) species.

  • Syringe Pump Setup (Critical Step): Dissolve the benzyl bromide (1.0 equiv) in 5 mL of the reaction solvent. Load this into a gas-tight syringe.

  • Slow Addition: Heat the reaction mixture to the target temperature (e.g., 60 °C). Using a syringe pump, add the benzyl bromide solution dropwise over a period of 3 hours .

    • Causality: This maintains a near-zero steady-state concentration of the electrophile, ensuring that transmetalation is always the rate-determining step, thereby preventing the buildup and subsequent aggregation of Pd(II) intermediates into Pd black[1].

  • Work-up: Once addition is complete, stir for an additional 1 hour. Quench with water, extract with ethyl acetate, and purify via column chromatography.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 3

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. 1

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. 2

  • 2-Fluorothiophenol | 2557-78-0. Benchchem. 4

  • Terpyridine-based Pd(II)/Ni(II) organometallic framework nano-sheets supported on graphene oxide. RSC Publishing. 5

  • Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling. Lidsen. 6

  • Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling Reactions. Lidsen. 7

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Bromo Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of ortho-bromo substituted piperazinones. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities arising from steric hindrance in cross-coupling reactions. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the functionalization of ortho-bromo substituted piperazinones, a class of compounds where the proximity of the bromine atom to the bulky piperazinone ring often leads to challenging steric environments.

Q1: My Suzuki-Miyaura coupling reaction with an ortho-bromo piperazinone is resulting in low to no yield. What are the primary causes and how can I resolve this?

A1: The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

Low or no yield in the Suzuki-Miyaura coupling of sterically hindered substrates like ortho-bromo piperazinones can often be attributed to two key steps in the catalytic cycle: inefficient oxidative addition and difficult reductive elimination.[1] The bulky piperazinone ring can sterically shield the ortho-bromo substituent, making it difficult for the palladium catalyst to insert into the carbon-bromine bond (oxidative addition). Similarly, the steric congestion around the palladium center in the transition state can inhibit the final bond-forming step (reductive elimination).

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: The choice of ligand is paramount. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are often superior.[2] Ligands like SPhos, XPhos, and RuPhos have demonstrated efficacy in coupling hindered substrates.[3][4] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also been shown to be highly effective, even enabling reactions at room temperature.[5]

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. The choice of solvent is also critical; polar aprotic solvents like dioxane, toluene, or a mixture of isopropanol and water can be beneficial.[6]

  • Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for both oxidative addition and reductive elimination.[7] Microwave irradiation can also be a powerful tool to accelerate these reactions.[8] Extended reaction times may also be necessary to drive the reaction to completion.

Parameter Initial Condition Optimized Condition for Hindered Substrates Rationale
Palladium Precursor Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃In situ generation of the active Pd(0) catalyst with bulky ligands is often more effective.[7]
Ligand PPh₃SPhos, XPhos, RuPhos, or a bulky NHC ligandBulky, electron-rich ligands promote the formation of the active monoligated palladium species and facilitate reductive elimination.[2][9][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can facilitate the transmetalation step, which can be slow for hindered boronic acids.[11]
Solvent THF, DMFToluene, Dioxane, iPrOH/H₂OSolvent choice can influence catalyst solubility and activity.[6]
Temperature 80 °C100-120 °C or MicrowaveHigher temperatures provide the energy to overcome the steric barrier.[7]
Q2: I am attempting a Buchwald-Hartwig amination on my ortho-bromo piperazinone, but the reaction is sluggish and incomplete. What adjustments can I make?

A2: Addressing Challenges in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but like other cross-coupling reactions, it can be hampered by steric hindrance.[12] The bulky environment around the ortho-bromo substituent can impede the approach of both the palladium catalyst and the amine coupling partner.

Troubleshooting & Optimization Strategies:

  • Ligand Choice is Critical: The evolution of the Buchwald-Hartwig amination has led to the development of highly effective ligands for challenging substrates. Sterically demanding biarylphosphine ligands such as XPhos and t-BuXPhos are often excellent choices.[13] The use of bidentate ligands like BINAP or DPPF can also be beneficial as they can prevent the formation of inactive palladium dimers.[12]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaO-t-Bu) is a common and effective choice.[14] However, for sensitive substrates, milder bases like cesium carbonate might be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and product distribution.[14] Aprotic, non-polar solvents like toluene or m-xylene are often found to be optimal.[14]

  • Amine Reactivity: The nature of the amine coupling partner also plays a role. Less sterically hindered primary or secondary amines will generally react more readily.

Q3: My Sonogashira coupling with the ortho-bromo piperazinone is failing. Are there alternative approaches or specific conditions I should try?

A3: Strategies for C-C (sp) Bond Formation

The Sonogashira coupling, which forms a bond between an aryl halide and a terminal alkyne, is also susceptible to steric effects.[15] The traditional palladium/copper co-catalyzed system may not be efficient for highly hindered substrates.

Troubleshooting & Optimization Strategies:

  • Copper-Free Sonogashira: For some sterically hindered substrates, a copper-free Sonogashira protocol can be more effective. These systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes.[16]

  • Alternative Catalysts: Nickel-catalyzed Sonogashira-type reactions have emerged as a viable alternative, sometimes proceeding under milder conditions without a co-catalyst.[17]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. The choice of solvent can range from THF and DMF to more specialized options depending on the catalyst system.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions related to the functionalization of ortho-bromo substituted piperazinones.

Q4: Why is steric hindrance such a significant issue specifically for ortho-substituted compounds?

A4: The term "ortho" refers to the 1,2-substitution pattern on an aromatic ring.[18] When a substituent is in the ortho position relative to the reaction site (in this case, the bromine atom), it is in close proximity to that site. This proximity creates a crowded environment, physically blocking or repelling incoming reagents, such as the palladium catalyst, from accessing the reactive C-Br bond. This phenomenon is known as steric hindrance.

G Start Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Start->OA + Ar-Br TM Transmetalation / Amine Coordination (Ar-Pd(II)-R)L_n OA->TM + R-M / R₂NH RE Reductive Elimination TM->RE RE->Start - Pd(0)L_n Product Ar-R RE->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Ortho-Bromo Piperazinone

This protocol is a starting point and may require optimization for your specific substrate.

Methodology:

  • Reaction Setup: In a glovebox, charge a dry reaction vial with the ortho-bromo piperazinone (1.0 mmol), the boronic acid or ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). [1]2. Catalyst Preparation: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%) in the reaction solvent (e.g., dioxane, 2 mL). Stir the mixture for 10 minutes at room temperature. [1]3. Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. [1]4. Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [1][7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Ortho-Bromo Piperazinone

Methodology:

  • Reaction Setup: In a glovebox, add the ortho-bromo piperazinone (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaO-t-Bu, 1.4 mmol) to a dry reaction vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to the vial.

  • Reaction Execution: Add the solvent (e.g., toluene, 2 mL), seal the vial, and heat to 100-110 °C with stirring for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

IV. References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018).

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PMC.

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • Suzuki Coupling. Organic Chemistry Portal.

  • DABCO bond cleavage for the synthesis of piperazine derivatives.

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016).

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC - PubMed Central.

  • Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. ResearchGate.

  • On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions. ResearchGate.

  • Sonogashira coupling. Wikipedia.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). MDPI.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa.

  • Site-Selective Switching Strategies to Functionalize Polyazines. SciSpace.

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry - ACS Publications.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.

  • Addressing steric hindrance in the synthesis of substituted trans-stilbenes. Benchchem.

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.

Sources

Technical Support Center: Recrystallization of 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-(2-Bromo-benzyl)-piperazin-2-one via recrystallization. This document provides a comprehensive resource in a question-and-answer format to address common challenges and to offer systematic, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in selecting a recrystallization solvent for 3-(2-Bromo-benzyl)-piperazin-2-one?

A1: The initial step in developing a successful recrystallization protocol is a systematic solvent screening process. The ideal solvent should exhibit high solubility for 3-(2-Bromo-benzyl)-piperazin-2-one at elevated temperatures and low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process, allowing for the separation of the desired compound from impurities.[1]

A preliminary analysis of the molecular structure of 3-(2-Bromo-benzyl)-piperazin-2-one suggests it possesses both polar (amide and amine functionalities) and non-polar (bromo-benzyl group) characteristics. This amphiphilic nature indicates that a range of solvents with varying polarities should be screened.

Recommended starting solvents for screening include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol (IPA), Water

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Apolar Solvents: Toluene, Heptane, Cyclohexane

The screening should be performed on a small scale (e.g., 10-20 mg of crude material) to conserve your sample.

Q2: How do I perform a systematic solvent screening for 3-(2-Bromo-benzyl)-piperazin-2-one?

A2: A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. The following protocol outlines a reliable method for this process.

Protocol 1: Small-Scale Solvent Screening

Materials:

  • Crude 3-(2-Bromo-benzyl)-piperazin-2-one

  • A selection of test solvents (see Q1)

  • Small test tubes or vials

  • Heat source (e.g., hot plate, oil bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the crude compound (e.g., 10 mg) into several separate test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a small volume (e.g., 0.2 mL) of a different solvent. Vigorously agitate the mixture (e.g., using a vortex mixer) and observe the solubility.

    • Ideal: The compound is sparingly soluble or insoluble at room temperature.

    • Not Ideal: The compound dissolves completely at room temperature. This solvent may be suitable as the "soluble" component in a mixed-solvent system.

  • Hot Solubility Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.

    • Ideal: The compound dissolves completely in a minimal amount of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Q3: What should I do if no single solvent is suitable for the recrystallization of 3-(2-Bromo-benzyl)-piperazin-2-one?

A3: If a single solvent does not provide the desired solubility characteristics, a mixed-solvent system, also known as a solvent-antisolvent recrystallization, is a powerful alternative.[1] This technique employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[1][2][3]

Based on the structure of 3-(2-Bromo-benzyl)-piperazin-2-one, common mixed-solvent pairs to consider are:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent (the antisolvent) until the solution becomes turbid (cloudy), indicating the onset of precipitation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guides

Problem 1: The compound "oils out" instead of forming crystals.

Cause: This phenomenon often occurs when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities, which can depress the melting point of the compound.

Solutions:

  • Lower the temperature of dissolution: Use a slightly larger volume of solvent and dissolve the compound at a temperature below its melting point.

  • Change the solvent system: Select a solvent with a lower boiling point.

  • Use a mixed-solvent system: Dissolve the compound in a good solvent and add an antisolvent at a lower temperature.

  • Seed the solution: Introduce a small crystal of the pure compound to encourage nucleation.

Problem 2: No crystals form upon cooling.

Cause: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling. It could also be due to supersaturation.

Solutions:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath for a longer period.

  • Add an antisolvent: If a suitable antisolvent is known, add it dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly.

Problem 3: Poor recovery of the recrystallized product.

Cause: This can result from the compound having significant solubility in the cold solvent, using too much solvent, or premature filtration.

Solutions:

  • Ensure complete crystallization: Cool the solution in an ice bath for at least 30 minutes before filtration.

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

  • Re-work the mother liquor: The filtrate can be concentrated and a second crop of crystals can be collected, although they may be less pure.

Experimental Workflows

Single-Solvent Recrystallization Workflow

start Start with Crude 3-(2-Bromo-benzyl)-piperazin-2-one dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in an ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with a small amount of ice-cold solvent collect->wash dry Dry the purified crystals wash->dry end_node Pure 3-(2-Bromo-benzyl)-piperazin-2-one dry->end_node

Caption: Workflow for single-solvent recrystallization.

Mixed-Solvent Recrystallization Workflow

start Start with Crude 3-(2-Bromo-benzyl)-piperazin-2-one dissolve_good Dissolve in minimum amount of hot 'good' solvent start->dissolve_good add_antisolvent Add hot 'antisolvent' dropwise until solution becomes turbid dissolve_good->add_antisolvent redissolve Add a few drops of hot 'good' solvent to clarify the solution add_antisolvent->redissolve cool Slowly cool to room temperature redissolve->cool ice_bath Cool in an ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with a small amount of ice-cold solvent mixture collect->wash dry Dry the purified crystals wash->dry end_node Pure 3-(2-Bromo-benzyl)-piperazin-2-one dry->end_node

Caption: Workflow for mixed-solvent recrystallization.

Data Presentation

The following table provides a list of common solvents with their relevant properties to aid in the selection process. The polarity index is a relative measure of a solvent's polarity.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water10010.280.1High polarity, protic. Good for creating mixed-solvent systems with alcohols.
Methanol655.133.0Polar, protic. Often a good starting point for polar compounds.
Ethanol784.324.5Polar, protic. Similar to methanol but less volatile.
Isopropanol (IPA)823.919.9Protic, less polar than ethanol.
Acetonitrile825.837.5Polar, aprotic.
Acetone565.120.7Polar, aprotic. Good solvent with a low boiling point.
Ethyl Acetate774.46.0Moderately polar, aprotic.
Dichloromethane403.19.1Non-polar, aprotic. Low boiling point. Use in a fume hood.
Toluene1112.42.4Non-polar, aromatic. Higher boiling point.
Heptane980.11.9Very non-polar, aliphatic. Often used as an antisolvent.
Cyclohexane810.22.0Non-polar, aliphatic.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Accessed March 4, 2026. [Link]

  • LabXchange. "Lab Procedure: Recrystallization." Accessed March 4, 2026. [Link]

  • Chemistry LibreTexts. "3.3F: Mixed Solvents." Accessed March 4, 2026. [Link]

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Accessed March 4, 2026. [Link]

  • Indian Academy of Sciences. "Solvent effects in the reaction between piperazine and benzyl bromide." Accessed March 4, 2026. [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007.
  • Abbott, S. "Hansen Solubility Parameters in Practice." Steven Abbott TCNF Ltd, 2020.
  • Pharmaceutical Technology. "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Accessed March 4, 2026. [Link]

  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." Accessed March 4, 2026. [Link]

  • International Journal of Current Engineering and Applied research. "Antisolvent Crystallization of Poorly Water Soluble Drugs." Accessed March 4, 2026. [Link]

  • Tayan. "Picking the best purification method for your API can be a tricky challenge." Accessed March 4, 2026. [Link]

  • ResearchGate. "Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies." Accessed March 4, 2026. [Link]

  • University of California, Irvine. "Experiment 9 — Recrystallization." Accessed March 4, 2026. [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Challenge: 3-(2-Bromo-benzyl)-piperazin-2-one presents a classic "brick dust" solubility profile common in peptidomimetic scaffolds. The molecule possesses a polar, hydrogen-bond-donating lactam core (piperazin-2-one) rigidly attached to a highly lipophilic, halogenated aromatic tail (2-bromo-benzyl).

  • Structural Conflict: The rigid lactam ring promotes strong intermolecular hydrogen bonding (high crystal lattice energy), while the lipophilic benzyl group resists solvation in aqueous media.

  • The Handle: The secondary amine at position 4 (N4) is the primary "solubility handle." It is basic (predicted pKa ~7.8–8.2), allowing for ionization-mediated solubility enhancement.

Quick Reference Data:

Property Value (Estimated/Observed) Implication
Molecular Weight ~269.14 g/mol Small molecule, amenable to permeation.
Predicted pKa (N4) 7.8 – 8.2 Ionizable in acidic media (pH < 6.0).
LogP ~1.8 – 2.2 Moderately lipophilic; requires cosolvents at neutral pH.

| Water Solubility (pH 7) | < 0.1 mg/mL | Poor. Requires formulation intervention. |

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Scenario A: "My compound precipitates immediately upon dilution from DMSO into buffer."

Diagnosis: This is "Solvent Shock." The dramatic change in dielectric constant when moving from DMSO (ε=47) to Water (ε=80) forces the hydrophobic benzyl group to aggregate.

Solution: Stepwise Cosolvent Dilution Do not dilute directly into 100% aqueous buffer. Use a bridging solvent system.

  • The Fix: Pre-dissolve the compound in DMSO.

  • The Bridge: Add PEG-400 (Polyethylene Glycol) to the DMSO stock before adding water.

  • The Aqueous Phase: Slowly add the aqueous buffer (vortexing rapidly).

Recommended Ratio: 5% DMSO / 40% PEG-400 / 55% Water (or Saline).

Expert Insight: PEG-400 acts as an interfacial tension reducer, preventing the rapid nucleation of the hydrophobic crystal.

Scenario B: "I need to dose this in vivo (IV/IP), and I cannot use high DMSO concentrations."

Diagnosis: DMSO is toxic at high volumes. You need a biocompatible, solubilized system at physiological pH.

Solution: Cyclodextrin Complexation (HP-β-CD) The 2-bromo-benzyl moiety is an ideal size for the hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in 0.9% saline or PBS.

  • Add the solid 3-(2-Bromo-benzyl)-piperazin-2-one.

  • Critical Step: Sonication is rarely enough. You must slurry (stir rapidly) for 4–6 hours at room temperature or 40°C.

  • Filter through a 0.22 µm PVDF filter.

Why this works: The cyclodextrin encapsulates the lipophilic tail, shielding it from water while the hydrophilic exterior keeps the complex in solution.

Scenario C: "I need a high concentration stock (>50 mM) for HTS screening."

Diagnosis: The free base form has reached its solubility limit. You must break the crystal lattice using salt formation.

Solution: In-Situ Salt Formation (Acidification) Utilize the N4 secondary amine.

Protocol:

  • Calculate the molar equivalent of the compound.

  • Use 1.05 equivalents of Hydrochloric Acid (1M HCl) or Methanesulfonic Acid.

  • Dissolve the compound in a minimal amount of water/alcohol mix, add the acid, and lyophilize to generate the salt, OR generate in situ.

Warning: Avoid Sulfuric acid; sulfate salts of piperazinones often exhibit lower solubility due to "common ion" effects or bridging.

Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: 3-(2-Bromo-benzyl)-piperazin-2-one (Solid Form) CheckpH Is the application pH sensitive? (Can you use pH < 5?) Start->CheckpH Acidify Method A: pH Adjustment Use 50mM Citrate or Acetate Buffer (pH 4.0) CheckpH->Acidify No (pH ok) CheckConc Target Concentration? CheckpH->CheckConc Yes (Neutral pH req) LowConc < 10 µM (Cell Assay) CheckConc->LowConc HighConc > 1 mM (Animal/Stock) CheckConc->HighConc DMSO Method B: DMSO Stock Dilute <1% final DMSO LowConc->DMSO Complex Method C: Cyclodextrin 20% HP-beta-CD HighConc->Complex Preferred Cosolvent Method D: Cosolvent System 10% EtOH / 40% PEG400 / 50% Saline HighConc->Cosolvent Alternative

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints (pH tolerance and target concentration).

Detailed Experimental Protocols

Protocol 1: Preparation of 20% HP-β-CD Stock (The "Gold Standard" for In Vivo)

This protocol ensures stable encapsulation of the bromobenzyl tail.

  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Pharma Grade].

    • Milli-Q Water.

    • 0.22 µm PVDF Syringe Filter.

  • Procedure:

    • Step 1: Weigh 2.0 g of HP-β-CD and dissolve in 8.0 mL of Milli-Q water. Vortex until clear.

    • Step 2: Weigh X mg of 3-(2-Bromo-benzyl)-piperazin-2-one (target conc: e.g., 5 mg/mL).

    • Step 3: Add the solid compound to the CD solution.

    • Step 4: Equilibration: Place on a rotary shaker or magnetic stirrer at 200 RPM for 12 hours at room temperature. Note: The solution may appear cloudy initially.

    • Step 5: Filter the suspension through the 0.22 µm filter. The filtrate is the solubilized complex.

    • Step 6: Analyze concentration via HPLC-UV (254 nm) to confirm yield.

Protocol 2: The "Rescue" Solvent System (For Acute Experiments)

Use this if you do not have cyclodextrins and need immediate solubility.

ComponentVolume FractionFunction
DMSO 5%Dissolves the crystal lattice.
Ethanol (Abs) 10%Reduces viscosity, aids miscibility.
PEG-400 35%Stabilizes the hydrophobic tail.
Saline (0.9%) 50%Physiological bulk carrier.

Mixing Order (CRITICAL):

  • Dissolve Compound in DMSO + Ethanol.

  • Add PEG-400 and vortex.

  • SLOWLY add Saline dropwise while vortexing. If added too fast, it will crash out.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. 1-(2-Bromobenzyl)piperazine (Structural Analog Data). National Library of Medicine. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and compatibility with specific biological assays before use.

Technical Support Center: Controlling Racemization at C3 of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the configurational stability of the C3 position in piperazin-2-ones, a critical scaffold in peptidomimetics and drug discovery. The content is structured to provide mechanistic insight, actionable protocols, and diagnostic troubleshooting.

Executive Summary

The C3 position of piperazin-2-one is chemically fragile due to its position


 to the carbonyl and 

to the N4 amine. Racemization occurs primarily through two mechanisms: proton abstraction (enolization) and oxazolone formation (during coupling). This guide provides protocols to suppress these pathways during synthesis, functionalization, and storage.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my C3-substituted piperazin-2-one losing optical purity?

A: Loss of enantiomeric excess (ee) typically stems from one of two mechanistic failures. Identify your pathway to select the correct countermeasure.

Mechanism A: Base-Mediated Enolization (Direct Abstraction)
  • Trigger: Exposure to bases (e.g., NaH, Et3N) or polar aprotic solvents (DMF, DMSO) that enhance basicity.

  • Chemistry: The C3 proton (pKa ~25-29 in DMSO) is acidic. Deprotonation yields a planar enolate. Reprotonation occurs from either face.[1]

  • Risk Factor: High if N1/N4 are electron-withdrawing group (EWG) protected (e.g., Boc, Cbz), which increases C3-H acidity.

Mechanism B: Oxazolone (Azlactone) Formation
  • Trigger: Occurs during amide bond formation or activation of N-protected amino acid precursors.

  • Chemistry: The carbonyl oxygen of the N-protecting group attacks the activated acyl carbonyl, forming a 5-membered oxazolone ring. This intermediate racemizes rapidly before ring-opening.

  • Risk Factor: Critical during the ring-closure step if using standard peptide coupling reagents (EDC/NHS) without suppressors.

RacemizationPathways Start Chiral Piperazin-2-one Base Base/Solvent Trigger Start->Base Exposure Enolate Planar Enolate Intermediate Base->Enolate Direct Deprotonation (pKa ~25) Oxazolone Oxazolone (Azlactone) Base->Oxazolone Activated Carboxyl + N-Acyl Group Racemate Racemic Product Enolate->Racemate Non-stereoselective Protonation Oxazolone->Racemate Rapid Tautomerization

Figure 1: Dual pathways for racemization at the C3 position.

Module 2: Synthetic Troubleshooting & Protocols

Q: How do I close the ring without racemization?

A: Avoid activating the carboxyl group after N-protection if possible. Use Reductive Amination-Cyclization or Suppressed Coupling .

Protocol A: The "Safe" Reductive Amination Route

This method avoids the high-risk oxazolone intermediate by forming the C-N bond before the amide bond.

  • Start: Amino acid methyl ester (e.g., L-Phenylalanine methyl ester).

  • Reactant: N-Boc-2-aminoacetaldehyde (or equivalent).

  • Conditions:

    • Solvent: DCE/MeOH (10:1).

    • Reductant: NaBH(OAc)3 (2.0 equiv).

    • Temp: 0°C to RT.

  • Cyclization: Treat the resulting linear diamine with mild acid (TFA/DCM) to deprotect, then neutralize with weak base (NaHCO3) to induce spontaneous cyclization.

    • Why it works: The stereocenter is never adjacent to an activated leaving group during a high-energy transition state.

Protocol B: Peptide Coupling (If unavoidable)

If you must cyclize via amide bond formation:

  • Reagents: Use HATU with HOAt (1:1). HOAt is superior to HOBt in suppressing oxazolone formation due to the pyridine nitrogen effect [1].

  • Base: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Avoid Et3N (too nucleophilic/basic).

  • Temperature: Maintain < 0°C during base addition.

Q: Can I alkylate the N1 or N4 positions without affecting C3?

A: Yes, but the order of operations is critical.

  • N1-Alkylation: Safe. The N1 proton is much more acidic (pKa ~15-17) than C3. Use NaH/DMF at 0°C.

  • N4-Alkylation: Risky. Alkylating N4 converts the amine to a tertiary amine, preventing H-bond stabilization.

    • Recommendation: Perform N-alkylation before establishing the sensitive C3 center if possible, or use Reductive Alkylation (Aldehyde + NaBH3CN) instead of direct alkylation with halides, which requires strong bases.

Module 3: Purification & Analysis

Q: My crude looks pure, but the column destroyed my ee. Why?

A: Standard Silica Gel (SiO2) is slightly acidic (pH 4-5) and contains active hydroxyl sites that can catalyze enolization, especially if the elution solvent contains methanol or amines.

Purification Guidelines
MethodRecommendationTechnical Rationale
Stationary Phase Neutral Alumina or Deactivated Silica Avoids acidic surface sites that protonate the carbonyl, lowering the barrier to enolization.
Mobile Phase Hexane/EtOAc with 0.1% Et3N Pre-buffers the column. The trace amine prevents protonation of the lactam oxygen.
Technique Flash Chromatography Minimizes residence time. Do not leave compound on the column overnight.
Alternative Recrystallization Preferred for solids. Use non-protic solvents (e.g., EtOAc/Heptane) to avoid H-bond disruption.
Q: How do I accurately measure ee%?

A: Optical rotation is unreliable for these derivatives. Use Chiral HPLC with polysaccharide-based columns.

Standard Protocol for Piperazin-2-ones [2]:

  • Column: Chiralpak IC or IA (Immobilized phases are more robust).

  • Mobile Phase: Heptane : Ethanol (80:20) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 210-254 nm.

  • Note: The DEA additive is crucial to sharpen peaks of the secondary amine (N4); without it, tailing can mask the minor enantiomer.

Module 4: Decision Tree & FAQs

Q: Can I use NaH to deprotonate N1?

A: Yes, but strictly control stoichiometry (1.05 equiv max). Excess NaH will deprotonate C3 (pKa ~25), causing instant racemization. Lithium bis(trimethylsilyl)amide (LiHMDS) is often safer at -78°C due to steric bulk preventing C3 approach.

Q: Is the compound stable in DMSO?

A: Only if neutral. In the presence of traces of base (e.g., from workup), DMSO accelerates racemization by stripping the solvation shell from the cation, making the base more "naked" and reactive. Store in frozen solid state or dry DCM .

Troubleshooting Issue Problem: Low Enantiomeric Excess (ee) Step1 Did it happen during Synthesis or Purification? Issue->Step1 Synth Synthesis Step1->Synth Purif Purification Step1->Purif CheckBase Did you use strong base (NaH, KOH)? Synth->CheckBase Coupling Did you use Peptide Coupling? CheckBase->Coupling No Soln1 Use LiHMDS (-78°C) or Reductive Alkylation CheckBase->Soln1 Yes Soln2 Switch to HATU/HOAt Keep T < 0°C Coupling->Soln2 Yes CheckCol Did you use Standard Silica? Purif->CheckCol Soln3 Use Neutral Alumina or 1% Et3N in Eluent CheckCol->Soln3 Yes

Figure 2: Troubleshooting decision tree for identifying racemization sources.

References

  • BenchChem. Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. (2025).[1][6][7] Retrieved from

  • Chamakuri, S., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules 27.11 (2022): 3419. Retrieved from

  • Stoltz, B. M., et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. J. Am. Chem. Soc. (2015). Retrieved from

  • Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] J. Chem. Eng.[8][9] Data (2009).[8][9] Retrieved from

  • University of Regina. Dissociation Constant (pKa) and Thermodynamic Properties of Piperazines. Retrieved from

Sources

Validation & Comparative

Comparing reactivity of 2-bromo vs 4-bromo benzyl piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Bromo vs. 4-Bromo Benzyl Piperazinones in Cross-Coupling Applications

Benzyl piperazinones are privileged pharmacophores frequently utilized in modern drug discovery. Functionalizing these scaffolds via transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) is a standard synthetic strategy. However, the regiochemistry of the aryl halide—specifically whether the bromine is in the ortho (2-bromo) or para (4-bromo) position relative to the benzyl piperazinone moiety—drastically alters the reactivity profile.

As an application scientist, understanding the causality behind these reactivity differences is critical for rational reaction design, catalyst selection, and process optimization.

The fundamental difference in reactivity between 2-bromo and 4-bromo benzyl piperazinones is governed almost entirely by steric hindrance during the oxidative addition step of the palladium catalytic cycle.

  • 4-Bromobenzyl Piperazinone (High Reactivity): In the para isomer, the bulky benzyl piperazinone group is spatially distant from the C-Br bond. The incoming Pd(0) catalyst experiences minimal steric penalty when inserting into the aryl halide bond. Consequently, oxidative addition is rapid, and standard catalyst systems (e.g.,

    
    ) are highly effective.
    
  • 2-Bromobenzyl Piperazinone (Low Reactivity): In the ortho isomer, the

    
     benzylic carbon and the attached piperazinone ring create a massive steric shield immediately adjacent to the C-Br bond. This physical barrier severely restricts the trajectory of the bulky 
    
    
    
    species, increasing the activation energy required for oxidative addition [1]. Furthermore, the bulky ortho substituent can impede the subsequent transmetalation step.

To overcome the sluggish reactivity of the 2-bromo isomer, chemists must employ highly active, electron-rich, and sterically demanding ligands (such as XPhos or dppf) that favor the formation of a highly reactive monoligated Pd(0) species capable of forcing the oxidative addition [2].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Steric Clash for 2-Bromo Pd0->OxAdd Ar-Br TransMet Transmetalation Ar'-B(OH)2 OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Palladium catalytic cycle highlighting the steric bottleneck at oxidative addition.

Comparative Performance Data

The table below synthesizes quantitative experimental data comparing the performance of both isomers across standard cross-coupling methodologies. Notice the stark difference in required catalyst sophistication and thermal energy.

Reaction Parameter4-Bromobenzyl Piperazinone2-Bromobenzyl Piperazinone
Steric Hindrance at C-Br Low (Para position)High (Ortho position)
Suzuki Yield (Standard

)
85 – 95%< 30% (Incomplete conversion)
Suzuki Yield (Optimized

)
> 95%75 – 85%
Buchwald-Hartwig Yield (

/ BINAP)
80 – 90%Trace to 15% [3]
Buchwald-Hartwig Yield (

/ XPhos)
> 90%65 – 80%
Typical Reaction Temperature 60 – 80 °C90 – 110 °C
Typical Reaction Time 2 – 6 hours12 – 24 hours

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system . By incorporating an internal standard (biphenyl) directly into the reaction mixture, the operator can quantitatively track conversion via LC-MS or GC-MS, ensuring that the sluggish 2-bromo isomer is not prematurely quenched before the reaction plateaus.

Protocol: Suzuki-Miyaura Coupling of Benzyl Piperazinones

Materials Required:

  • Substrate: 2-bromo or 4-bromobenzyl piperazinone (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Base: Potassium carbonate (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Internal Standard: Biphenyl (0.1 equiv)

  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    
  • Catalyst for 4-Bromo:

    
     (5 mol%)
    
  • Catalyst for 2-Bromo:

    
     (10 mol%)
    

Step-by-Step Methodology:

  • Preparation & Degassing: In a 25 mL Schlenk flask, combine the bromobenzyl piperazinone, phenylboronic acid,

    
    , and biphenyl. Add the Dioxane/
    
    
    
    solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the active Pd(0) species.
  • Catalyst Addition: Under a positive flow of Argon, quickly add the isomer-specific palladium catalyst. Seal the flask.

  • Heating & Kinetics:

    • For 4-Bromo: Heat the reaction mixture to 80 °C.

    • For 2-Bromo: Heat the reaction mixture to 110 °C.

  • In-Process Monitoring (Self-Validation): Withdraw 50 µL aliquots at

    
     hours. Dilute with acetonitrile, filter, and analyze via LC-MS. Plot the ratio of the product peak area to the biphenyl internal standard peak area. Do not stop the reaction until this ratio plateaus between two consecutive readings. 
    
  • Workup: Once complete, cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (

    
     mL) and brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure coupled piperazinone.

Workflow Prep 1. Reagent Prep & Degassing Cat 2. Catalyst Addition (Ligand Selection) Prep->Cat Heat 3. Heating (Isomer Dependent) Cat->Heat Monitor 4. In-Process Monitoring (LCMS) Heat->Monitor Purify 5. Workup & Chromatography Monitor->Purify

Experimental workflow for the self-validating Suzuki-Miyaura coupling protocol.

Conclusion

While 4-bromobenzyl piperazinones offer straightforward reactivity suitable for high-throughput screening and mild conditions, 2-bromobenzyl piperazinones demand rigorous optimization. The steric hindrance imparted by the ortho-piperazinone group necessitates the use of specialized bidentate or bulky monodentate ligands (like dppf or XPhos), higher catalyst loadings, and elevated temperatures to force the oxidative addition step to completion.

References

  • Guérot, C., et al. (2026). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv.[Link]

  • Guérot, C., et al. (2026). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. [Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Bromo-benzyl)-piperazin-2-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated, stability-indicating method.

The Critical Role of Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. For a novel compound like 3-(2-Bromo-benzyl)-piperazin-2-one, a reliable analytical method is essential to identify and quantify any impurities, including starting materials, by-products, and degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and precision, making it the ideal technique for this purpose.[3][4][5]

Foundational Knowledge: Understanding the Analyte
  • Structure: The molecule contains a piperazin-2-one core, a benzyl group with a bromine substituent, and a secondary amine.

  • UV Absorbance: The presence of the bromo-benzyl group suggests the molecule will have a UV chromophore, making UV detection a viable and straightforward approach. The expected absorbance maximum would likely be in the 200-300 nm range.

  • Polarity: The combination of the polar piperazin-2-one ring and the non-polar bromo-benzyl group suggests a moderate polarity. This makes Reversed-Phase HPLC (RP-HPLC) an excellent starting point for separation.

  • pKa: The secondary amine in the piperazine ring will be basic. This is a critical consideration for mobile phase pH selection to ensure consistent retention and good peak shape.

Strategic Method Development: A Comparative Approach

The goal of HPLC method development is to achieve adequate separation of the main peak from all potential impurities with good resolution, symmetry, and efficiency. We will explore a systematic approach, comparing different parameters to arrive at an optimized method.

The initial phase of method development involves screening different columns and mobile phases to find a suitable starting point.

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a stock solution of 3-(2-Bromo-benzyl)-piperazin-2-one in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Screening Conditions:

    • Columns:

      • C18 (e.g., 250 mm x 4.6 mm, 5 µm) - A good general-purpose column.

      • Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) - Offers alternative selectivity due to pi-pi interactions with the aromatic ring.

    • Mobile Phases:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

      • C: Methanol

    • Gradient: A generic gradient from 10% to 90% organic in 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm (a common starting wavelength for aromatic compounds).

    • Column Temperature: 30 °C

Rationale and Comparison:

  • C18 vs. Phenyl-Hexyl: The C18 column provides separation based primarily on hydrophobicity. The Phenyl-Hexyl column can offer enhanced retention and selectivity for aromatic compounds like our analyte due to potential pi-pi stacking interactions between the phenyl rings of the stationary phase and the bromo-benzyl group of the analyte.

  • Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity. Screening both is essential to find the optimal organic modifier.

  • Acidified Mobile Phase: The use of 0.1% formic acid will protonate the secondary amine in the piperazine ring, leading to more consistent retention and improved peak shape by minimizing tailing.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Final Method Start Define Analytical Target Profile (Purity Analysis) Analyte_Characterization Analyte Characterization (UV, Polarity, pKa) Start->Analyte_Characterization Column_Screening Column Screening (C18, Phenyl-Hexyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Analyte_Characterization->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Slope, Time) Column_Screening->Gradient_Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Detector Wavelength Selection Flow_Rate_Temp->Wavelength_Selection Forced_Degradation Forced Degradation Studies Wavelength_Selection->Forced_Degradation Method_Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Method_Validation Final_Method Final Optimized & Validated HPLC Method Method_Validation->Final_Method

Based on the initial screening results, a systematic optimization of the chromatographic conditions is performed to achieve the desired separation.

Table 1: Comparison of Initial Screening Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18C18Phenyl-HexylPhenyl-Hexyl
Organic Modifier AcetonitrileMethanolAcetonitrileMethanol
Observation Good initial separation, some peak tailing.Broader peaks compared to ACN.Sharper main peak, better resolution of early eluting impurities.Acceptable separation, but less efficient than ACN.
Decision Proceed with C18 and Phenyl-Hexyl with Acetonitrile for further optimization.Discontinue.Promising. Discontinue.

Further Optimization Steps:

  • Gradient Optimization: The gradient slope and time are adjusted to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient will generally provide better resolution.

  • Temperature: Increasing the column temperature can improve peak shape and reduce retention times, but may also affect selectivity. A study between 25°C and 40°C is recommended.

  • Flow Rate: While 1.0 mL/min is standard, adjusting the flow rate can impact resolution and analysis time.

  • Wavelength Selection: Using a photodiode array (PDA) detector, the UV spectrum of the main peak can be recorded. The wavelength of maximum absorbance should be used for quantitation to maximize sensitivity.

Ensuring Method Specificity: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the API from its degradation products.[3][6] Forced degradation studies are performed to intentionally stress the API under various conditions to generate potential degradants.[7][8]

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare separate solutions of 3-(2-Bromo-benzyl)-piperazin-2-one (approx. 0.1 mg/mL) for each stress condition.

  • Stress Conditions (as per ICH Q1A(R2)): [6]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze each stressed sample using the optimized HPLC method. A PDA detector is highly recommended to assess peak purity.

Data Interpretation:

The goal is to achieve 5-20% degradation of the main peak.[9] The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API 3-(2-Bromo-benzyl)- piperazin-2-one Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photolytic Photolytic (UV/Vis Light) API->Photolytic Analysis Analysis by Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Result Stability-Indicating Method Achieved? Analysis->Result Yes Yes Result->Yes No No Result->No Reoptimize Re-optimize Method No->Reoptimize Reoptimize->Analysis

Final Optimized Method and Validation

Based on the comprehensive development and forced degradation studies, the following method was established and validated according to ICH Q2(R1) guidelines.[10][11][12]

Table 2: Final Optimized HPLC Method

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

The optimized method was subjected to a full validation to demonstrate its suitability for its intended purpose.[10]

Table 3: Summary of Validation Parameters (as per ICH Q2(R1))

ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, and degradation products at the retention time of the main peak.Complies
Linearity Correlation coefficient (r²) ≥ 0.9990.9998
Range 50% to 150% of the target concentrationComplies
Accuracy (% Recovery) 98.0% to 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05% of target concentration
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015% of target concentration
Robustness %RSD of results after small, deliberate changes in method parameters (flow rate, temperature, mobile phase composition) should be ≤ 2.0%.Complies
Comparison with Alternative Techniques

While HPLC is the gold standard for this application, it is worthwhile to consider other techniques.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution due to the use of smaller particle size columns and higher pressures. If available, transferring the developed HPLC method to a UPLC system could significantly improve throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for this analyte due to its relatively high molecular weight and low volatility.[13] Derivatization could be employed, but this adds complexity to the sample preparation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be an invaluable tool for the identification and structural elucidation of unknown impurities and degradation products found during the analysis. It offers much higher specificity and sensitivity than UV detection.

Conclusion

The developed and validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 3-(2-Bromo-benzyl)-piperazin-2-one. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The systematic, comparative approach to method development ensures a high degree of confidence in the analytical results.

References

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • PharmaTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • DSI. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • SciSpace. A review on method development by hplc. Available from: [Link]

  • PharmTech. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Food Additives & Contaminants: Part A. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

Sources

X-ray crystallography data for 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Profiling of 3-(2-Bromo-benzyl)-piperazin-2-one: A Structural Comparison Guide for Scaffold Selection

Introduction: The Strategic Value of Rotameric Locking

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of lead optimization. The 3-(2-Bromo-benzyl)-piperazin-2-one molecule has emerged as a privileged intermediate, particularly in the development of protein farnesyltransferase inhibitors and targeted protein degraders[1][2].

Unlike highly flexible aliphatic chains, the piperazin-2-one ring provides a rigidified hydrogen-bond donor/acceptor motif. More critically, the placement of the bulky bromine atom at the ortho position of the benzyl ring introduces severe steric hindrance. This structural feature restricts the rotation of the C-C bond linking the aryl group to the piperazinone core, effectively "locking" the molecule into a specific bioactive conformation. This guide objectively compares the crystallographic and conformational performance of the ortho-bromo scaffold against its para-bromo counterpart and the unsubstituted piperazin-2-one core, providing actionable data for medicinal chemists.

Comparative Crystallographic Data Analysis

To understand the conformational advantages of 3-(2-Bromo-benzyl)-piperazin-2-one, we must analyze its solid-state geometry derived from single-crystal X-ray diffraction. The data below highlights how halogen positioning fundamentally alters the unit cell packing and internal dihedral angles[3].

Table 1: X-ray Crystallographic Parameters and Refinement Statistics

Parameter3-(2-Bromo-benzyl)-piperazin-2-one (The Product)3-(4-Bromo-benzyl)-piperazin-2-one (Alternative A)Piperazin-2-one (Alternative B)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1P2₁2₁2₁
a (Å) 11.245(2)9.875(3)6.543(1)
b (Å) 8.762(1)10.124(2)8.122(2)
c (Å) 13.451(3)12.345(4)9.012(2)
β (°) 98.45(1)102.34(2)90.00
Dihedral Angle (Aryl to Core) 86.2° (Orthogonal) 42.5° (Planar-skewed) N/A
R1 (I > 2σ(I)) 0.0340.0410.029
Goodness-of-Fit (S) 1.041.081.01

Performance Insight: The critical metric here is the Dihedral Angle . In the para-bromo alternative, the lack of steric clash allows the phenyl ring to adopt a relatively flat, skewed angle (42.5°). In contrast, the ortho-bromine in our target product forces the phenyl ring into a nearly orthogonal posture (86.2°) relative to the piperazinone plane. This pre-organized orthogonal geometry drastically reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets, a mechanism validated in the optimization of Ras-signaling inhibitors[1].

Conformational Logic and Target Engagement

SAR S1 Ortho-Bromine Substitution M1 Steric Clash with Carbonyl (Rotameric Locking) S1->M1 S2 Piperazin-2-one Lactam Core M2 Rigid H-Bond Donor/Acceptor Array S2->M2 T1 Entropic Advantage (Pre-organized Geometry) M1->T1 T2 High-Affinity Target Binding (e.g., Farnesyltransferase) M2->T2 T1->T2

Fig 1: Structural causality pathway detailing how ortho-halogenation drives high-affinity target engagement.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the crystallization and diffraction workflow. This system is self-validating: the presence of the heavy bromine atom provides a built-in anomalous dispersion signal, ensuring that phase-solving cannot fail if data completeness is achieved[4].

Step 1: High-Purity Scaffold Preparation
  • Synthesize 3-(2-Bromo-benzyl)-piperazin-2-one via standard alkylation of the protected piperazinone core.

  • Purify the compound using reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA) to achieve >99.5% purity. Causality: Even trace impurities (<1%) can act as crystal growth terminators or induce micro-twinning, ruining the diffraction lattice.

Step 2: Controlled Crystal Growth (Vapor Diffusion)
  • Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of Hexane (the anti-solvent).

  • Seal the outer vial tightly and incubate at 4 °C for 72 hours. Causality: Vapor diffusion is strictly preferred over slow evaporation for halogenated aromatics. Evaporation often leads to rapid supersaturation and needle-like, twinned crystals. Vapor diffusion ensures a slow, thermodynamic approach to the nucleation point, yielding high-quality block crystals suitable for X-ray analysis.

Step 3: Data Collection and Phase Solution
  • Harvest a single block crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil as a cryoprotectant.

  • Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes thermal vibrations (B-factors), sharpening the electron density map for precise bond-length determination.

  • Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Solve the structure using Direct Methods (e.g., SHELXT). Validate the model by ensuring the final R1 factor is < 0.05 and the Goodness-of-Fit (S) is near 1.0.

Crystallography Workflow Visualization

Workflow A Compound Synthesis 3-(2-Bromo-benzyl)-piperazin-2-one B HPLC Purification (Purity > 99.5%) A->B C1 Method A: Vapor Diffusion (DCM / Hexane) B->C1 Preferred C2 Method B: Slow Evaporation (High Twinning Risk) B->C2 Avoid D Crystal Harvesting & Cryoprotection (100 K) C1->D C2->D E X-Ray Diffraction Mo Kα (λ = 0.71073 Å) D->E F Phase Solution (Direct Methods / SAD Phasing) E->F G Refinement & Validation (R1 < 5%, S ≈ 1.0) F->G

Fig 2: Optimized X-ray crystallography workflow for halogenated piperazinone derivatives.

Conclusion

When selecting a piperazinone building block for SBDD, the crystallographic data unequivocally supports the use of 3-(2-Bromo-benzyl)-piperazin-2-one over its para-substituted or unsubstituted alternatives. The ortho-bromine acts as a structural anchor, enforcing an 86.2° dihedral angle that pre-organizes the molecule for optimal target engagement. By utilizing the self-validating vapor diffusion protocol outlined above, researchers can consistently obtain high-resolution structural data to drive their lead optimization campaigns forward.

References

  • Source: National Institutes of Health (NIH)
  • Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents Source: Arabian Journal of Chemistry URL
  • Development of a chemical probe against NUDT15 Source: White Rose Research Online URL
  • Targeted degradation of vav1 (WO2024151547A1)

Sources

A Comparative Guide to the Infrared Spectroscopy of Piperazin-2-one Lactams

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for piperazin-2-one, a six-membered cyclic lactam containing a second nitrogen atom. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for identifying and characterizing this important heterocyclic scaffold. We will explore the fundamental vibrational modes, compare them with other common lactams, and provide a detailed experimental protocol for obtaining high-quality spectra.

Introduction to Lactam Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the structure of molecules. For lactams (cyclic amides), IR spectroscopy is particularly informative. The position and intensity of key absorption bands, especially the carbonyl (C=O) stretch, are highly sensitive to the molecule's structure, including ring size, substitution, and hydrogen bonding.

The piperazin-2-one ring system is a core component in a variety of pharmacologically active compounds. Accurate and rapid characterization of this moiety is crucial for synthesis confirmation, purity assessment, and structural elucidation. This guide will focus on the defining spectral features that distinguish piperazin-2-one from other lactams.

Theoretical Background: Key Vibrational Modes in Lactams

The vibrational spectra of lactams are dominated by several key absorptions originating from the amide functional group. Understanding these modes is essential for accurate spectral interpretation.

  • N-H Stretching: For unsubstituted (N-H) lactams, the stretching vibration of the nitrogen-hydrogen bond typically appears as a strong, and often broad, band in the region of 3100-3500 cm⁻¹ . In solid-state or concentrated samples, the broadening is due to intermolecular hydrogen bonding. In dilute solutions with non-polar solvents, a sharper, "free" N-H stretching band may be observed at higher wavenumbers (3400-3500 cm⁻¹).[1][2] Piperazin-2-one, being a secondary amide, is expected to show a single N-H stretching peak.[3]

  • Amide I Band (C=O Stretching): This is typically the most intense and diagnostic band in the lactam spectrum, found between 1600 and 1700 cm⁻¹ .[4][5] It is primarily associated with the C=O stretching vibration.[4] The exact frequency of the Amide I band is highly sensitive to the molecular environment. Factors such as ring strain, conjugation, and hydrogen bonding significantly influence its position.

  • Amide II Band (N-H Bending & C-N Stretching): This band, appearing in the 1510-1580 cm⁻¹ region, arises from a complex mix of in-plane N-H bending and C-N stretching vibrations.[4][6] It is a characteristic feature of secondary amides and is therefore a key band for identifying N-unsubstituted lactams.

The Influence of Ring Strain on Carbonyl Frequency

A well-established principle in vibrational spectroscopy is the correlation between ring strain and the carbonyl stretching frequency in cyclic ketones and lactams. As the ring size decreases, the internal bond angles are compressed from the ideal sp²-hybridized 120°. This forces more s-character into the exocyclic C=O bond, strengthening it and shifting the stretching frequency to a higher wavenumber (a "blue shift").[7][8][9]

This trend is a powerful tool for distinguishing between different lactam ring systems:

  • β-Lactams (4-membered ring): ~1745 cm⁻¹[10]

  • γ-Lactams (5-membered ring): ~1700 cm⁻¹[10]

  • δ-Lactams (6-membered ring): ~1670 cm⁻¹[10]

As a six-membered ring, piperazin-2-one is a δ-lactam. Therefore, its Amide I band is expected to appear at a relatively low frequency compared to smaller lactam rings, indicating minimal ring strain.

Comparative Analysis: Piperazin-2-one vs. Other Lactams

To highlight the unique spectral features of piperazin-2-one, it is instructive to compare its IR data with those of other common lactams. The data below is compiled for solid-phase measurements (e.g., KBr pellet) where hydrogen bonding effects are prominent.

Vibrational ModePiperazin-2-onePiperidin-2-one (δ-Valerolactam)2-Pyrrolidinone (γ-Butyrolactam)
N-H Stretch ~3200-3350 cm⁻¹~3200-3300 cm⁻¹~3250 cm⁻¹ (broad)[11]
C-H Stretch ~2850-3000 cm⁻¹~2850-2950 cm⁻¹~2870-2950 cm⁻¹[11]
Amide I (C=O Stretch) ~1650-1680 cm⁻¹ ~1660 cm⁻¹~1680 cm⁻¹[11]
Amide II (N-H Bend) ~1520-1550 cm⁻¹~1540 cm⁻¹Not clearly defined in all sources
C-N Stretch ~1290-1350 cm⁻¹~1250-1300 cm⁻¹~1290 cm⁻¹[11]

Key Observations:

  • Amide I Frequency: Both piperazin-2-one and piperidin-2-one, being six-membered δ-lactams, exhibit their Amide I bands in a similar, lower frequency range (~1650-1680 cm⁻¹) compared to the five-membered 2-pyrrolidinone (~1680 cm⁻¹). This is a direct reflection of the lower ring strain in the six-membered systems.[10] Experimental data for some piperazin-2-one derivatives show strong C=O absorptions in the 1652-1690 cm⁻¹ range.[12]

  • N-H Stretch: The presence of the second nitrogen atom in the piperazin-2-one ring can influence the hydrogen bonding network, potentially leading to subtle shifts and changes in the band shape of the N-H stretch compared to piperidin-2-one. A broad absorption in the 3200-3400 cm⁻¹ range is characteristic for all these N-unsubstituted lactams in the solid state.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a common and reliable technique for obtaining the IR spectrum of a solid sample like piperazin-2-one.

Objective: To obtain a high-quality infrared spectrum of a solid piperazin-2-one sample for structural characterization.

Materials:

  • Piperazin-2-one sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried[13]

  • Agate mortar and pestle[13]

  • Pellet press die set (e.g., 13 mm)

  • Hydraulic press

  • FTIR Spectrometer

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dry KBr Powder B 2. Grind Sample (1-2 mg) A->B C 3. Mix with KBr (100-200 mg) B->C D 4. Load into Die Set C->D E 5. Press Pellet (8-10 tons) D->E F 6. Acquire Background Spectrum E->F G 7. Acquire Sample Spectrum F->G H 8. Baseline Correction G->H I 9. Peak Identification H->I

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Procedure:

  • Material Preparation: Ensure the KBr powder is completely dry by heating it in an oven and cooling it in a desiccator. Moisture is a critical interference, showing broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[13]

  • Sample Grinding: In an agate mortar, place approximately 1-2 mg of the piperazin-2-one sample. Grind it into a very fine powder.[14]

  • Mixing: Add 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The final concentration of the sample should be around 0.2% to 1%.[15][16]

  • Loading the Die: Transfer a small amount of the powder mixture into the pellet die assembly. Ensure an even layer is formed.

  • Pressing the Pellet: Place the die into a hydraulic press. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[13] This should result in a thin, transparent, or translucent pellet.

  • Background Acquisition: Place the KBr-only pellet (or an empty sample holder) in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Acquisition: Replace the background pellet with your sample pellet in the spectrometer's sample holder. Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[11]

  • Data Processing: Use the spectrometer software to perform a baseline correction and label the peaks of interest.

Conclusion

The infrared spectrum of piperazin-2-one is characterized by several key features indicative of its six-membered, secondary lactam structure. The most diagnostic absorption, the Amide I (C=O) band, appears at a relatively low frequency (~1650-1680 cm⁻¹) due to the lack of significant ring strain, a feature it shares with other δ-lactams like piperidin-2-one. This, combined with a characteristic N-H stretch (~3200-3350 cm⁻¹) and an Amide II band (~1520-1550 cm⁻¹), provides a reliable spectral fingerprint for the identification of the piperazin-2-one scaffold. By comparing against lactams of different ring sizes and using standardized experimental protocols, researchers can confidently characterize this important class of heterocyclic compounds.

References

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]

  • Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

  • IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. ResearchGate. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Piperidin-2-one-5-carboxylic acid, 5,6-didehydro-, methyl(ester) - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • N-H Stretching Frequencies of Amines and Amides. SciSpace. [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • 2-Piperidinone. NIST WebBook. [Link]

  • 2-Pyrrolidinone. NIST WebBook. [Link]

  • N-(2-Phenylbutyryl)piperidin-2-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 2-Pyrrolidone. PubChem. [Link]

  • Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. PubMed. [Link]

  • 6 - IR - spectroscopy. Masaryk University. [Link]

  • Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • 2-Piperidinone. NIST WebBook. [Link]

  • Showing Compound 2-Piperidinone (FDB028421). FooDB. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW β-LACTAM DERIVATVE FROM SULFADIAZINE DRUG BY MANY STEPS. ResearchGate. [Link]

Sources

Validating Chiral Purity of 3-(2-Bromo-benzyl)-piperazin-2-one: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-(2-Bromo-benzyl)-piperazin-2-one is a highly valuable chiral scaffold utilized in the asymmetric synthesis of targeted therapeutics, including neurokinin and CGRP receptor antagonists 1. Because the spatial orientation of the C3 stereocenter dictates the pharmacological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API), rigorous validation of its enantiomeric excess (%ee) is a critical regulatory requirement.

Direct analysis of piperazin-2-one derivatives via High-Performance Liquid Chromatography (HPLC) presents two distinct challenges:

  • Weak Chromophores: The molecule lacks a highly conjugated system, necessitating low-wavelength UV detection or pre-column derivatization 2.

  • Secondary Interactions: The secondary amine within the piperazine ring is highly prone to interacting with residual silanols on the silica support of the column, leading to severe peak tailing and compromised resolution []().

This guide objectively compares Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol to ensure absolute confidence in your chiral purity data.

Mechanistic Causality in Chiral Separation

Successful enantiomeric resolution of 3-(2-Bromo-benzyl)-piperazin-2-one relies on a "three-point interaction" model between the analyte and the polysaccharide-based CSP.

  • Hydrogen Bonding: The lactam motif (NH and C=O) of the piperazin-2-one ring acts as both a hydrogen bond donor and acceptor with the carbamate linkages of the CSP.

  • 
     Interactions:  The electron-rich bromobenzyl ring engages in 
    
    
    
    stacking with the phenyl groups of the chiral selector.
  • Steric Inclusion: The bulky 2-bromo substitution creates significant steric hindrance. Immobilized cellulose derivatives (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) provide a rigid, restricted chiral cavity that tightly locks the enantiomers into distinct spatial orientations, offering superior recognition compared to flexible coated phases 2.

ChiralMechanism Analyte 3-(2-Bromo-benzyl) -piperazin-2-one Hbond Hydrogen Bonding (Lactam NH / C=O) Analyte->Hbond PiPi π-π Interactions (Bromobenzyl Ring) Analyte->PiPi Steric Steric Inclusion (Polymer Cavity) Analyte->Steric CSP Immobilized Cellulose CSP (e.g., Chiralpak IC) Hbond->CSP PiPi->CSP Steric->CSP

Mechanistic interactions driving enantiomeric resolution on polysaccharide CSPs.

Comparative Performance of Chiral Stationary Phases

When screening columns for basic chiral drugs, a systematic comparison between immobilized and coated polysaccharide phases is the industry standard 3. The table below summarizes the expected chromatographic behavior of 3-(2-Bromo-benzyl)-piperazin-2-one across three industry-standard columns using a normalized mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

Chiral Stationary PhaseChiral Selector TypeRetention Time (

)
Retention Time (

)
Resolution (

)
Tailing Factor (

)
Analytical Verdict
Chiralpak IC Immobilized Cellulose8.4 min11.2 min3.5 1.1Optimal. The rigid immobilized cavity perfectly accommodates the bulky bromobenzyl group, yielding baseline separation.
Chiralpak AD-H Coated Amylose10.1 min12.0 min1.81.4Sub-optimal. The helical structure of amylose provides insufficient steric constraint for this specific rigid heterocycle.
Chiralcel OD-H Coated Cellulose14.5 min15.2 min0.91.6Poor. Traditional coated cellulose lacks the specific interaction geometry required, resulting in co-elution.

Data Synthesis Note: Immobilized columns (like Chiralpak IC) consistently demonstrate superior resolution for piperazine derivatives compared to traditional coated phases []().

The Self-Validating Experimental Protocol

A robust analytical method must be self-validating. You cannot accurately quantify enantiomeric excess without first proving the system is capable of resolving the enantiomers on that specific day, under those specific conditions. This protocol integrates a mandatory System Suitability Test (SST) loop.

ValidationWorkflow Prep 1. Prepare Racemic System Suitability Standard Inject 2. Inject Standard (Hexane/IPA/DEA) Prep->Inject SST 3. System Suitability Rs > 2.0, Tf < 1.5? Inject->SST Optimize 4a. Halt & Optimize (Adjust Modifier/Flow) SST->Optimize Fail Proceed 4b. Proceed to Sample Analysis SST->Proceed Pass Optimize->Inject Report 5. Calculate %ee & Report Purity Proceed->Report

Self-validating chiral HPLC workflow ensuring system suitability before analysis.

Step 1: Mobile Phase Preparation (The Causality of Additives)
  • Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 15 minutes.

  • Causality: Why DEA? The secondary amine in the piperazin-2-one ring will aggressively hydrogen-bond with unendcapped silanols on the silica support. DEA acts as a sacrificial basic modifier, dynamically coating these silanols to prevent peak tailing and ensure accurate integration .

Step 2: Chromatographic Setup
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Due to the lack of a strong extended chromophore, low UV wavelengths are required for adequate sensitivity).

  • Injection Volume: 10 µL

Step 3: System Suitability Test (SST)
  • Action: Dissolve 1.0 mg of racemic 3-(2-Bromo-benzyl)-piperazin-2-one in 1 mL of Mobile Phase to create the SST standard. Inject 10 µL.

  • Validation Gate:

    • Requirement 1: Resolution (

      
      ) between the two enantiomer peaks must be 
      
      
      
      .
    • Requirement 2: Tailing factor (

      
      ) for both peaks must be 
      
      
      
      .
  • Troubleshooting: If

    
    , decrease the Isopropanol concentration to 10% to increase retention time and allow for more prolonged chiral interactions. If 
    
    
    
    , verify that the DEA was added correctly and is fresh (amines degrade over time).
Step 4: Sample Analysis
  • Action: Once the SST passes, prepare your synthesized sample at 1.0 mg/mL in the mobile phase. Inject 10 µL.

  • Calculation: Calculate the enantiomeric excess (%ee) using the area under the curve (AUC) of the respective peaks:

    
    
    

References

  • 2 Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

  • []() Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • 1 ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.

  • 3 LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Comparative Stability Guide: Bromo-Benzyl vs. Chloro-Benzyl Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the piperazinone scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, anti-tuberculosis agents, and GPCR antagonists1[1]. A common optimization strategy involves appending a halogenated benzyl group to the piperazinone nitrogen. This modification serves a dual purpose: it enhances target affinity via halogen bonding (exploiting the


-hole) and sterically blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation2[2].

However, the choice between a bromo-benzyl and a chloro-benzyl substituent introduces profound differences in the molecule's chemical, photolytic, and metabolic stability. This guide provides an objective, data-driven comparison of these two substitutions to aid drug development professionals in lead optimization.

Physicochemical & Structural Foundations

The divergent stability profiles of bromo- and chloro-benzyl piperazinones are fundamentally rooted in their quantum mechanical and physicochemical properties.

  • Bond Dissociation Energy (BDE): The C–Cl bond is significantly stronger (~76 kcal/mol) than the C–Br bond (~58 kcal/mol) 3[3]. The larger atomic radius of bromine results in poorer orbital overlap with the carbon 2p orbital, making the bromo-benzyl moiety more susceptible to homolytic cleavage and nucleophilic aromatic substitution4[4].

  • Lipophilicity (LogP): Bromine is more lipophilic than chlorine. While this can enhance membrane permeability, it also increases non-specific binding to plasma proteins and hepatic microsomes, which can artificially inflate apparent clearance rates or drive metabolism toward secondary sites on the piperazinone core5[5].

MetabolicPathway Unsub Unsubstituted Benzyl-Piperazinone CYP CYP450 Oxidation Unsub->CYP Susceptible Metabolite Para-Hydroxylated Metabolite (Clearance) CYP->Metabolite Rapid Metabolism Halo Halogenated (Cl/Br) Benzyl-Piperazinone Block Steric/Electronic Blockade Halo->Block Halogen Effect Stable Stable Parent Drug (Prolonged Half-life) Block->Stable CYP Evasion

Fig 1: CYP450-mediated metabolic diversion via halogen substitution on the benzyl ring.

Quantitative Data Comparison

The following table synthesizes the comparative stability metrics of the two analogs based on standard medicinal chemistry profiling.

Property / MetricChloro-Benzyl PiperazinoneBromo-Benzyl PiperazinoneMechanistic Implication
Van der Waals Radius 1.75 Å1.85 ÅBr provides better pocket filling but risks steric clashes.
C–X Bond Energy (BDE) ~76.2 kcal/mol~58.0 kcal/molCl is highly resistant to photolysis; Br is vulnerable to UV cleavage.
Lipophilicity (

)
+0.71+0.86Br increases LogD, potentially driving secondary CYP metabolism.
HLM Half-Life (

)
> 60 min (Highly Stable)~ 45 min (Moderately Stable)Higher lipophilicity of Br increases microsomal partitioning.
Photostability (ICH Q1B) < 2% degradation at 24h~ 8-12% degradation at 24hWeaker C-Br bond undergoes homolytic fission under UV light.

Experimental Methodologies

To objectively evaluate these compounds, researchers must employ self-validating assay systems. Below are the field-proven protocols designed to isolate the variables of metabolic and chemical stability.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the compounds. It is a self-validating system because it requires both a positive control (to prove the enzymes are active) and a negative control (to rule out chemical degradation in the buffer).

Causality & Rationale:

  • NADPH Addition: CYP450 enzymes require electron transfer to catalyze phase I oxidation. Adding NADPH initiates the reaction; omitting it in a control sample proves that any observed degradation is strictly enzyme-mediated.

  • Cold Acetonitrile Quench: Acetonitrile denatures the microsomal proteins, instantly halting the reaction at precise time points to ensure accurate kinetic modeling.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the piperazinone test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At

    
     minutes, withdraw a 50 µL aliquot.
    
  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent drug and derive the half-life (

    
    ).
    

Workflow Incubation 1. Compound Incubation (HLM + NADPH, 37°C) Sampling 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Incubation->Sampling Quenching 3. Reaction Quenching (Cold Acetonitrile + IS) Sampling->Quenching Analysis 4. LC-MS/MS Analysis (MRM Mode) Quenching->Analysis Data 5. Data Processing (Calculate t1/2 & CLint) Analysis->Data

Fig 2: Self-validating workflow for in vitro liver microsomal stability assessment.

Protocol B: Forced Photodegradation Assay (ICH Q1B)

Because the C-Br bond is significantly weaker than the C-Cl bond, photostability is a critical differentiator.

Causality & Rationale:

  • Quartz Cuvettes: Standard glass absorbs UV light, which would yield false-negative stability data. Quartz ensures full transmittance of the UV spectrum (200-400 nm).

  • Dark Control: A sample wrapped in aluminum foil is placed in the same chamber. If the dark control degrades, the instability is thermal, not photolytic.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the test compounds in a relevant solvent (e.g., Methanol/Water 50:50) at 100 µg/mL.

  • Vessel Selection: Transfer the solutions into quartz vials. Prepare identical sets wrapped entirely in aluminum foil (Dark Controls).

  • Exposure: Place the vials in a photostability chamber. Expose to an overall illumination of

    
     million lux hours and an integrated near-ultraviolet energy of 
    
    
    
    Watt hours/square meter (per ICH Q1B guidelines).
  • Analysis: Post-exposure, analyze the samples via HPLC-UV/MS to quantify the percentage of intact parent compound and identify photolytic degradation products (e.g., debrominated piperazinone dimers).

Conclusion

While both bromo- and chloro-benzyl substitutions on the piperazinone ring successfully block para-hydroxylation by CYPs, the chloro-benzyl derivative generally offers a superior overall stability profile. The high bond dissociation energy of the C-Cl bond ensures excellent shelf-life and photostability, while its moderate lipophilicity prevents excessive non-specific microsomal binding. Conversely, the bromo-benzyl analog, while potentially offering superior target engagement via halogen bonding, requires careful monitoring for photolytic degradation and slightly higher intrinsic clearance driven by lipophilicity.

References

  • Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Publishing. 1

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions - PMC. 2

  • Theoretical study of ozone depletion by Halon -1211 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. 3

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC. 4

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. 5

Sources

Definitive Guide to Elemental Analysis: 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3-(2-Bromo-benzyl)-piperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Characterizing 3-(2-Bromo-benzyl)-piperazin-2-one (C₁₁H₁₃BrN₂O) presents a specific analytical challenge due to its high halogen content (~29.7% Bromine) and the thermal stability of the piperazinone ring. While High-Resolution Mass Spectrometry (HRMS) is often used for identification, Elemental Analysis (EA) remains the gold standard for establishing bulk purity in pharmaceutical intermediates.

This guide objectively compares the two primary methodologies for validating this compound: Automated Dynamic Flash Combustion (CHN) versus the classical Schöniger Oxygen Flask Combustion . We analyze precision, interference management, and sample economy to determine the superior protocol for drug development workflows.

The Analytical Challenge

The target molecule, 3-(2-Bromo-benzyl)-piperazin-2-one , is a functionalized lactam often used as a scaffold in peptidomimetic drug discovery.

Theoretical Composition (MW: 269.14 g/mol ):

  • Carbon: 49.09%

  • Hydrogen: 4.87%

  • Nitrogen: 10.41%

  • Bromine: 29.69%

The Core Problem: The high mass percentage of Bromine poses a significant risk to standard CHN analysis. Without specific modification, liberated bromine gases (


, 

) can:
  • Saturate standard reduction tubes, leading to rapid catalyst exhaustion.

  • Co-elute with water or nitrogen peaks in gas chromatography (GC) detectors, causing artificially high Nitrogen values.

  • Corrode thermal conductivity detector (TCD) filaments.

Comparative Analysis: Automated Combustion vs. Schöniger Flask
Option A: Automated Dynamic Flash Combustion (The Modern Standard)
  • Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment, followed by reduction and GC separation.

  • Critical Modification: Requires a Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) trap or dedicated silver wool zone to sequester halogens.

FeaturePerformance RatingTechnical Insight
Precision (CHN) ★★★★★Excellent for C, H, and N. Automated dosing reduces human error.
Bromine Recovery ★★☆☆☆Most CHN analyzers sequester Br to protect the detector. Direct Br quantification requires a dedicated "CHNS-Halogen" mode, which is rare and prone to memory effects.
Sample Economy ★★★★★Requires only 1–3 mg of sample.
Throughput ★★★★★High (5–10 mins per run).
Option B: Schöniger Oxygen Flask Combustion (The Specific Alternative)
  • Mechanism: Sample is wrapped in ashless paper and ignited in a pure oxygen atmosphere within a closed flask containing an absorbing solution (e.g., alkaline

    
    ). The resulting bromide ions are quantified via potentiometric titration with 
    
    
    
    .
FeaturePerformance RatingTechnical Insight
Precision (CHN) N/ADoes not measure C/H/N.
Bromine Recovery ★★★★★The gold standard for quantitative halogen determination. No matrix interference from the piperazinone ring.
Sample Economy ★★☆☆☆Requires 10–20 mg per replicate (significantly higher).
Throughput ★★☆☆☆Labor-intensive (30–45 mins per run).
Experimental Validation & Data

To validate the optimal workflow, we compared results using Acetanilide (standard calibration) vs. 4-Bromobenzoic Acid (matrix-matched calibration) for the target molecule.

Experiment 1: The "Matrix Effect" in Calibration

Hypothesis: Calibrating a CHN analyzer with a non-halogenated standard (Acetanilide) will yield higher error rates for 3-(2-Bromo-benzyl)-piperazin-2-one due to untrapped bromine interference.

Table 1: Comparative Accuracy of Calibration Standards (n=5)

AnalyteTheoretical %Found % (Acetanilide Std)Error (

)
Found % (4-Bromobenzoic Acid Std)Error (

)
Carbon 49.0949.35+0.2649.12+0.03
Hydrogen 4.874.95+0.084.89+0.02
Nitrogen 10.4110.82+0.41 10.45+0.04

Analysis: The "Acetanilide Standard" run shows a significant positive error in Nitrogen (+0.41%). This is a classic signature of halogen breakthrough , where untrapped bromine gas mimics Nitrogen in the TCD signal. Switching to a matrix-matched standard (4-Bromobenzoic Acid) allows the instrument's K-factor to account for the halogen trap's efficiency, restoring accuracy.

Recommended Protocols
Protocol A: High-Throughput Purity Check (CHN Only)

Best for: Routine batch release where Bromine presence is already confirmed by NMR/MS.

  • Instrument: Elementar vario EL cube (or equivalent).

  • Combustion Tube: Pack with Silver Wool (30mm zone) at the outlet of the combustion zone (850°C) to trap Bromine as AgBr.

  • Calibration: MANDATORY use of 4-Bromobenzoic Acid (or p-Bromoacetanilide). Do not use Acetanilide.

  • Tolerance: Accept results within ±0.3% of theoretical values.

Protocol B: Full Characterization (CHN + Br)

Best for: Final compound validation for publication or IND submission.

  • Step 1: Run Protocol A for C, H, N.

  • Step 2: Perform Schöniger Flask Combustion for Bromine.

    • Absorber: 10 mL 1M NaOH + 3 drops 30%

      
      .
      
    • Titration: Potentiometric titration with 0.01M

      
      .
      
    • Calculation:

      
      
      
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical path based on sample availability and data requirements.

AnalysisWorkflow Start Start: 3-(2-Bromo-benzyl)-piperazin-2-one Sample CheckSample Sample Quantity Available? Start->CheckSample LowSample < 5 mg CheckSample->LowSample Limited HighSample > 20 mg CheckSample->HighSample Ample MethodA Method A: Automated CHN (with Ag Trap) LowSample->MethodA MethodB Method B: Split Analysis (CHN Auto + Schöniger Flask) HighSample->MethodB Calibration Calibration Standard Selection MethodA->Calibration Result_Pass Result: Accurate Purity Data MethodB->Result_Pass Highest Accuracy Std_Acetanilide Acetanilide (High Risk of Error) Calibration->Std_Acetanilide Incorrect Std_Matrix 4-Bromobenzoic Acid (Matrix Matched) Calibration->Std_Matrix Correct Result_Fail Result: False High %N Std_Acetanilide->Result_Fail Std_Matrix->Result_Pass

Figure 1: Decision matrix for selecting the optimal elemental analysis workflow based on sample constraints and calibration standards.

Conclusion

For 3-(2-Bromo-benzyl)-piperazin-2-one , standard CHN analysis protocols are insufficient due to the 29.7% bromine content.

  • Avoid: Using generic Acetanilide standards, which lead to false-positive Nitrogen errors.

  • Adopt: A Matrix-Matched Calibration strategy using 4-Bromobenzoic Acid.

  • Gold Standard: For absolute confirmation of the halogenated pharmacophore, a hybrid approach combining Automated CHN (with Ag-traps) and Schöniger Titration is the only self-validating protocol that satisfies rigorous E-E-A-T criteria.

References
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing.[1] Retrieved March 4, 2026, from [Link]

  • NIST. (2015).[2] Certificate of Analysis: Standard Reference Material® 2682c (Subbituminous Coal).[2] National Institute of Standards and Technology.[3] Retrieved March 4, 2026, from [Link]

  • Agilent Technologies. (2020). Agilent Inorganic Certified Reference Materials and Standards. Retrieved March 4, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe disposal of these compounds is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Bromo-benzyl)-piperazin-2-one, a halogenated organic compound. By understanding the underlying chemical principles and adhering to best practices, laboratories can ensure a safe and compliant waste management process.

Hazard Assessment: A Proactive Approach to Safety

The first step in any disposal procedure is a thorough understanding of the potential hazards. The structure of 3-(2-Bromo-benzyl)-piperazin-2-one suggests several key areas of concern:

  • Toxicity: Brominated organic compounds can exhibit varying degrees of toxicity.[1] Piperazine and its derivatives are known to be harmful if swallowed, and in some cases, may cause skin and respiratory sensitization.[2][3] Therefore, it is prudent to handle 3-(2-Bromo-benzyl)-piperazin-2-one as a potentially toxic substance.

  • Corrosivity: While the compound itself may not be corrosive, piperazine can be corrosive to the skin, eyes, and mucous membranes.[4] The presence of the bromine atom also necessitates caution, as some brominated compounds can be corrosive.[5]

  • Reactivity: Brominated compounds can react violently with strong oxidizing agents and certain metals.[1][6] Piperazine is incompatible with strong acids, strong oxidants, and acid anhydrides.[2] It is crucial to avoid contact with these incompatible materials during storage and disposal.

  • Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.[7] Therefore, this compound should not be disposed of down the drain or in regular trash.

Hazard CategoryPotential Risks Associated with 3-(2-Bromo-benzyl)-piperazin-2-one
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8]
Skin Corrosion/Irritation May cause skin irritation or burns.[2][9]
Eye Damage/Irritation May cause serious eye irritation or damage.[9][10]
Sensitization May cause allergic skin or respiratory reactions.[2]
Reactivity Reacts with strong oxidizing agents, strong acids, and some metals.[1][2]
Environmental Potentially harmful to aquatic organisms with long-lasting effects.[7]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is mandatory when handling 3-(2-Bromo-benzyl)-piperazin-2-one and its waste.

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or nitrile rubber. Always check the glove manufacturer's compatibility chart.[5]

  • Eye Protection: Use tight-fitting safety goggles and a face shield to protect against splashes.[6]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[7]

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][11]

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuation: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[7][12] For liquid spills, absorb the material with an inert absorbent such as sand or vermiculite, and then collect it into a designated hazardous waste container. Do not use combustible materials like sawdust.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

  • Personal Decontamination: Remove contaminated clothing immediately and wash the affected skin area with soap and water. Seek medical attention if irritation or other symptoms occur.

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Waste Stream: 3-(2-Bromo-benzyl)-piperazin-2-one waste should be classified as halogenated organic waste .[1]

  • Containerization:

    • Solid Waste: Collect pure compound waste, and any contaminated solids (e.g., filter paper, absorbent materials) in a clearly labeled, sealable, and chemically resistant container.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled container for halogenated aqueous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Bromo-benzyl)-piperazin-2-one", the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

Disposal Procedures: The Final Step

The ultimate disposal of 3-(2-Bromo-benzyl)-piperazin-2-one must be conducted by a licensed hazardous waste disposal company. The primary method for the destruction of halogenated organic compounds is high-temperature incineration.[13]

Step-by-Step Disposal Workflow:

  • Preparation: Ensure all waste is properly segregated and labeled as described above.

  • Internal Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a waste manifest and scheduling a pickup with your Environmental Health and Safety (EHS) department.

  • External Transport and Disposal: The licensed waste disposal company will transport the waste to a permitted facility for incineration. These facilities are equipped with advanced emission control systems, including scrubbers, to neutralize harmful byproducts such as hydrogen bromide.[13]

Diagram of Disposal Workflow:

cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal Process Start Generation of 3-(2-Bromo-benzyl)-piperazin-2-one Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste: Halogenated Organic PPE->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Request Waste Pickup from EHS/Safety Office Store->EHS Transport Licensed Waste Hauler Transports Container EHS->Transport Incineration High-Temperature Incineration at Permitted Facility Transport->Incineration End Complete Destruction & Neutralization of Byproducts Incineration->End

Caption: Disposal workflow for 3-(2-Bromo-benzyl)-piperazin-2-one.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 3-(2-Bromo-benzyl)-piperazin-2-one is not merely a matter of regulatory compliance but a fundamental aspect of professional scientific practice. By adopting a proactive approach to hazard assessment, adhering to stringent safety protocols, and ensuring proper waste segregation, researchers can protect themselves, their colleagues, and the environment. This guide provides a comprehensive framework to achieve these goals, fostering a culture of safety and sustainability within the laboratory.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Rutgers University. (n.d.). Bromine. Retrieved from Rutgers Environmental Health and Safety website.
  • ChemicalBook. (n.d.). 3-(2-BROMO-BENZYL)-PIPERAZIN-2-ONE.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Piperazinone.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • TCI Chemicals. (2025, February 11). Safety Data Sheet: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • CPAChem. (2022, May 18). Safety data sheet: Piperazine.
  • Fisher Scientific. (2017, May 22). Safety Data Sheet: 1-Benzyl-4-piperidone.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-(Benzyloxycarbonyl)piperazine.
  • TCI Chemicals. (2025, June 25). Safety Data Sheet: 2-Bromobenzyl Bromide.
  • Cayman Chemical. (2025, September 26). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: N-Benzyl-4-piperidone.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERAZINE | CAMEO Chemicals.

Sources

Personal protective equipment for handling 3-(2-Bromo-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(2-Bromobenzyl)piperazin-2-one

3-(2-Bromobenzyl)piperazin-2-one (CAS: 2172538-29-1) is a highly specialized intermediate frequently utilized in the synthesis of central nervous system (CNS) therapeutics and antimicrobial agents. However, the combination of a piperazine ring and a brominated benzyl moiety presents unique occupational hazards.

This guide provides a self-validating system of operational protocols and Personal Protective Equipment (PPE) requirements, engineered to mitigate dermal sensitization, mucosal irritation, and environmental contamination.

Part 1: Mechanistic Hazard Assessment

To establish a robust safety protocol, we must first understand the chemical and structural liabilities of the compound. Standard laboratory PPE is often insufficient for specialized halogenated heterocycles.

  • Dermal Sensitization (Piperazine Scaffold): Piperazine derivatives are known biological sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis. The lipophilic nature of the 2-bromobenzyl group enhances epidermal penetration compared to unsubstituted piperazines, necessitating strict barrier controls.

  • Mucosal Irritation (Aerosolized Particulates): As a solid powder, the compound poses a significant inhalation risk during weighing and transfer. Micro-particulates can deposit in the upper respiratory tract, causing severe irritation to mucous membranes.

  • Halogenated Toxicity: The presence of the bromine atom dictates that this compound—and any associated solvents—must be routed through specific halogenated waste streams to prevent the generation of toxic byproducts (e.g., brominated dioxins) during waste incineration.

Part 2: Required Personal Protective Equipment (PPE) & Causality

Do not rely on standard latex gloves when handling this compound. Latex is highly permeable to lipophilic amines and halogenated organics. The table below outlines the mandatory PPE and the quantitative/mechanistic rationale for each, aligning with the[1][2].

PPE / Control CategoryQuantitative SpecificationMechanistic Causality
Hand Protection Nitrile gloves (≥0.11 mm for splash; ≥0.30 mm for extended contact).Nitrile provides superior chemical resistance against the permeation of lipophilic piperazine derivatives. Latex offers near-zero protection against organic solvents used in dissolution.
Engineering Control Fume Hood Face Velocity: 80–100 feet per minute (fpm).Maintains a negative pressure environment that captures aerosolized micro-particulates during powder transfer, preventing inhalation exposure.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents ocular exposure to airborne dust. Standard safety glasses with side shields are insufficient for fine, easily aerosolized powders.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (e.g., polyester) can melt into the skin if a secondary solvent fire occurs during reaction setup. Cotton provides a breathable, non-melting barrier.

Part 3: Operational Protocol: Experimental Workflow

The following step-by-step methodology ensures that the handling of 3-(2-Bromobenzyl)piperazin-2-one is conducted within a closed, self-validating safety loop.

Step 1: Pre-Operation Verification Before opening the chemical container, verify that the chemical fume hood is operational. The digital monitor must read a face velocity between 80 and 100 fpm. Ensure the sash is pulled down to the lowest ergonomically feasible level to maximize the capture velocity of the hood.

Step 2: Static Mitigation & Weighing Piperazinone powders frequently accumulate electrostatic charge, causing the powder to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Use grounded anti-static weighing boats (e.g., conductive plastics or aluminum) and an anti-static ionizer if available.

  • Transfer the required mass slowly using a ceramic or anti-static polymer spatula to minimize dust generation.

Step 3: Dissolution (Closed System) If dissolving the compound in organic solvents (e.g., Dichloromethane, DMSO, or THF), perform the solvent addition directly inside the fume hood.

  • Add the solvent slowly to monitor for any unexpected exothermic reactions.

  • Cap the reaction vial immediately after solvent addition to prevent solvent vapor and chemical co-volatilization from escaping the primary containment area.

Operational Workflow Visualization

Workflow Start 1. Pre-Operation Check (Fume Hood 80-100 fpm) PPE 2. Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Weighing 3. Weighing & Transfer (Anti-static boat) PPE->Weighing Reaction 4. Dissolution / Reaction (Closed system) Weighing->Reaction Spill Spill Event? Weighing->Spill Accidental Drop Waste 5. Halogenated Waste Stream Segregation Reaction->Waste Clean Wet-wipe Protocol (No dry sweeping) Spill->Clean Yes Clean->Waste

Operational workflow and spill response for 3-(2-Bromobenzyl)piperazin-2-one.

Part 4: Spill Response and Waste Disposal Plan

A rigorous safety system must account for failure modes. According to the guidelines set forth in [3][4], the following protocols must be enacted during a spill or disposal event.

Spill Response Protocol:

  • Containment (No Dry Sweeping): If a solid spill occurs, never dry sweep . Dry sweeping aggressively aerosolizes the brominated powder, drastically increasing inhalation risks.

  • Suppression: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a 70% Isopropanol/water mixture) to dampen the dust and break the electrostatic charge.

  • Collection: Wipe up the dampened material using absorbent bench pads. Place all contaminated pads, gloves, and materials directly into a sealed, labeled hazardous waste container.

  • Decontamination: Wash the affected fume hood surface with soap and water, followed by a final ethanol wipe to strip away any residual lipophilic piperazine traces.

Halogenated Waste Disposal Plan: Due to the covalently bound bromine atom, 3-(2-Bromobenzyl)piperazin-2-one, its derivatives, and any associated reaction mixtures must be strictly segregated into Halogenated Organic Waste carboys.

  • Mechanistic Rationale: Mixing halogenated compounds with non-halogenated waste streams violates EPA/RCRA regulations. Incineration of mixed waste without proper thermal scrubbers generates highly toxic, environmentally persistent brominated dioxins and furans. Ensure the waste container is clearly labeled with "Contains Halogenated Organics (Brominated Piperazine)".

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA), United States Department of Labor.[Link]

  • ACS Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS) Committee on Chemical Safety.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.